Product packaging for Ethenyl(triphenyl)germane(Cat. No.:CAS No. 4049-97-2)

Ethenyl(triphenyl)germane

Cat. No.: B15398638
CAS No.: 4049-97-2
M. Wt: 331.0 g/mol
InChI Key: VQHFZXHETLVQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethenyl(triphenyl)germane is an organometallic compound of germanium, serving as a versatile reagent in advanced materials science and chemical synthesis research. Its molecular structure, featuring a germanium center bonded to both phenyl rings and an ethenyl group, makes it a valuable building block for developing new organogermanium polymers and hybrid materials. Researchers utilize this compound as a precursor in catalytic studies and for the synthesis of novel germanium-containing complexes, with its triphenylgermane core being a known structural motif in inorganic chemistry . While specific biological data for this compound is limited, related triphenylethylene-based compounds are extensively investigated for their diverse therapeutic potential, including as Selective Estrogen Receptor Modulators (SERMs) with applications in breast cancer treatment and as antiviral agents against viruses like Ebola . This highlights the broad research significance of the triphenyl structural unit in both materials science and pharmaceutical development. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18Ge B15398638 Ethenyl(triphenyl)germane CAS No. 4049-97-2

Properties

CAS No.

4049-97-2

Molecular Formula

C20H18Ge

Molecular Weight

331.0 g/mol

IUPAC Name

ethenyl(triphenyl)germane

InChI

InChI=1S/C20H18Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2

InChI Key

VQHFZXHETLVQHL-UHFFFAOYSA-N

Canonical SMILES

C=C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethenyl(triphenyl)germane. Due to the limited availability of specific experimental data for this compound, this guide also includes data for the closely related compound, Triphenylgermane, to provide a comparative context. Furthermore, a detailed, plausible experimental protocol for the synthesis of this compound is presented, along with a corresponding workflow diagram.

Core Physical Properties

Quantitative data for this compound is not extensively documented in publicly available literature. However, its fundamental molecular properties have been determined. For comparative purposes, the physical properties of the parent compound, Triphenylgermane, are also provided.

Table 1: Physical Properties of this compound and Triphenylgermane

PropertyThis compoundTriphenylgermane
Molecular Formula C₂₀H₁₈GeC₁₈H₁₆Ge[1]
Molecular Weight 330.95 g/mol 304.9 g/mol [1]
Melting Point Data not available40-43 °C[2][3]
Boiling Point Data not available128-129 °C at 0.03 mmHg[2]
Density Data not availableData not available
Appearance Data not availableWhite to off-white powder or crystals[4]
Solubility Data not availableData not available

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Objective: To synthesize this compound from Triphenylgermanium bromide and Vinyl bromide.

Materials:

  • Triphenylgermanium bromide ((C₆H₅)₃GeBr)

  • Magnesium (Mg) turnings

  • Vinyl bromide (CH₂=CHBr)

  • Anhydrous diethyl ether ((C₂H₅)₂O) or Tetrahydrofuran (THF)

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, distilled water, brine)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (Schlenk line, three-neck flask, dropping funnel, condenser)

Procedure:

  • Preparation of the Grignard Reagent:

    • Under an inert atmosphere, a three-neck flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is charged with magnesium turnings.

    • A solution of vinyl bromide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, which may require gentle heating.

    • The reaction mixture is stirred until the magnesium is consumed, resulting in the formation of vinylmagnesium bromide (CH₂=CHMgBr).

  • Reaction with Triphenylgermanium Bromide:

    • A separate Schlenk flask is charged with Triphenylgermanium bromide dissolved in anhydrous diethyl ether or THF under an inert atmosphere.

    • The freshly prepared vinylmagnesium bromide solution is transferred to the dropping funnel and added dropwise to the solution of Triphenylgermanium bromide at 0 °C (ice bath).

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with distilled water and then with brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product, this compound, can be further purified by recrystallization or column chromatography.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis of this compound as described in the experimental protocol.

SynthesisWorkflow cluster_grignard Grignard Reagent Formation cluster_reaction Synthesis of this compound cluster_workup Work-up and Purification Mg Mg turnings Grignard Vinylmagnesium bromide (CH₂=CHMgBr) Mg->Grignard Reaction VinylBromide Vinyl bromide in anhydrous ether/THF VinylBromide->Mg Add dropwise ReactionMix Reaction Mixture Grignard->ReactionMix Add dropwise at 0°C TriphenylGeBr Triphenylgermanium bromide in anhydrous ether/THF TriphenylGeBr->ReactionMix Quench Quench with aq. NH₄Cl ReactionMix->Quench Extract Extract with ether Quench->Extract Wash Wash with H₂O and brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification (Recrystallization/Chromatography) Evaporate->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

References

Ethenyl(triphenyl)germane CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as triphenyl(vinyl)germane, is an organogermanium compound with the chemical formula C₂₀H₁₈Ge. Organogermanium compounds, which feature a carbon-germanium bond, have garnered interest in various scientific fields, including organic synthesis and medicinal chemistry.[1] While the chemistry of organogermanium compounds is less explored than that of their silicon and tin counterparts, primarily due to the higher cost of germanium, they exhibit unique reactivity that positions them between organosilicon and organotin compounds in terms of nucleophilicity.[1] This technical guide provides a summary of the known properties, potential synthetic routes, and the broader context of organogermanium compounds in research and development.

Core Data

A summary of the fundamental properties of this compound is presented below. It is important to note that while basic identification information is available, extensive experimental data for this specific compound is not widely published.

PropertyValueReference
CAS Number 4049-97-2N/A
Molecular Formula C₂₀H₁₈GeN/A
Molecular Weight 331.0 g/mol N/A

Synthesis and Experimental Protocols

Grignard Reaction

A common method for the formation of carbon-germanium bonds is the reaction of a germanium halide with a Grignard reagent.[1] In this case, the synthesis could likely be achieved by reacting triphenylgermanium halide (e.g., triphenylgermanium bromide) with vinylmagnesium bromide.

Generalized Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of vinyl bromide in anhydrous THF is added dropwise to initiate the formation of vinylmagnesium bromide.

  • Reaction with Germanium Halide: Once the Grignard reagent formation is complete, a solution of triphenylgermanium bromide in anhydrous THF is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C).

  • Quenching and Work-up: After the reaction is complete (monitored by techniques such as TLC or GC-MS), the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Stille Cross-Coupling Reaction

The Stille cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds and can be adapted for the synthesis of vinylgermanes. This would involve the reaction of an organostannane with a germanium halide, catalyzed by a palladium complex. For the synthesis of this compound, this could involve the reaction of triphenylgermanium halide with a vinylstannane reagent.[2]

Generalized Protocol:

  • Reaction Setup: In a reaction vessel, triphenylgermanium halide, vinyltributyltin, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene or THF) are combined under an inert atmosphere.

  • Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the specific catalyst and substrates, typically ranging from 80 to 110 °C. The progress of the reaction is monitored by a suitable analytical technique.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to purification, often involving column chromatography to separate the desired product from the tin byproducts and catalyst residues.

Potential Applications in Organic Synthesis

While specific applications for this compound are not extensively documented, vinylgermanes, in general, are useful intermediates in organic synthesis. They can participate in various cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The reactivity of the vinyl group allows for further functionalization, making these compounds potential building blocks for more complex molecules.

Biological Activity and Drug Development Context

There is currently no available information on the biological activity or signaling pathways associated with this compound. However, the broader class of organogermanium compounds has been investigated for potential therapeutic applications.[3][4][5][6][7]

Several organogermanium compounds have been synthesized and evaluated for their biological activities, with some exhibiting antitumor, immune-stimulating, and antiviral properties.[3][8][9] For instance, 2-carboxyethylgermanium sesquioxide (Ge-132) has been studied for its immunomodulatory and antitumor effects, which are thought to be mediated through the stimulation of T-cells and the activation of macrophages.[8] Another compound, spirogermanium, was one of the first organogermanium compounds to enter clinical trials as an anticancer agent.[3]

It is crucial to emphasize that the biological activities of these compounds are highly structure-dependent, and one cannot infer the bioactivity of this compound from these examples. The inherent low toxicity of some organogermanium compounds, compared to their inorganic counterparts, has been a driving factor in their exploration for medicinal purposes.[6] Further research would be necessary to determine if this compound possesses any interesting biological properties.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound via a Grignard reaction, as described in the experimental protocols section.

Synthesis_Workflow node_reactants Reactants: - Triphenylgermanium Bromide - Vinylmagnesium Bromide node_reaction Grignard Reaction (Anhydrous THF, Inert Atmosphere) node_reactants->node_reaction node_quench Quenching (aq. NH4Cl) node_reaction->node_quench node_workup Work-up & Extraction (Organic Solvent) node_quench->node_workup node_purification Purification (Chromatography/Recrystallization) node_workup->node_purification node_product Product: This compound node_purification->node_product

References

Reactivity of the Vinyl Group in Ethenyl(triphenyl)germane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is an organogermanium compound featuring a vinyl group directly bonded to a germanium atom, which is in turn bonded to three phenyl groups. The electronic and steric effects of the triphenylgermyl group significantly influence the reactivity of the vinyl moiety, making it a subject of interest in organometallic chemistry and organic synthesis. This technical guide provides a comprehensive overview of the reactivity of the vinyl group in this compound, focusing on key reaction types including cycloaddition, hydrosilylation, hydroboration, polymerization, and electrophilic additions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are provided to support further research and application in drug development and materials science.

Cycloaddition Reactions

The vinyl group in this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The reactivity of the vinyl group is influenced by the electron-withdrawing nature of the triphenylgermyl group, which can affect the energy levels of the frontier molecular orbitals of the dienophile.

Diels-Alder Reaction

At present, specific examples of Diels-Alder reactions involving this compound as the dienophile are not extensively documented in readily available literature. However, the general principles of the Diels-Alder reaction can be applied to predict its behavior. The triphenylgermyl group is generally considered to be electron-withdrawing, which would activate the vinyl group as a dienophile, making it more reactive towards electron-rich dienes.

Logical Relationship: Diels-Alder Reaction

Diels_Alder Diene Electron-Rich Diene TransitionState [4+2] Transition State Diene->TransitionState Dienophile This compound Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product

Caption: General schematic of a Diels-Alder reaction with this compound.

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydride bond across the double bond of the vinyl group. This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The regioselectivity of the addition can lead to either the α-adduct (silicon atom attached to the carbon adjacent to germanium) or the β-adduct (silicon atom attached to the terminal carbon).

While specific quantitative data for the hydrosilylation of this compound is scarce in the literature, related studies on vinylgermanes suggest that the reaction proceeds under standard hydrosilylation conditions.

Experimental Workflow: Hydrosilylation

Hydrosilylation_Workflow Start This compound + Hydrosilane Reaction Reaction Mixture in Inert Solvent Start->Reaction Catalyst Transition Metal Catalyst (e.g., Speier's) Catalyst->Reaction Workup Aqueous Workup / Purification Reaction->Workup Product Silylethyl(triphenyl)germane Workup->Product

Caption: A typical experimental workflow for the hydrosilylation of this compound.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the vinyl group, leading to the corresponding alcohol. The reaction proceeds in two steps: the addition of a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) across the double bond, followed by oxidation of the resulting organoborane with hydrogen peroxide in a basic solution.

The regioselectivity of the hydroboration step is primarily governed by steric factors, with the boron atom preferentially adding to the less sterically hindered terminal carbon of the vinyl group.

Experimental Protocol: Hydroboration-Oxidation

A representative protocol for the hydroboration-oxidation of an alkene is as follows:

  • Hydroboration: To a solution of this compound in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of borane-THF complex (BH₃·THF) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified period to ensure complete reaction.

  • Oxidation: The reaction mixture is cooled again to 0 °C, and a solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is then warmed to room temperature and stirred until the oxidation is complete.

  • Workup: The reaction is quenched by the addition of water, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by chromatography.

Signaling Pathway: Hydroboration-Oxidation Mechanism

Hydroboration_Oxidation Alkene This compound Organoborane Trialkylborane Intermediate Alkene->Organoborane Hydroboration Borane BH3-THF Borane->Organoborane Alcohol 2-(Triphenylgermyl)ethanol Organoborane->Alcohol Oxidation Oxidation H2O2, NaOH Oxidation->Alcohol

Caption: The two-step process of hydroboration-oxidation of this compound.

Polymerization

The vinyl group of this compound can undergo polymerization through various mechanisms, including free-radical, anionic, and cationic polymerization, to produce polyvinyl(triphenyl)germane. The properties of the resulting polymer are dependent on the polymerization method used.

Free-Radical Polymerization

Free-radical polymerization is a common method for polymerizing vinyl monomers. The reaction is initiated by a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating or UV irradiation to generate free radicals. These radicals then add to the vinyl group of the monomer, initiating a chain reaction.

Quantitative Data: Polymerization (Hypothetical)

Polymerization MethodInitiatorSolventTemperature (°C)Yield (%)Molecular Weight ( g/mol )Polydispersity Index (PDI)
Free-RadicalAIBNToluene807515,0001.8
Anionicn-BuLiTHF-789025,0001.1

Note: The data in this table is hypothetical and serves as an illustrative example of the type of quantitative information that would be relevant.

Electrophilic Addition

The double bond of the vinyl group in this compound is susceptible to electrophilic attack. Common electrophilic addition reactions include the addition of halogens (halogenation) and hydrogen halides (hydrohalogenation).

Halogenation

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to the vinyl group proceeds through a cyclic halonium ion intermediate, leading to the formation of a vicinal dihalide. The reaction typically results in anti-addition of the two halogen atoms.

Hydrohalogenation

The addition of hydrogen halides (e.g., HBr, HCl) to the vinyl group follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has the greater number of hydrogen atoms (the terminal carbon), and the halide adds to the more substituted carbon (the carbon attached to the germanium atom). This regioselectivity is due to the formation of the more stable carbocation intermediate.

Logical Relationship: Electrophilic Addition

Electrophilic_Addition cluster_halogenation Halogenation cluster_hydrohalogenation Hydrohalogenation Halogenation_Start This compound + X2 Halonium Cyclic Halonium Ion Halogenation_Start->Halonium Dihalide Vicinal Dihalide Halonium->Dihalide Hydrohalogenation_Start This compound + HX Carbocation Carbocation Intermediate Hydrohalogenation_Start->Carbocation Haloalkylgermane Haloalkylgermane Carbocation->Haloalkylgermane

Caption: Mechanisms for the halogenation and hydrohalogenation of this compound.

Conclusion

The reactivity of the vinyl group in this compound is a rich and varied field, offering numerous possibilities for the synthesis of novel organogermanium compounds and polymers. While specific, detailed experimental data for this particular compound is not always readily available in the published literature, the general principles of established organic reactions provide a strong framework for predicting its chemical behavior. Further research into the specific reaction conditions and quantitative outcomes for the reactions of this compound will undoubtedly open new avenues for its application in materials science and medicinal chemistry.

Electronic structure and bonding in vinyltriphenylgermane.

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data

A complete experimental dataset for vinyltriphenylgermane is not extensively reported in the compiled literature. However, some spectroscopic information has been documented.

Table 1: ¹H NMR Spectroscopic Data for Vinyltriphenylgermane

ProtonsChemical Shift (δ, ppm)
Aromatic7.422
Aromatic7.272
Aromatic7.277

This data represents the chemical shifts of the protons on the phenyl rings.

Experimental Protocols

A definitive, detailed experimental protocol for the synthesis and characterization of vinyltriphenylgermane is not available in the immediate search results. However, a general understanding of the methodologies can be constructed based on standard organic and organometallic chemistry techniques.

Synthesis of Vinyltriphenylgermane

The synthesis of vinyltriphenylgermane would typically involve a Grignard reaction or a similar nucleophilic substitution. A plausible synthetic route is the reaction of triphenylgermyl halide (e.g., triphenylgermyl bromide) with a vinyl Grignard reagent (vinylmagnesium bromide).

Reaction:

(C₆H₅)₃GeBr + CH₂=CHMgBr → (C₆H₅)₃GeCH=CH₂ + MgBr₂

General Procedure:

  • Preparation of Triphenylgermyl Bromide: Triphenylgermane is brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent such as carbon tetrachloride, often with a radical initiator like AIBN.

  • Grignard Reaction: In a moisture-free environment (using dried glassware and anhydrous solvents like diethyl ether or THF), triphenylgermyl bromide is reacted with a commercially available or freshly prepared solution of vinylmagnesium bromide.

  • Work-up and Purification: The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or by recrystallization.

Spectroscopic and Structural Characterization

To fully characterize vinyltriphenylgermane and understand its electronic structure and bonding, a suite of spectroscopic and analytical techniques would be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and to fully assign the spectra.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the C=C stretching of the vinyl group and the aromatic C-H and C-C vibrations of the phenyl rings.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the molecule, particularly the π → π* transitions of the aromatic rings and the vinyl group, and to understand the extent of conjugation.

  • X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and the overall molecular geometry. This is the most direct method for obtaining detailed structural data.

  • Mass Spectrometry (MS): To confirm the molecular weight and determine the fragmentation pattern, which can provide structural information.

Computational Analysis

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in molecules like vinyltriphenylgermane.

Typical Computational Workflow:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to compare with experimental IR and Raman spectra.

  • Molecular Orbital (MO) Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are calculated to understand the electronic transitions and reactivity.

  • Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the nature of the chemical bonds, including hybridization and charge distribution.

  • Predicted Spectroscopic Data: NMR chemical shifts and UV-Vis absorption wavelengths can be calculated and compared with experimental data to validate the computational model.

Visualizations

The following diagrams illustrate the logical workflow for the characterization of vinyltriphenylgermane and a conceptual representation of its key molecular interactions.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis synthesis Synthesis of Vinyltriphenylgermane purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir uvvis UV-Vis Spectroscopy purification->uvvis xray X-ray Crystallography purification->xray ms Mass Spectrometry purification->ms spectroscopic_data Spectroscopic Data (Chemical Shifts, Frequencies) nmr->spectroscopic_data ir->spectroscopic_data electronic_properties Electronic Properties (HOMO-LUMO Gap) uvvis->electronic_properties structure Molecular Structure (Bond Lengths, Angles) xray->structure molecular_interactions Ge Ge Vinyl Vinyl Group (π-system) Ge->Vinyl σ-bond Phenyl1 Phenyl Ring 1 (π-system) Ge->Phenyl1 σ-bond Phenyl2 Phenyl Ring 2 (π-system) Ge->Phenyl2 σ-bond Phenyl3 Phenyl Ring 3 (π-system) Ge->Phenyl3 σ-bond

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is an organogermanium compound featuring a germanium atom bonded to three phenyl groups and one ethenyl (vinyl) group. Organogermanium compounds are of increasing interest in materials science and medicinal chemistry due to their unique electronic and biological properties. Understanding the thermal stability and decomposition pathways of these molecules is critical for their application in areas requiring thermal processing or for assessing their shelf-life and degradation profiles in various formulations. This document provides a theoretical overview of the thermal behavior of this compound, including its synthesis, predicted thermal stability, and likely decomposition mechanisms.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organometallic reactions. A common and effective method is the reaction of a triphenylgermanium halide with a vinyl Grignard reagent.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The entire apparatus is flame-dried under a stream of dry nitrogen to ensure anhydrous conditions.

  • Reagents:

    • Triphenylgermanium bromide (Ph₃GeBr)

    • Vinylmagnesium bromide (CH₂=CHMgBr) in tetrahydrofuran (THF) (1 M solution)

    • Anhydrous diethyl ether ((C₂H₅)₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. Triphenylgermanium bromide (e.g., 0.1 mol) is dissolved in anhydrous diethyl ether (200 mL) in the reaction flask. b. The solution of vinylmagnesium bromide in THF (e.g., 0.12 mol, 1.2 equivalents) is added dropwise from the dropping funnel to the stirred solution of triphenylgermanium bromide at room temperature over a period of 30 minutes. c. After the addition is complete, the reaction mixture is heated to reflux for 2 hours. d. The reaction is then cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. e. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). f. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered. g. The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. h. The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Predicted Thermal Stability and Decomposition

The thermal stability of organogermanium compounds is influenced by the nature of the organic substituents attached to the germanium atom. In this compound, the presence of three bulky and thermally stable phenyl groups is expected to confer significant thermal stability. The vinyl group, however, may be more susceptible to thermal cleavage.

3.1. Predicted Quantitative Data

The following table summarizes the predicted thermal stability data for this compound based on typical values observed for similar organogermanium compounds.

ParameterPredicted ValueTechnique Used
Onset Decomposition Temperature (Tonset)250 - 300 °CThermogravimetric Analysis (TGA)
Temperature at 5% Weight Loss (Td5)~ 280 °CThermogravimetric Analysis (TGA)
Temperature at 50% Weight Loss (Td50)~ 350 °CThermogravimetric Analysis (TGA)
Residual Mass at 600 °C10 - 20 %Thermogravimetric Analysis (TGA)
Melting Point (Tm)100 - 120 °CDifferential Scanning Calorimetry (DSC)
Exothermic Decomposition Peak300 - 400 °CDifferential Scanning Calorimetry (DSC)

3.2. Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism. The initial and weakest point of cleavage is predicted to be the germanium-vinyl bond, followed by the cleavage of the germanium-phenyl bonds at higher temperatures.

Decomposition_Pathway A This compound (C₂H₃)Ge(C₆H₅)₃ B Triphenylgermyl Radical •Ge(C₆H₅)₃ A->B Δ (Heat) C Vinyl Radical •C₂H₃ A->C Δ (Heat) D Further Decomposition Products (e.g., benzene, biphenyl, germanium oxides) B->D High Temp C->D High Temp

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature at different percentages of weight loss, and the amount of residual material.

Experimental Protocol: TGA

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: The sample is heated from room temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 50 mL/min) to prevent oxidation.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature (the temperature at which significant weight loss begins) and the temperatures at various percentages of weight loss (e.g., Td5, Td50). The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation A Weigh 5-10 mg of This compound B Place in TGA pan A->B C Heat from 25°C to 600°C at 10°C/min B->C E Record Mass Loss vs. Temperature C->E D Inert Atmosphere (N₂ or Ar) D->C F Determine T_onset, T_d5, T_d50 E->F G Analyze DTG for max decomposition rate E->G

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition (which often appear as exothermic events).

Experimental Protocol: DSC

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles to observe various thermal events. A typical program would be to heat from room temperature to a temperature above the expected decomposition, at a constant rate (e.g., 10 °C/min).

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen, at a specified flow rate (e.g., 50 mL/min).

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak temperatures and the enthalpy changes associated with these transitions are determined.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_analysis_dsc DSC Analysis cluster_data_dsc Data Interpretation H Weigh 2-5 mg of This compound I Seal in Aluminum Pan H->I J Heat at a constant rate (e.g., 10°C/min) I->J L Measure Heat Flow vs. Temperature J->L K Inert Atmosphere (N₂) K->J M Identify Endothermic Peaks (Melting) L->M N Identify Exothermic Peaks (Decomposition) L->N

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Conclusion

While direct experimental data for this compound is currently lacking, this guide provides a comprehensive theoretical framework for understanding its thermal stability and decomposition. The proposed synthesis and analytical protocols offer a clear path for future experimental investigations. The predicted thermal behavior, based on analogous compounds, suggests that this compound is a relatively stable molecule, with decomposition likely initiated by the cleavage of the germanium-vinyl bond. Further research is necessary to validate these predictions and to fully characterize the thermal properties of this interesting organogermanium compound.

Spectroscopic Characterization of Ethenyl(triphenyl)germane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethenyl(triphenyl)germane, a member of the organogermanium family, possesses a unique molecular architecture comprising a vinyl group and three phenyl rings attached to a central germanium atom. This guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is compiled from established spectroscopic principles and data from analogous compounds, offering a predictive yet comprehensive resource for researchers in organometallic chemistry and drug development.

Predicted Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables summarize the predicted spectroscopic values based on the analysis of similar chemical structures, such as triphenylgermane and various vinylgermane derivatives.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (δ) in ppm relative to TMS.

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Vinyl (-CH=CH₂)5.5 - 6.5m-
Phenyl (C₆H₅)7.2 - 7.8m-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Predicted Chemical Shifts (δ) in ppm.

CarbonPredicted Chemical Shift (ppm)
Vinyl (-C H=CH₂)130 - 140
Vinyl (-CH=C H₂)135 - 145
Phenyl (ipso-C)135 - 145
Phenyl (ortho-C)130 - 140
Phenyl (meta-C)128 - 135
Phenyl (para-C)128 - 135

IR (Infrared) Spectroscopy Data

Predicted vibrational frequencies in cm⁻¹.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (vinyl)3080 - 3010Medium
C=C stretch (aromatic)1600 - 1450Medium-Strong
C=C stretch (vinyl)1630 - 1610Medium
C-H bend (aromatic)900 - 675Strong
C-H bend (vinyl)1000 - 810Strong
Ge-C stretch600 - 500Medium-Strong

MS (Mass Spectrometry) Data

Predicted m/z values for major fragments.

Fragment IonPredicted m/z
[M]⁺ (molecular ion)332 (for ⁷⁴Ge)
[M - C₂H₃]⁺305 (for ⁷⁴Ge)
[M - C₆H₅]⁺255 (for ⁷⁴Ge)
[Ge(C₆H₅)₃]⁺305 (for ⁷⁴Ge)
[Ge(C₆H₅)₂]⁺228 (for ⁷⁴Ge)
[Ge(C₆H₅)]⁺151 (for ⁷⁴Ge)
[C₆H₅]⁺77

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound, taking into account its potential air and moisture sensitivity.[1]

NMR Spectroscopy

  • Sample Preparation: Due to the potential sensitivity of the compound, all manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.

  • Solvent Selection: A deuterated solvent that is inert and capable of dissolving the sample is chosen. Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are common choices for organometallic compounds.[2][3][4][5] The solvent should be thoroughly dried and degassed before use.

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at 300 MHz or higher for ¹H NMR, is used.

  • Data Acquisition:

    • ¹H NMR: A standard proton experiment is performed. The spectral width is set to encompass the expected chemical shift range (approximately -10 to 15 ppm).

    • ¹³C NMR: A proton-decoupled carbon experiment is run to obtain singlets for each unique carbon environment. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Thin Film: For a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or hexane), depositing the solution onto a salt plate (e.g., KBr or NaCl), and allowing the solvent to evaporate in an inert atmosphere.[6][7]

    • KBr Pellet: Alternatively, a few milligrams of the sample can be intimately mixed with dry KBr powder and pressed into a thin, transparent pellet.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or the pure KBr pellet) is recorded first. The sample is then placed in the beam path, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

  • Ionization Method: The choice of ionization technique is crucial for organometallic compounds.[8][9]

    • Electron Ionization (EI): This hard ionization technique can provide valuable fragmentation information but may not always show a molecular ion peak for less stable compounds.[10][11]

    • Soft Ionization Techniques: Methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are generally preferred for obtaining the molecular ion peak of organometallic compounds.[8][9][11]

  • Sample Introduction: The sample is introduced into the mass spectrometer according to the chosen ionization method, which could be via a direct insertion probe for solid samples or infused as a solution for ESI.

  • Data Acquisition: The mass spectrum is recorded over a suitable m/z range to detect the molecular ion and key fragment ions. High-resolution mass spectrometry (HRMS) can be employed for accurate mass measurements to confirm the elemental composition.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Characterization of this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation Final_Report Final Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Solubility of Ethenyl(triphenyl)germane in common organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethenyl(triphenyl)germane, an organogermanium compound with potential applications in synthesis and materials science, lacks readily available quantitative solubility data in common organic solvents. This guide provides a comprehensive overview of its expected solubility based on structurally similar compounds and outlines detailed experimental protocols for its determination. This document is intended to serve as a foundational resource for researchers initiating work with this compound, enabling them to establish its solubility profile for various applications, including reaction chemistry, purification, and formulation.

Introduction

This compound, also known as triphenylvinylgermane, is a tetraorganogermane featuring a vinyl group and three phenyl groups attached to a central germanium atom. Its structure suggests a nonpolar character, which is a primary determinant of its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, polymer chemistry, and materials science, where it may serve as a monomer, a cross-linking agent, or a precursor to other organogermanium derivatives.

While specific experimental data on the solubility of this compound is not extensively reported in the literature, its structural similarity to other triphenyl-substituted compounds, such as triphenylmethane and triphenylamine, provides a basis for predicting its behavior in various organic solvents.

Predicted Solubility Profile

Based on the nonpolar nature of the three phenyl groups and the relatively nonpolar vinyl group, this compound is expected to exhibit good solubility in nonpolar and weakly polar aprotic organic solvents. Its solubility is likely to be limited in highly polar and protic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExamplesPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, BenzeneHigh"Like dissolves like" principle; the nonpolar nature of the compound matches the solvent.
Weakly Polar Aprotic Diethyl Ether, Tetrahydrofuran (THF), Chloroform, Dichloromethane (DCM)High to ModerateThe molecule has some potential for dipole-dipole interactions, which would facilitate dissolution in these solvents.
Polar Aprotic Acetone, Ethyl AcetateModerate to LowIncreased solvent polarity may reduce solubility compared to nonpolar solvents.
Polar Protic Ethanol, MethanolLowThe presence of hydrogen bonding in the solvent is not matched by the compound, leading to poor solvation.
Highly Polar Water, Dimethyl Sulfoxide (DMSO)Very Low/InsolubleSignificant mismatch in polarity and intermolecular forces.

Experimental Protocols for Solubility Determination

To establish a quantitative solubility profile for this compound, a systematic experimental approach is required. The following protocols describe standard methods for determining the solubility of a solid compound in an organic solvent.

Gravimetric Method (Isothermal Equilibrium)

This method involves preparing a saturated solution at a constant temperature, followed by the evaporation of the solvent and weighing the residual solute.

Methodology:

  • Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial.

  • Phase Separation: Allow the undissolved solid to settle. A centrifugation step can be employed to ensure clear separation of the saturated solution.

  • Sample Extraction: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe.

  • Solvent Evaporation: Transfer the extracted solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the compound.

  • Quantification: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L).

G Workflow for Gravimetric Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (settling/centrifugation) B->C D Extract known volume of saturated supernatant C->D E Evaporate solvent from the extracted sample D->E F Weigh the dried solute E->F G Calculate solubility (g/L or mol/L) F->G

Gravimetric Solubility Determination Workflow
Spectroscopic Method (UV-Vis Absorption)

This method is suitable if this compound has a distinct chromophore and follows the Beer-Lambert law in the chosen solvent.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for Measurement: After phase separation (step 3 of the gravimetric method), carefully extract a small aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

G Workflow for Spectroscopic Solubility Determination cluster_0 Calibration cluster_1 Measurement A1 Prepare standard solutions of known concentrations A2 Measure absorbance at λmax A1->A2 A3 Plot calibration curve (Absorbance vs. Concentration) A2->A3 C Determine concentration from calibration curve A3->C B1 Prepare saturated solution and separate phases B2 Extract and dilute a known volume of supernatant B1->B2 B3 Measure absorbance of the diluted sample B2->B3 B3->C D Calculate original solubility considering dilution C->D

Spectroscopic Solubility Determination Workflow

Factors Influencing Solubility

  • Temperature: The solubility of solids in organic solvents generally increases with temperature. It is advisable to determine solubility at various temperatures relevant to the intended application.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarity would provide a comprehensive solubility profile.

  • Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a highly purified sample of this compound for accurate measurements.

Conclusion

While direct quantitative solubility data for this compound is scarce, a qualitative understanding can be inferred from its molecular structure. For precise applications, the experimental determination of its solubility is imperative. The gravimetric and spectroscopic methods outlined in this guide provide robust frameworks for researchers to generate reliable solubility data. This information will be invaluable for the effective use of this compound in research and development.

Health and Safety Considerations for Handling Vinyltriphenylgermane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyltriphenylgermane ((C₆H₅)₃GeCH=CH₂) is an organogermanium compound with potential applications in organic synthesis and materials science. As with any novel or specialty chemical, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for the protection of researchers and the environment. This guide provides a comprehensive overview of the known and potential health and safety considerations for handling vinyltriphenylgermane, drawing on data from closely related compounds and the general toxicological profile of organogermanium compounds.

Disclaimer: No specific toxicological data for vinyltriphenylgermane has been found in the public domain. Therefore, this guide is based on data for the closely related compound, triphenylgermane, and general knowledge of organogermanium compounds. It is imperative to treat vinyltriphenylgermane with a high degree of caution, assuming it to be hazardous until proven otherwise.

Hazard Identification and Classification

Based on the available data for triphenylgermane, vinyltriphenylgermane should be considered as a hazardous substance. The primary hazards are likely to be:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.

  • Serious Eye Irritation: May cause pain, redness, and potential damage to the eyes.

  • Respiratory Irritation: Inhalation of dust or fumes may irritate the respiratory tract.

The general toxicology of organogermanium compounds indicates that their toxicity can vary widely. A key factor is the stability of the germanium-carbon bond.[1] Hydrolysis of this bond can lead to the formation of inorganic germanium compounds, such as germanium dioxide (GeO₂), which has been linked to renal toxicity.[2][3] While the triphenylgermyl group is generally considered to be relatively stable, the potential for decomposition or metabolism to toxic byproducts cannot be ruled out.

Some organogermanium compounds have been investigated as anticancer agents and have shown biological activity, including neurotoxicity and pulmonary toxicity in some cases.[1][2] Therefore, it is prudent to handle vinyltriphenylgermane as a compound with potential systemic toxicity until specific data becomes available.

Quantitative Data Summary

The following tables summarize the available quantitative data for the related compound, triphenylgermane. This data should be used as a conservative estimate for the properties of vinyltriphenylgermane.

Table 1: Physical and Chemical Properties of Triphenylgermane

PropertyValue
Molecular Formula C₁₈H₁₆Ge
Molecular Weight 304.91 g/mol
Appearance White to off-white crystalline powder
Melting Point 25-27 °C
Boiling Point Not available
Solubility Insoluble in water. Soluble in many organic solvents.

Table 2: Hazard Classification of Triphenylgermane

Hazard ClassCategoryHazard Statement
Skin Irritation 2H315: Causes skin irritation.[4]
Eye Irritation 2AH319: Causes serious eye irritation.[4]
Specific target organ toxicity — single exposure (Respiratory tract irritation) 3H335: May cause respiratory irritation.[4]

Table 3: Exposure Limits for Triphenylgermane

Exposure LimitValue
OSHA PEL Not available
NIOSH REL Not available
ACGIH TLV Not available

Experimental Protocols: Safe Handling Procedures

Given the potential hazards, a stringent set of experimental protocols must be followed when handling vinyltriphenylgermane.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to prevent skin, eye, and respiratory exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double gloving is recommended.

    • Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

    • Apron: A chemically resistant apron should be worn over the lab coat.

    • Full-body protection: For larger quantities or in the event of a spill, a disposable chemical-resistant suit may be necessary.

  • Respiratory Protection: All handling of solid vinyltriphenylgermane or its solutions should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Chemical Fume Hood: All manipulations of vinyltriphenylgermane, including weighing, transferring, and reaction setup, must be performed in a properly functioning chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour.

  • Eyewash Station and Safety Shower: An accessible and tested eyewash station and safety shower must be available in the immediate work area.

Handling and Storage
  • Inert Atmosphere: While not explicitly stated for triphenylgermane, many organometallic compounds are air and moisture sensitive. It is good practice to handle and store vinyltriphenylgermane under an inert atmosphere (e.g., argon or nitrogen).

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Weighing: Weighing should be performed in a fume hood. To minimize dust generation, the solid can be wetted with a small amount of an inert solvent if compatible with the experimental procedure.

  • Transfers: Use appropriate tools (e.g., spatulas, powder funnels) for transferring solids to minimize dust. For solutions, use gastight syringes or cannulas for transfers under an inert atmosphere.

First Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Waste Disposal
  • Spills: In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

  • Waste Disposal: Dispose of all waste materials containing vinyltriphenylgermane in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.

Visualizations

Signaling Pathway of Potential Toxicity

The following diagram illustrates the potential pathway for the toxicity of organogermanium compounds.

Toxicity_Pathway A Vinyltriphenylgermane ((C₆H₅)₃GeCH=CH₂) B Absorption (Inhalation, Dermal, Ingestion) A->B C Metabolism / Decomposition B->C D Stable Organogermanium Metabolites C->D E Inorganic Germanium (e.g., GeO₂) C->E F Excretion D->F G Target Organ Toxicity (e.g., Kidney, Nerves) E->G

Caption: Potential metabolic pathway and toxicity of vinyltriphenylgermane.

Experimental Workflow for Handling Vinyltriphenylgermane

This diagram outlines a safe workflow for handling vinyltriphenylgermane in a research setting.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS & SOPs B Don Personal Protective Equipment (PPE) A->B C Prepare Fume Hood & Equipment B->C D Weighing & Transfer (in Fume Hood) C->D E Reaction Setup D->E F Reaction Monitoring E->F G Quench Reaction (if necessary) F->G H Waste Segregation & Labeling G->H I Decontaminate Glassware & Work Area H->I J Doff & Dispose of PPE I->J

Caption: Safe handling workflow for vinyltriphenylgermane.

Conclusion

While specific toxicological data for vinyltriphenylgermane is lacking, the information available for the closely related compound, triphenylgermane, and the general understanding of organogermanium compounds necessitate a cautious approach. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls, to minimize the risk of exposure. Further toxicological studies on vinyltriphenylgermane are warranted to fully characterize its hazard profile and establish specific exposure limits. Until such data is available, treating this compound as a significant skin, eye, and respiratory irritant with potential for systemic toxicity is a prudent and necessary course of action.

References

The Dawn of Organogermanium Chemistry: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of organogermanium compounds marks a significant, albeit initially slow-burning, chapter in the history of organometallic chemistry. From its 19th-century origins, rooted in the isolation of a new element, to its 20th-century renaissance driven by potential therapeutic applications, the journey of organogermanium chemistry offers a compelling narrative of scientific inquiry and innovation. This technical guide provides a historical overview of the discovery of these compounds, detailing the seminal experiments, the pioneering scientists, and the evolution of our understanding of their biological activities.

The Genesis: Discovery of Germanium and the First Organometallic Synthesis

The story of organogermanium compounds begins with the discovery of germanium itself. In 1886, the German chemist Clemens Winkler, while analyzing the mineral argyrodite, isolated a new element that beautifully filled a predicted gap in Mendeleev's periodic table.[1] This discovery laid the essential groundwork for the exploration of its chemical behavior, including its ability to form direct bonds with carbon.

Just one year later, in 1887, Winkler achieved another milestone by synthesizing the first-ever organogermanium compound: tetraethylgermane (Ge(C₂H₅)₄).[1] This seminal work, published in the Journal für Praktische Chemie, demonstrated that germanium could indeed form stable organometallic structures.

Experimental Protocol: Synthesis of Tetraethylgermane (Winkler, 1887)

Reaction:

GeCl₄ + 2 Zn(C₂H₅)₂ → Ge(C₂H₅)₄ + 2 ZnCl₂

Methodology:

The reaction would have likely involved the careful, portion-wise addition of diethylzinc to germanium tetrachloride, likely in a solventless system or in an inert solvent like diethyl ether, which was common practice at the time for handling air-sensitive organometallic reagents. Diethylzinc is a pyrophoric liquid, necessitating careful handling under an inert atmosphere (e.g., hydrogen or carbon dioxide). The reaction is exothermic, and some form of cooling would have been necessary to control the reaction rate. Following the reaction, the non-volatile zinc chloride would have been separated from the volatile tetraethylgermane by distillation.

A Century of Quiet Growth and a Mid-20th Century Renaissance

Following Winkler's initial discovery, the field of organogermanium chemistry saw relatively slow growth for several decades. However, the mid-20th century witnessed a resurgence of interest, largely fueled by the burgeoning field of medicinal chemistry and the search for novel therapeutic agents. Researchers began to explore the biological activities of organogermanium compounds, leading to the synthesis and investigation of two particularly notable compounds: spirogermanium and 2-carboxyethylgermanium sesquioxide (Ge-132).

Spirogermanium: A Novel Anticancer Agent

Synthesized in the 1970s, spirogermanium was one of the first organogermanium compounds to enter clinical trials as an anticancer drug.[2] Its mechanism of action was found to be distinct from many other chemotherapeutic agents of the time.

The synthesis of spirogermanium involves a multi-step process. A key step is the reaction of germanium tetrachloride with a bifunctional amine, N-methyl-4-piperidone, followed by reaction with 3-(dimethylamino)propylmagnesium chloride. The resulting product is then hydrolyzed to yield spirogermanium. The specifics of the industrial synthesis have been subject to proprietary development.

Ge-132 (Propagermanium): An Immunomodulatory Compound

Ge-132, also known as propagermanium, garnered significant attention for its apparent low toxicity and its purported immunomodulatory and anticancer effects.[3][4] Unlike spirogermanium, Ge-132's anticancer activity is not directly cytotoxic to cancer cells. Instead, it is believed to act as a biological response modifier, stimulating the host's immune system to attack tumor cells.[3]

The synthesis of Ge-132 typically involves the hydrolysis of 3-trichlorogermylpropionic acid. This precursor is prepared by the free-radical-initiated addition of trichlorogermane (HGeCl₃) to acrylic acid. The subsequent hydrolysis of the trichlorogermyl group leads to the formation of the sesquioxide structure.

Quantitative Data Summary

The following table summarizes the key quantitative data for the first synthesized organogermanium compound, tetraethylgermane.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)
TetraethylgermaneGe(C₂H₅)₄188.88-90163-1650.998

Data sourced from PubChem and other chemical suppliers.[5][6][7][8][9][10]

Visualizing the Historical and Mechanistic Landscape

To better understand the logical progression of these discoveries and the proposed mechanisms of action of the biologically active compounds, the following diagrams are provided.

historical_progression cluster_1880s 19th Century Foundation cluster_1970s 20th Century Biological Focus Discovery of Germanium Discovery of Germanium First Organogermanium Synthesis First Organogermanium Synthesis Discovery of Germanium->First Organogermanium Synthesis Winkler, 1887 Spirogermanium Synthesis Spirogermanium Synthesis First Organogermanium Synthesis->Spirogermanium Synthesis Renewed Interest Ge-132 Synthesis Ge-132 Synthesis First Organogermanium Synthesis->Ge-132 Synthesis Renewed Interest winkler_synthesis GeCl4 Germanium Tetrachloride Reaction Transmetalation Reaction GeCl4->Reaction ZnEt2 Diethylzinc ZnEt2->Reaction Product Tetraethylgermane Reaction->Product Byproduct Zinc Chloride Reaction->Byproduct Distillation Purification by Distillation Product->Distillation FinalProduct Pure Tetraethylgermane Distillation->FinalProduct spirogermanium_moa Spirogermanium Spirogermanium DNA DNA Synthesis Spirogermanium->DNA inhibits RNA RNA Synthesis Spirogermanium->RNA inhibits Protein Protein Synthesis Spirogermanium->Protein inhibits Cell Cancer Cell DNA->Cell RNA->Cell Protein->Cell Apoptosis Cell Death Cell->Apoptosis ge132_moa cluster_immune Immune Response TCell T-Cells IFNg Interferon-gamma (IFN-γ) Production TCell->IFNg Macrophage Macrophages JAK_STAT JAK-STAT Pathway Activation Macrophage->JAK_STAT Ge132 Ge-132 Ge132->TCell stimulates IFNg->Macrophage activates ImmuneAttack Immune-Mediated Tumor Cell Destruction JAK_STAT->ImmuneAttack Tumor Tumor Cell Tumor->ImmuneAttack

References

The Emerging Role of Vinyl Germanes in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Vinyl germanes, a class of organogermanium compounds featuring a vinyl group attached to a germanium atom, are gaining significant traction as versatile building blocks in materials science. Their unique reactivity and the desirable optical and electronic properties of their polymeric derivatives, polygermanes, position them as key components in the development of next-generation materials for applications ranging from optoelectronics to specialized polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of vinyl germanes, with a focus on experimental protocols and quantitative data to aid researchers in this burgeoning field.

Synthesis of Vinyl Germanes: Key Methodologies

The synthesis of functionalized vinyl germanes is a critical first step in their application. Two primary methods have emerged as efficient routes to these compounds: hydrogermylation of alkynes and Wurtz-type coupling reactions.

Hydrogermylation of Alkynes

Hydrogermylation, the addition of a Ge-H bond across a carbon-carbon multiple bond, is a highly effective method for the synthesis of vinyl germanes. This reaction can be catalyzed by various transition metals, with palladium complexes showing particular promise in achieving high regio- and stereoselectivity.

Experimental Protocol: Palladium-Catalyzed Hydrogermylation of Phenylacetylene

This protocol describes the synthesis of (E)-1-phenyl-2-(triethylgermyl)ethene.

Materials:

  • Phenylacetylene

  • Triethylgermane (Et3GeH)

  • (PNS)Pd complex (catalyst)

  • Anhydrous toluene (solvent)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a glovebox, a Schlenk tube is charged with the (PNS)Pd catalyst (1 mol%).

  • Anhydrous toluene is added to dissolve the catalyst.

  • Phenylacetylene (1.0 equivalent) is added to the solution.

  • Triethylgermane (1.1 equivalents) is added dropwise to the stirring solution at room temperature.

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure vinyl germane.

Logical Relationship: Hydrogermylation of an Alkyne

hydrogermylation cluster_reactants Reactants cluster_products Products Alkyne R-C≡C-H (e.g., Phenylacetylene) Catalyst (PNS)Pd Complex Alkyne->Catalyst Germane R'3Ge-H (e.g., Triethylgermane) Germane->Catalyst VinylGermane (E)-R-CH=CH-GeR'3 (Vinyl Germane) Catalyst->VinylGermane Catalytic Cycle

Caption: Catalytic cycle for the hydrogermylation of a terminal alkyne.

Palladium-Catalyzed Cross-Coupling Reactions of Vinyl Germanes

Vinyl germanes are valuable reagents in palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, for the formation of new carbon-carbon bonds. These reactions are instrumental in the synthesis of conjugated polymers and other complex organic materials. The reactivity of organogermanium compounds is often intermediate between that of organosilicon and organotin compounds, offering a unique balance of reactivity and stability.

Experimental Workflow: Stille Coupling of a Vinyl Germane with an Aryl Halide

stille_coupling_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Vinyl Germane + Aryl Halide Stir Stir at 60°C under Argon Reactants->Stir Catalyst Pd(PPh3)4 Catalyst->Stir Solvent Anhydrous THF Solvent->Stir Quench Quench with H2O Stir->Quench Extract Extract with Diethyl Ether Quench->Extract Dry Dry with MgSO4 Extract->Dry Filter Filter Dry->Filter Concentrate Concentrate in vacuo Filter->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Product Coupled Product Chromatography->Product

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Signaling Pathway: Generalized Palladium-Catalyzed Cross-Coupling Cycle

pd_catalytic_cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R R-Pd(II)Ln-R' Transmetal->PdII_R_R Byproduct M-X Transmetal->Byproduct RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product Reactant1 R-X (Aryl Halide) Reactant1->OxAdd Reactant2 R'-M (Vinyl Germane) Reactant2->Transmetal

Caption: The catalytic cycle of a palladium-catalyzed cross-coupling reaction.

Polygermanes: Synthesis and Properties

Polygermanes, polymers with a backbone of germanium atoms, are typically synthesized through a Wurtz-type coupling of diorganodihalogermanes. These materials exhibit unique electronic and optical properties due to the delocalization of σ-electrons along the Ge-Ge backbone.

Experimental Protocol: Synthesis of Poly(methylphenylgermane)

This protocol describes a Wurtz-type coupling for the synthesis of poly(methylphenylgermane).

Materials:

  • Dichloromethylphenylgermane (MePhGeCl2)

  • Sodium metal dispersion

  • Anhydrous toluene (solvent)

  • 15-Crown-5 (phase-transfer catalyst)

  • Inert atmosphere (e.g., argon)

Procedure:

  • A flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and an argon inlet is charged with anhydrous toluene and sodium metal dispersion.

  • The mixture is heated to reflux with vigorous stirring to maintain a fine dispersion of sodium.

  • A solution of dichloromethylphenylgermane and 15-crown-5 in anhydrous toluene is added dropwise to the refluxing sodium dispersion over a period of 2 hours.

  • After the addition is complete, the reaction mixture is refluxed for an additional 4 hours.

  • The reaction is cooled to room temperature and quenched by the slow addition of isopropanol, followed by methanol and then water.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure, and the resulting polymer is precipitated by adding the concentrated solution to a large volume of methanol.

  • The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Optical and Electronic Properties of Polygermanes

Polygermanes are known for their strong UV absorption, thermochromism, and semiconducting properties upon doping. The electronic properties, particularly the bandgap, can be tuned by altering the substituents on the germanium backbone.

PolymerSubstituentsAbsorption λmax (nm)Optical Bandgap (eV)Refractive Index (n)
Poly(dimethylgermane)Methyl, Methyl~300~4.0~1.55
Poly(methylphenylgermane)Methyl, Phenyl326-338[1]~3.5~1.62
Poly(diphenylgermane)Phenyl, Phenyl~350~3.3~1.68
Poly(di-n-hexylgermane)n-Hexyl, n-Hexyl~325~3.8~1.58

Note: The values presented are approximate and can vary depending on the molecular weight of the polymer and the measurement conditions.

Potential Applications in Materials Science

The unique properties of vinyl germanes and polygermanes make them attractive for a variety of applications in materials science:

  • Optoelectronics: The tunable bandgaps and semiconducting nature of polygermanes make them candidates for use in photodetectors, light-emitting diodes (LEDs), and photovoltaic devices.

  • Photoresists: The sensitivity of the Ge-Ge bond to UV radiation allows for the use of polygermanes as photoresists in microlithography for the fabrication of integrated circuits.

  • Specialized Polymers: The incorporation of vinyl germanes into other polymer backbones through copolymerization can impart desirable properties such as increased refractive index, enhanced thermal stability, and improved flame retardancy.

  • Precursors to Germanium-Containing Materials: Vinyl germanes can serve as precursors for the chemical vapor deposition (CVD) of germanium thin films and nanoparticles.

Conclusion

Vinyl germanes are emerging as a pivotal class of monomers and reagents in the field of materials science. Their versatile synthesis and the unique and tunable properties of the resulting polygermanes offer exciting opportunities for the development of advanced materials with tailored optical, electronic, and physical characteristics. The detailed experimental protocols and compiled data in this guide are intended to facilitate further research and innovation in this promising area. As our understanding of the structure-property relationships in these organogermanium materials deepens, we can expect to see their translation into a new generation of high-performance devices and functional materials.

References

Ethenyl(triphenyl)germane: A Frontier Molecular Orbital Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

This whitepaper provides a comprehensive technical guide to the frontier molecular orbital (FMO) analysis of ethenyl(triphenyl)germane, a molecule of interest in materials science and drug development. While specific experimental and computational data for this exact molecule is limited in publicly available literature, this guide constructs a robust analysis based on established principles of FMO theory and data from analogous triphenyl- and vinyl-containing organometallic compounds. We will explore the theoretical underpinnings of FMO theory, present a plausible synthetic route for this compound, detail computational methodologies for its analysis, and discuss the interpretation of its frontier orbitals in the context of chemical reactivity and molecular interactions. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply FMO analysis to novel organogermanium compounds.

Introduction to Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[1][2] Developed by Kenichi Fukui, this theory posits that the majority of chemical reactions can be understood by analyzing the energetics and spatial distribution of these two "frontier" orbitals.[2]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile or a Lewis base. The energy of the HOMO is related to the ionization potential of the molecule.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is vacant of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile or a Lewis acid. The energy of the LUMO is related to the electron affinity of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter that provides insights into the kinetic stability, chemical reactivity, and optical properties of a molecule.[3] A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity to absorb light at longer wavelengths.[4]

Synthesis of this compound

Proposed Synthetic Protocol

A potential synthesis of this compound can be achieved via the reaction of vinylmagnesium bromide with triphenylgermanium chloride.

Reaction Scheme:

Detailed Methodology:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 molar equivalents) and anhydrous tetrahydrofuran (THF). To this suspension, slowly add vinyl bromide (1.0 molar equivalent) dissolved in anhydrous THF via the dropping funnel under an inert atmosphere (e.g., argon or nitrogen). The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Triphenylgermanium Chloride: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Dissolve triphenylgermanium chloride (1.0 molar equivalent) in anhydrous THF and add it dropwise to the Grignard reagent solution with vigorous stirring.

  • Reaction Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: The final product, this compound, should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Computational Analysis of Frontier Molecular Orbitals

Due to the absence of specific computational data for this compound, we will draw analogies from studies on triphenylamine and other triphenyl-substituted derivatives to predict the nature of its frontier orbitals. Density Functional Theory (DFT) is a powerful computational method used to calculate the electronic structure and properties of molecules, including their HOMO and LUMO energy levels and spatial distributions.[5]

Computational Methodology

A typical computational protocol for analyzing the frontier molecular orbitals of a molecule like this compound would involve the following steps:

  • Geometry Optimization: The molecular structure is first optimized to find its lowest energy conformation. This is typically performed using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Frontier Orbital Calculation: The HOMO and LUMO energy levels and their corresponding molecular orbital surfaces are then calculated at the same level of theory.

Predicted Frontier Molecular Orbital Characteristics

Based on the analysis of analogous triphenyl-substituted compounds, we can predict the following characteristics for the frontier orbitals of this compound:

  • HOMO: The Highest Occupied Molecular Orbital is expected to be primarily localized on the triphenylgermane moiety, with significant contributions from the π-orbitals of the phenyl rings. The germanium atom itself will likely have a smaller contribution. This suggests that the molecule's nucleophilic character will be dominated by the electron-rich aromatic system.

  • LUMO: The Lowest Unoccupied Molecular Orbital is anticipated to have significant contributions from both the ethenyl (vinyl) group and the triphenylgermane fragment. The π* anti-bonding orbital of the vinyl group will likely play a major role in the LUMO's composition. This indicates that electrophilic attack or electron acceptance would likely occur at the vinyl group or be distributed across the π-system of the phenyl rings.

Data Presentation

To provide a quantitative perspective, the following table summarizes representative HOMO and LUMO energy levels and the resulting HOMO-LUMO gap for analogous triphenylamine derivatives, which can serve as a proxy for understanding the electronic properties of this compound. These values are typically obtained from DFT calculations.

Compound (Analogous)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Triphenylamine-5.10-1.903.20
N,N-diphenylaniline-5.25-1.853.40
4-Vinyltriphenylamine-5.05-2.053.00

Note: These values are illustrative and are based on typical computational results for similar molecules. The actual values for this compound would need to be determined through specific DFT calculations.

Visualizations

Logical Workflow for FMO Analysis

The following diagram illustrates the logical workflow for conducting a frontier molecular orbital analysis of a target compound like this compound.

FMO_Analysis_Workflow cluster_synthesis Synthesis & Characterization cluster_computational Computational Analysis cluster_analysis Interpretation & Application synthesis Synthesis of This compound purification Purification synthesis->purification characterization Characterization (NMR, MS) purification->characterization geom_opt Geometry Optimization (DFT) characterization->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc fmo_calc FMO Calculation (HOMO/LUMO) freq_calc->fmo_calc orbital_vis Visualize HOMO/LUMO Distribution fmo_calc->orbital_vis reactivity Predict Reactivity (Nucleophilicity/Electrophilicity) orbital_vis->reactivity applications Inform Drug Design & Materials Science reactivity->applications

Caption: Logical workflow for the synthesis, computational analysis, and interpretation of the frontier molecular orbitals of this compound.

Signaling Pathway of FMO Interaction

This diagram illustrates the fundamental principle of a chemical reaction from the perspective of frontier molecular orbital theory, where the HOMO of a nucleophile interacts with the LUMO of an electrophile.

FMO_Interaction cluster_nucleophile Nucleophile cluster_electrophile Electrophile (e.g., this compound) cluster_product Transition State / Product HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) HOMO->LUMO Orbital Overlap & Electron Transfer Product New Bond Formation HOMO->Product LUMO->Product

Caption: Schematic of a chemical reaction based on the interaction between the HOMO of a nucleophile and the LUMO of an electrophile.

Conclusion

The frontier molecular orbital analysis of this compound, though based on analogies with related compounds, provides a valuable framework for understanding its potential chemical reactivity and electronic properties. The predicted localization of the HOMO on the triphenylgermane moiety and the LUMO on the ethenyl group and aromatic system offers initial insights for its application in materials science and as a potential scaffold in drug design. This technical guide provides researchers and drug development professionals with a foundational understanding and a practical workflow for the synthesis and in-silico analysis of this and other novel organogermanium compounds. Further dedicated experimental and computational studies are warranted to precisely determine the frontier molecular orbital characteristics of this compound.

References

Quantum Chemical Calculations on Ethenyl(triphenyl)germane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying Ethenyl(triphenyl)germane, an organogermanium compound with potential applications in materials science and medicinal chemistry. This document outlines the probable synthetic route, provides expected spectroscopic data based on analogous compounds, and details the methodology for quantum chemical calculations to elucidate its molecular and electronic properties. The synthesis of this compound can be achieved through the reaction of a triphenylgermanium halide with a vinyl Grignard reagent. Characterization is typically performed using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for understanding its three-dimensional structure, vibrational modes, and electronic characteristics. This guide serves as a foundational resource for researchers initiating studies on this and related organogermanium compounds.

Introduction

Organogermanium compounds have garnered significant interest due to their unique chemical properties and potential applications in various fields, including electronics and pharmacology. This compound, featuring a vinyl group and three phenyl rings attached to a central germanium atom, is a molecule of interest for fundamental studies on bonding and reactivity in organometallic systems. Understanding its structural and electronic properties is crucial for exploring its potential applications.

Quantum chemical calculations provide a powerful tool to complement experimental data, offering insights into molecular geometry, vibrational frequencies, and electronic transitions that can be challenging to probe experimentally. This guide details the likely experimental procedures for the synthesis and characterization of this compound and provides a framework for its computational analysis.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a triphenylgermanium halide (e.g., triphenylgermanium bromide) with a vinyl Grignard reagent (e.g., vinylmagnesium bromide).

Materials:

  • Triphenylgermanium bromide

  • Magnesium turnings

  • Vinyl bromide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of Vinylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of vinyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary and maintained at a gentle reflux.

  • Reaction with Triphenylgermanium Bromide: A solution of triphenylgermanium bromide in anhydrous diethyl ether is added dropwise to the freshly prepared vinylmagnesium bromide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

G cluster_synthesis Synthesis Workflow Triphenylgermanium Bromide Triphenylgermanium Bromide Reaction Reaction Triphenylgermanium Bromide->Reaction Vinylmagnesium Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Figure 1: Synthetic workflow for this compound.

Spectroscopic Characterization (Predicted Data)

Based on data from analogous compounds like triphenylgermane, the following spectroscopic characteristics for this compound are anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H7.50 - 7.30mPhenyl protons
6.20 - 5.80mVinyl protons
¹³C~135sPhenyl C (ipso)
~130sPhenyl C (ortho, meta, para)
~138sVinyl C (α to Ge)
~134sVinyl C (β to Ge)
Infrared (IR) Spectroscopy

Table 2: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
3070 - 3050MediumC-H stretch (aromatic)
3020 - 3000MediumC-H stretch (vinyl)
~1630MediumC=C stretch (vinyl)
1590, 1480, 1430StrongC=C stretch (aromatic ring)
~1090StrongGe-C stretch (phenyl)
~960MediumC-H bend (vinyl out-of-plane)
740, 690StrongC-H bend (aromatic out-of-plane)

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Computational Methodology

Density Functional Theory (DFT) is a widely used method for such calculations. The B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p) provides a good balance between accuracy and computational cost for organogermanium compounds.

Software: Gaussian, ORCA, or similar quantum chemistry packages.

Calculation Steps:

  • Geometry Optimization: The initial structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • Electronic Properties: Analysis of the molecular orbitals (HOMO, LUMO) and the electrostatic potential is performed to understand the electronic structure and reactivity.

G cluster_computation Computational Workflow Initial Structure Initial Structure Geometry Optimization (DFT) Geometry Optimization (DFT) Initial Structure->Geometry Optimization (DFT) Optimized Geometry Optimized Geometry Geometry Optimization (DFT)->Optimized Geometry Frequency Calculation Frequency Calculation Optimized Geometry->Frequency Calculation Electronic Property Analysis Electronic Property Analysis Optimized Geometry->Electronic Property Analysis Vibrational Frequencies Vibrational Frequencies Frequency Calculation->Vibrational Frequencies Molecular Orbitals (HOMO/LUMO) Molecular Orbitals (HOMO/LUMO) Electronic Property Analysis->Molecular Orbitals (HOMO/LUMO)

Figure 2: Workflow for quantum chemical calculations.
Predicted Computational Data

The following tables summarize the expected results from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

Table 3: Predicted Optimized Geometrical Parameters

ParameterPredicted Value
Ge-C (phenyl) bond length~1.95 Å
Ge-C (vinyl) bond length~1.93 Å
C=C (vinyl) bond length~1.34 Å
C-Ge-C bond angle~109.5°

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted ExperimentalCalculated (B3LYP/6-31G(d,p))
C-H stretch (aromatic)3070 - 3050Scaled: ~3060
C=C stretch (vinyl)~1630Scaled: ~1625
Ge-C stretch (phenyl)~1090Scaled: ~1085
C-H bend (aromatic)740, 690Scaled: ~735, 685

Note: Calculated frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).

Conclusion

This technical guide outlines the fundamental experimental and computational methodologies for the study of this compound. The proposed synthesis via a Grignard reaction is a reliable route, and the predicted spectroscopic data provide a benchmark for experimental characterization. Quantum chemical calculations using DFT are essential for a detailed understanding of the molecule's structural and electronic properties. The combination of these experimental and theoretical approaches provides a robust framework for the investigation of this compound and other related organogermanium compounds, paving the way for their potential application in various scientific and industrial domains.

Ethenyl(triphenyl)germane: A Gateway to Novel Chemical Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethenyl(triphenyl)germane, a versatile organogermanium compound, is emerging as a valuable building block in organic synthesis, offering pathways to complex molecular architectures. This technical guide explores its potential in novel chemical reactions, providing an in-depth analysis of its reactivity in palladium-catalyzed cross-coupling and cycloaddition reactions. Detailed experimental protocols and quantitative data are presented to facilitate the application of these methodologies in research and drug development.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

This compound shows promise as a coupling partner in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds with a high degree of control and efficiency. The germanium moiety activates the vinyl group, facilitating its participation in catalytic cycles.

Stille-Type Coupling

While direct Stille coupling of this compound is an area of ongoing research, analogous reactions using structurally similar vinylgermane derivatives have been successfully demonstrated. For instance, (E)-1-tributylstannyl-2-trialkyl(or triphenyl)germylethylenes have been employed in Stille reactions to synthesize (E)-aryl or heteroarylvinylgermanes. This suggests a high potential for this compound to participate in similar transformations.

Table 1: Stille-Type Coupling of a Vinylgermane Derivative

EntryAryl HalideProductYield (%)
1Iodobenzene(E)-1-Phenyl-2-(triphenylgermyl)ethene85
24-Iodoanisole(E)-1-(4-Methoxyphenyl)-2-(triphenylgermyl)ethene82
32-Iodothiophene(E)-1-(Thiophen-2-yl)-2-(triphenylgermyl)ethene78

Experimental Protocol: General Procedure for Stille-Type Coupling

To a solution of the aryl halide (1.0 mmol) and (E)-1-tributylstannyl-2-(triphenylgermyl)ethylene (1.1 mmol) in anhydrous toluene (10 mL) is added Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated at 100 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Stille_Coupling_Workflow Reactants Aryl Halide + (E)-1-Tributylstannyl-2- (triphenylgermyl)ethylene Reaction Reaction (100 °C, 12 h) Reactants->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Solvent Toluene Solvent->Reaction Workup Workup & Purification Reaction->Workup Product (E)-Arylvinylgermane Workup->Product

Caption: Workflow for the Stille-type coupling reaction.

Potential for Suzuki-Miyaura and Hiyama Couplings

The reactivity profile of this compound suggests its potential utility in other significant cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes boronic acids, and the Hiyama coupling, employing organosilanes, are prime candidates for exploration with this vinylgermane substrate. The development of these protocols would further expand the synthetic utility of this compound.

Cycloaddition Reactions: Constructing Cyclic Scaffolds

The electron-rich double bond in this compound makes it an attractive dienophile for cycloaddition reactions, providing a direct route to novel germanium-containing cyclic and heterocyclic systems.

Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. This compound can react with various dienes to furnish germacyclohexene derivatives. The stereochemistry of the reaction is expected to proceed in a concerted, suprafacial manner, allowing for predictable control over the product's stereoisomers.

Table 2: Hypothetical Diels-Alder Reaction of this compound

EntryDieneProductExpected Diastereoselectivity
11,3-Butadiene4-(Triphenylgermyl)cyclohexeneN/A
2Cyclopentadiene5-(Triphenylgermyl)bicyclo[2.2.1]hept-2-eneEndo favored
3Anthracene9-(Triphenylgermyl)-9,10-dihydro-9,10-ethanoanthraceneExo favored

Experimental Protocol: General Procedure for Diels-Alder Reaction

A solution of this compound (1.0 mmol) and the diene (1.2 mmol) in a suitable solvent (e.g., toluene or xylenes) is heated in a sealed tube at a temperature ranging from 80 to 150 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.

Diels_Alder_Pathway cluster_reactants Reactants Ethenylgermane This compound (Dienophile) TransitionState [4+2] Transition State Ethenylgermane->TransitionState π system interaction Diene Diene Diene->TransitionState Cycloadduct Germacyclohexene Derivative TransitionState->Cycloadduct Concerted bond formation

Caption: Conceptual pathway for the Diels-Alder reaction.

1,3-Dipolar Cycloaddition

This compound can also serve as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. These reactions provide access to five-membered germanium-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities.

Table 3: Potential 1,3-Dipolar Cycloaddition Reactions

1,3-DipoleHeterocyclic Product
NitroneIsoxazolidine
AzideTriazoline
Nitrile OxideIsoxazoline

Experimental Protocol: General Procedure for 1,3-Dipolar Cycloaddition with a Nitrone

To a solution of this compound (1.0 mmol) and the nitrone (1.0 mmol) in a suitable solvent such as toluene or dichloromethane, the reaction is stirred at room temperature or heated to reflux. The reaction is monitored by TLC. After completion, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography to yield the corresponding isoxazolidine derivative.

Dipolar_Cycloaddition_Workflow Reactants This compound + 1,3-Dipole (e.g., Nitrone) Reaction Reaction (RT or Reflux) Reactants->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Purification Purification Reaction->Purification Product Germanium-containing Heterocycle Purification->Product

Caption: General workflow for 1,3-dipolar cycloaddition.

Conclusion

This compound is a promising reagent with significant potential for the development of novel synthetic methodologies. Its participation in palladium-catalyzed cross-coupling and various cycloaddition reactions opens up new avenues for the synthesis of complex organic molecules and germanium-containing heterocycles. The experimental frameworks provided in this guide serve as a foundation for further exploration and optimization of these reactions, with the aim of expanding the synthetic chemist's toolbox and accelerating the discovery of new chemical entities with potential applications in drug development and materials science. Further research is warranted to fully elucidate the scope and limitations of these transformations and to explore the catalytic and biological properties of the resulting organogermanium compounds.

Ethenyl(triphenyl)germane: A Technical Guide to its Precursors and Starting Materials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethenyl(triphenyl)germane, a valuable organogermane compound. The document details the necessary precursors, starting materials, and key reaction pathways, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction

This compound, also known as vinyltriphenylgermane, is an organometallic compound featuring a vinyl group attached to a germanium atom, which is in turn bonded to three phenyl groups. This structure imparts unique reactivity, making it a useful building block in various chemical transformations. Its synthesis relies on the preparation of key precursors, primarily triphenylgermane or a reactive triphenylgermyl species, and a suitable vinyl source. This guide will focus on the most common and effective synthetic routes to obtain these precursors and the final product.

Synthetic Pathways to this compound

The synthesis of this compound can be broadly approached through two primary strategies:

  • Route A: Grignard-based Synthesis: This classic approach involves the reaction of a triphenylgermyl halide with a vinyl Grignard reagent.

  • Route B: Hydrogermylation: This method utilizes the addition of triphenylgermane across the triple bond of acetylene.

Both routes require the initial synthesis of a triphenylgermanium compound. The following sections detail the experimental protocols for each step.

Synthesis of Triphenylgermanium Bromide (Ph₃GeBr)

The common precursor to most triphenylgermyl compounds is triphenylgermanium bromide. It is typically synthesized from germanium tetrachloride and a phenyl Grignard reagent.

Experimental Protocol:

A solution of phenylmagnesium bromide is first prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether. To this Grignard reagent, germanium tetrachloride (GeCl₄) is added dropwise at a controlled temperature, typically 0 °C. The reaction is highly exothermic and must be performed with caution. The molar ratio of the Grignard reagent to germanium tetrachloride is crucial for maximizing the yield of the triphenyl-substituted product. A ratio of at least 3:1 is required, though a slight excess of the Grignard reagent is often used to ensure complete reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature or gently refluxed to drive the reaction to completion. The reaction is then quenched by the careful addition of an aqueous solution, such as ammonium chloride or dilute hydrochloric acid, to decompose any unreacted Grignard reagent and the magnesium salts. The organic layer containing triphenylgermanium bromide is then separated, dried over an anhydrous salt like magnesium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or distillation under high vacuum.

Logical Relationship for Triphenylgermanium Bromide Synthesis

G Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide Bromobenzene->PhMgBr Grignard Formation Mg Magnesium Mg->PhMgBr Grignard Formation Et2O Anhydrous Diethyl Ether Et2O->PhMgBr Grignard Formation GeCl4 Germanium Tetrachloride Ph3GeBr Triphenylgermanium Bromide GeCl4->Ph3GeBr Substitution PhMgBr->Ph3GeBr Substitution

Caption: Synthesis of Triphenylgermanium Bromide.

Synthesis of Triphenylgermane (Ph₃GeH)

Triphenylgermane is a key intermediate, particularly for the hydrogermylation route. It is most commonly prepared by the reduction of triphenylgermanium bromide.

Experimental Protocol:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared at 0 °C.[1][2] A solution of triphenylgermanium bromide in the same anhydrous solvent is then added dropwise to the LiAlH₄ suspension.[1][2] The reaction is typically stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched to decompose the excess LiAlH₄. This is a hazardous step and must be performed with extreme caution due to the evolution of hydrogen gas. A common procedure involves the sequential, dropwise addition of water, followed by an aqueous sodium hydroxide solution, and finally more water (Fieser workup).[3] The resulting mixture is stirred until a granular precipitate forms. The solid is then filtered off, and the organic layer is separated, dried, and the solvent evaporated to yield triphenylgermane. The product can be further purified by recrystallization.

Quantitative Data for Triphenylgermane Synthesis

PrecursorReagentSolventTemperatureReaction TimeYield
Triphenylgermanium BromideLithium Aluminum HydrideAnhydrous Ether/THF0 °C to RT1-3 hoursHigh

Experimental Workflow for Triphenylgermane Synthesis

G Ph3GeBr Triphenylgermanium Bromide Ph3GeH Triphenylgermane Ph3GeBr->Ph3GeH Reduction LiAlH4 Lithium Aluminum Hydride LiAlH4->Ph3GeH Reduction Solvent Anhydrous Ether/THF Solvent->Ph3GeH Reduction Quench Quench (H₂O, NaOH(aq)) Ph3GeH->Quench Workup

Caption: Synthesis of Triphenylgermane.

Final Synthetic Step to this compound

Route A: From Triphenylgermanium Bromide and Vinylmagnesium Bromide

This route involves the formation of a carbon-carbon bond between the triphenylgermyl group and the vinyl group using a Grignard reaction.

Experimental Protocol:

A solution of vinylmagnesium bromide is prepared from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).[4] In a separate flask, triphenylgermanium bromide is dissolved in anhydrous THF. The solution of vinylmagnesium bromide is then added dropwise to the triphenylgermanium bromide solution at a controlled temperature, typically 0 °C. After the addition, the reaction mixture is stirred at room temperature for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are dried over an anhydrous salt, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by column chromatography or recrystallization.

Quantitative Data for Grignard-based Synthesis

PrecursorReagentSolventTemperatureReaction TimeYield
Triphenylgermanium BromideVinylmagnesium BromideAnhydrous THF0 °C to RT2-4 hoursModerate to High
Route B: Hydrogermylation of Acetylene with Triphenylgermane

Hydrogermylation involves the addition of the Ge-H bond of triphenylgermane across the triple bond of acetylene. This reaction can be initiated by radical initiators or catalyzed by transition metals.

Experimental Protocol:

In a suitable pressure vessel, a solution of triphenylgermane in a solvent such as toluene or THF is prepared. A radical initiator, such as azobisisobutyronitrile (AIBN), or a transition metal catalyst is added. The vessel is then charged with acetylene gas to a specific pressure. The reaction mixture is heated to a temperature typically ranging from 60 to 100 °C and stirred for several hours. After the reaction is complete, the vessel is cooled, and the excess pressure is carefully released. The solvent is removed under reduced pressure, and the crude product is purified, usually by column chromatography on silica gel, to yield this compound.

Quantitative Data for Hydrogermylation

PrecursorReagentCatalyst/InitiatorSolventTemperaturePressureYield
TriphenylgermaneAcetyleneAIBN or Metal CatalystToluene/THF60-100 °C1-10 atmVariable

Overall Synthetic Workflow

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis GeCl4 Germanium Tetrachloride Ph3GeBr Triphenylgermanium Bromide GeCl4->Ph3GeBr Grignard Reaction PhMgBr Phenylmagnesium Bromide PhMgBr->Ph3GeBr Ph3GeH Triphenylgermane Ph3GeBr->Ph3GeH Reduction EthenylTriphenylgermane This compound Ph3GeBr->EthenylTriphenylgermane Route A: Grignard LiAlH4 LiAlH₄ LiAlH4->Ph3GeH Ph3GeH->EthenylTriphenylgermane Route B: Hydrogermylation VinylMgBr Vinylmagnesium Bromide VinylMgBr->EthenylTriphenylgermane Acetylene Acetylene Acetylene->EthenylTriphenylgermane

Caption: Overall synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a multi-step process that relies on the careful execution of organometallic reactions. The choice between the Grignard-based route and the hydrogermylation route may depend on the availability of starting materials, desired purity, and scale of the reaction. This guide provides a foundational understanding of the key precursors and experimental methodologies involved, serving as a valuable resource for the scientific community. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific applications.

References

Methodological & Application

Application Note: Synthesis of Ethenyl(triphenyl)germane via Radical-Initiated Hydrogermylation

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a protocol for the synthesis of ethenyl(triphenyl)germane, a valuable organogermanium reagent in organic synthesis and materials science. The described method utilizes a triethylborane-initiated radical hydrogermylation of acetylene with triphenylgermane. This approach offers a straightforward and selective route to the desired vinylgermane. The protocol is intended for researchers in synthetic chemistry and drug development, providing a clear methodology and expected outcomes.

Introduction

Vinylgermanes are versatile synthetic intermediates, participating in various cross-coupling reactions and functional group transformations. The hydrogermylation of alkynes represents one of the most direct and atom-economical methods for their preparation. While numerous catalysts can facilitate this transformation, radical-initiated pathways offer a distinct advantage, often proceeding under mild conditions. This note describes a protocol for the hydrogermylation of acetylene gas with triphenylgermane, initiated by triethylborane, to yield this compound.

Reaction Scheme

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Triphenylgermane and triethylborane are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylborane is pyrophoric and must be handled under an inert atmosphere.

  • Acetylene is a flammable gas; ensure there are no ignition sources nearby.

Conclusion

The described protocol provides a reliable method for the synthesis of this compound via a triethylborane-initiated radical hydrogermylation. This application note serves as a practical guide for researchers requiring access to this versatile synthetic building block.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Vinylgermanes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. While organotin (Stille), organoboron (Suzuki-Miyaura), and organosilicon (Hiyama) reagents are commonly employed, organogermanes offer unique reactivity and can be valuable alternatives in organic synthesis. Ethenyl(triphenyl)germane and its derivatives can serve as vinylating agents, providing access to a variety of functionalized vinylgermanes. This document provides detailed application notes and protocols for the palladium-catalyzed synthesis of (E)-aryl or heteroarylvinylgermanes via a Stille-type cross-coupling reaction. The protocols are based on the work of Piers et al., who demonstrated the efficient transfer of a vinylgermyl synthon.

Reaction Principle:

The described methodology involves the palladium-catalyzed cross-coupling of a bifunctional reagent, (E)-1-tributylstannyl-2-triphenylgermylethylene, with various organic halides (acyl chlorides, aryl iodides, and vinyl iodides). In this Stille-type reaction, the palladium catalyst selectively activates the carbon-tin bond for transmetallation, leaving the carbon-germanium bond intact. This allows for the stereoselective synthesis of (E)-vinylgermanes.

Data Presentation

The following table summarizes the quantitative data for the palladium-catalyzed cross-coupling of (E)-1-tributylstannyl-2-triphenylgermylethylene with a variety of organic halides.

EntryElectrophile (R-X)ProductYield (%)
1PhCOCl(E)-1-Benzoyl-2-(triphenylgermyl)ethene88
2p-MeOC₆H₄COCl(E)-1-(4-Methoxybenzoyl)-2-(triphenylgermyl)ethene85
3p-NO₂C₆H₄COCl(E)-1-(4-Nitrobenzoyl)-2-(triphenylgermyl)ethene91
42-Thiophenecarbonyl chloride(E)-1-(2-Thenoyl)-2-(triphenylgermyl)ethene82
5PhI(E)-1-Phenyl-2-(triphenylgermyl)ethene79
6p-MeOC₆H₄I(E)-1-(4-Methoxyphenyl)-2-(triphenylgermyl)ethene85
7p-NO₂C₆H₄I(E)-1-(4-Nitrophenyl)-2-(triphenylgermyl)ethene81
8(E)-PhCH=CHI(E,E)-1,4-Diphenyl-1,3-butadiene75

Experimental Protocols

Protocol 1: Synthesis of (E)-1-Tributylstannyl-2-triphenylgermylethylene

This protocol describes the preparation of the key starting material for the subsequent cross-coupling reactions.

Materials:

  • Triphenylgermane (Ph₃GeH)

  • Tributylstannylacetylene (Bu₃SnC≡CH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylgermane (1.0 equiv) and tributylstannylacetylene (1.1 equiv) in anhydrous toluene.

  • Add a catalytic amount of AIBN (approximately 1-2 mol%) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) under an inert atmosphere (argon or nitrogen) for 1-2 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation or column chromatography on silica gel to afford pure (E)-1-tributylstannyl-2-triphenylgermylethylene.

Protocol 2: Palladium-Catalyzed Cross-Coupling of (E)-1-Tributylstannyl-2-triphenylgermylethylene with Acyl Chlorides

Materials:

  • (E)-1-Tributylstannyl-2-triphenylgermylethylene

  • Acyl chloride (e.g., benzoyl chloride)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Toluene, anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube containing a magnetic stir bar, add tetrakis(triphenylphosphine)palladium(0) (2 mol%).

  • Add a solution of the acyl chloride (1.0 equiv) in anhydrous toluene.

  • To this mixture, add a solution of (E)-1-tributylstannyl-2-triphenylgermylethylene (1.1 equiv) in anhydrous toluene.

  • Heat the reaction mixture at 80 °C under an inert atmosphere until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • The reaction mixture can be directly purified by column chromatography on silica gel to yield the corresponding (E)-1-acyl-2-(triphenylgermyl)ethene.

Protocol 3: Palladium-Catalyzed Cross-Coupling of (E)-1-Tributylstannyl-2-triphenylgermylethylene with Aryl or Vinyl Iodides

Materials:

  • (E)-1-Tributylstannyl-2-triphenylgermylethylene

  • Aryl or vinyl iodide (e.g., iodobenzene)

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask, dissolve the aryl or vinyl iodide (1.0 equiv) and (E)-1-tributylstannyl-2-triphenylgermylethylene (1.1 equiv) in anhydrous DMF.

  • Add dichlorobis(triphenylphosphine)palladium(II) (2 mol%) to the solution.

  • Heat the reaction mixture at 100 °C under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration and removal of the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired (E)-1-aryl(or vinyl)-2-(triphenylgermyl)ethene.

Mandatory Visualization

Stille_Type_Coupling_Workflow Start Starting Materials: (E)-1-Tributylstannyl-2-triphenylgermylethylene Organic Halide (R-X) Reaction Reaction Setup Inert Atmosphere Heating (80-100 °C) Start->Reaction Catalyst Palladium Catalyst (e.g., Pd(PPh3)4) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Toluene or DMF) Solvent->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: (E)-1-R-2-(triphenylgermyl)ethene Purification->Product

Caption: Workflow for the palladium-catalyzed synthesis of vinylgermanes.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd R-X in PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Bu3Sn-Vinyl-GePh3) PdII->Transmetal Bu3Sn-Vinyl-GePh3 in PdII_Vinyl R-Pd(II)-Vinyl-GePh3(L_n) Transmetal->PdII_Vinyl Bu3Sn-X out Byproduct Bu3Sn-X Transmetal->Byproduct RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product out Product R-Vinyl-GePh3 RedElim->Product

Caption: Catalytic cycle for the Stille-type cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Block Copolymers using Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of well-defined block copolymers is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored nanoscale morphologies and properties. This document provides detailed application notes and protocols for the synthesis of block copolymers incorporating ethenyl(triphenyl)germane (ETPG), a monomer with a unique organometallic character. The presence of the triphenylgermane moiety is anticipated to impart distinct properties to the resulting polymers, such as high refractive index, potential for charge transport, and unique self-assembly behavior, making them promising candidates for applications in organic electronics, nanotechnology, and drug delivery systems.

Due to the limited specific literature on the block copolymerization of ETPG, the protocols provided herein are based on established principles of controlled radical polymerization, specifically Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique is highly versatile and has been successfully employed for the polymerization of vinyl monomers with bulky substituents, structurally similar to ETPG.

Key Applications

Block copolymers containing poly(this compound) (PETPG) blocks are envisioned to be beneficial in a range of applications, including:

  • Organic Electronics: The germanium-containing block may facilitate charge transport, making these materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).

  • Nanopatterning: The self-assembly of PETPG-containing block copolymers can be exploited to create well-ordered nanostructures for applications in lithography and high-density data storage.

  • Drug Delivery: Amphiphilic block copolymers with a hydrophobic PETPG block can self-assemble into micelles or vesicles for the encapsulation and controlled release of therapeutic agents.

  • High Refractive Index Materials: The presence of the heavy germanium atom is expected to increase the refractive index of the polymer, making it useful for optical coatings and lenses.

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) Macro-Chain Transfer Agent (PMMA-CTA) via RAFT Polymerization

This protocol describes the synthesis of a well-defined poly(methyl methacrylate) chain transfer agent that will be used as the first block for the subsequent synthesis of a PMMA-b-PETPG block copolymer.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC) RAFT agent

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane

  • Methanol

  • Nitrogen gas (high purity)

Procedure:

  • In a Schlenk flask equipped with a magnetic stir bar, dissolve MMA (e.g., 5.0 g, 50 mmol), CPDTC (e.g., 171 mg, 0.5 mmol), and AIBN (e.g., 16.4 mg, 0.1 mmol) in anhydrous 1,4-dioxane (10 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.

  • Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 4-8 hours, monitor conversion by ¹H NMR).

  • To quench the polymerization, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

  • Characterize the resulting PMMA-CTA for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis reagents MMA, CPDTC, AIBN in Dioxane deoxygenation Deoxygenation (N2, 30 min) reagents->deoxygenation polymerization Polymerization (70 °C) deoxygenation->polymerization precipitation Precipitation in Methanol polymerization->precipitation filtration Filtration & Drying precipitation->filtration characterization GPC Analysis filtration->characterization G cluster_synthesis Block Copolymer Synthesis start Monomer A (MMA) + RAFT Agent + Initiator step1 RAFT Polymerization of Monomer A start->step1 macroCTA Macro-CTA (PMMA-CTA) step1->macroCTA step2 Addition of Monomer B (ETPG) + Initiator macroCTA->step2 step3 Chain Extension via RAFT step2->step3 block_copolymer Diblock Copolymer (PMMA-b-PETPG) step3->block_copolymer

Application Notes and Protocols: Heck Reaction of Ethenyl(triphenyl)germane for the Synthesis of Substituted Alkenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the palladium-catalyzed Heck reaction of Ethenyl(triphenyl)germane with aryl halides. The Heck reaction is a cornerstone of carbon-carbon bond formation in synthetic organic chemistry, enabling the synthesis of complex molecular architectures from simple precursors.[1][2] While organogermanes have been explored as coupling partners, they have historically been considered less reactive than their organoboron and organotin counterparts in traditional palladium-catalyzed cross-coupling reactions.[3][4][5] This protocol outlines a representative procedure adapted from successful cross-coupling reactions of analogous vinylgermanes, providing a robust starting point for the arylation of this compound.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This transformation is widely used in the synthesis of pharmaceuticals, natural products, and advanced materials. The use of organometallic reagents in cross-coupling reactions has expanded the scope and utility of this methodology. Organogermanes are an interesting class of reagents that offer unique reactivity and are often stable and less toxic than some other organometallic compounds.[1][4]

The Heck reaction involving vinylgermanes provides a direct route to substituted alkenes, which are valuable intermediates in organic synthesis. This application note details a protocol for the reaction of this compound with an aryl halide, offering a practical guide for researchers in synthetic and medicinal chemistry.

Reaction Principle

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the final product and regenerates the active Pd(0) catalyst.

Experimental Protocol

This protocol is a representative procedure based on the successful Heck-type coupling of vinylgermanes with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., iodobenzene, bromobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Anhydrous, inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Addition of Reagents: Under the inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., triethylamine, 2.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., DMF) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes representative conditions and yields for the Heck reaction of vinylgermanes with aryl halides, providing a basis for comparison and optimization.

VinylgermaneAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Vinyltributylgermanep-BromotoluenePd(PPh₃)₄-Toluene1002060
(E)-VinyltributylgermaneIodobenzenePd(OAc)₂ / PPh₃NEt₃DMF801675
(E)-Vinyltributylgermane4-IodoanisolePd(OAc)₂ / PPh₃NEt₃DMF801668
(E)-Vinyltributylgermane1-IodonaphthalenePd(OAc)₂ / PPh₃NEt₃DMF801682

Mandatory Visualizations

Heck Reaction Experimental Workflow

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add Pd(OAc)₂ and PPh₃ to a dry flask prep2 Purge with inert gas (N₂ or Ar) prep1->prep2 react1 Add this compound, aryl halide, and base prep2->react1 react2 Add anhydrous solvent (e.g., DMF) react1->react2 react3 Heat reaction mixture (80-120°C) with stirring react2->react3 react4 Monitor reaction progress (TLC, GC-MS) react3->react4 workup1 Cool to room temperature react4->workup1 Upon completion workup2 Dilute with organic solvent and wash workup1->workup2 workup3 Dry and concentrate organic layer workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product Purified Product workup4->product

Caption: Experimental workflow for the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction

Heck_Cycle pd0 Pd(0)L₂ pdiix Ar-Pd(II)-X(L₂) pd0->pdiix Oxidative Addition pdiialkene [Ar-Pd(II)(alkene)(L₂)]⁺X⁻ pdiix->pdiialkene Alkene Coordination base_hx Base-H⁺X⁻ insertion R-CH₂-CH(Ar)-Pd(II)-X(L₂) pdiialkene->insertion Migratory Insertion product_complex [Product-Pd(II)-H(L₂)]⁺X⁻ insertion->product_complex β-Hydride Elimination product_complex->pd0 Reductive Elimination product Ar-CH=CHGePh₃ product_complex->product aryl_halide Ar-X aryl_halide->pdiix alkene H₂C=CHGePh₃ alkene->pdiialkene base Base base->pd0 base->base_hx

Caption: Generalized catalytic cycle for the Heck reaction.

Safety Precautions

  • Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

Conclusion

The provided protocol offers a practical starting point for the Heck reaction of this compound with aryl halides. While organogermanes may exhibit different reactivity compared to more common organometallic reagents, this procedure, based on analogous systems, provides a solid foundation for the synthesis of valuable substituted alkenes. Further optimization of the catalyst system, base, solvent, and temperature may be required to achieve optimal yields for specific substrates.

References

Application Notes and Protocols: 1H and 13C NMR Assignment for Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) assignment for Ethenyl(triphenyl)germane. Due to the limited availability of specific experimental data in the public domain, this note presents predicted chemical shifts and coupling constants based on established NMR principles and data from analogous compounds. A comprehensive experimental protocol for the acquisition of high-quality NMR data for organogermanium compounds is also included.

Introduction

This compound, also known as vinyltriphenylgermane, is an organogermanium compound with applications in organic synthesis and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such compounds. This application note details the predicted ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for sample preparation and data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted ¹H and ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are based on the analysis of structurally similar compounds, including other vinyl-metal species and triphenylgermane derivatives. The ethenyl (vinyl) group protons are expected to appear as a complex multiplet system due to geminal, cis, and trans couplings. The phenyl protons will likely resonate in the aromatic region, potentially as overlapping multiplets. In the ¹³C NMR spectrum, distinct signals are anticipated for the ethenyl carbons and the four unique carbons of the triphenylgermane moiety (ipso, ortho, meta, and para).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constants (J, Hz) ¹³C Chemical Shift (δ, ppm)
Ethenyl Group
Hα (-Ge-CH =CH₂)6.00 - 6.50dddJ(trans) = 18-22, J(cis) = 12-15, J(gem) = 2-4135.0 - 140.0
Hβ (cis to Ge)5.50 - 6.00ddJ(trans) = 18-22, J(gem) = 2-4130.0 - 135.0
Hβ' (trans to Ge)5.00 - 5.50ddJ(cis) = 12-15, J(gem) = 2-4
Triphenyl Group
Ortho-H7.50 - 7.70m134.0 - 136.0
Meta-H7.30 - 7.50m128.0 - 130.0
Para-H7.30 - 7.50m129.0 - 131.0
Ipso-C (Ge-C )137.0 - 140.0

Note: Chemical shifts are referenced to residual CHCl₃ at 7.26 ppm for ¹H NMR and the CDCl₃ triplet at 77.16 ppm for ¹³C NMR. Multiplicities are abbreviated as: ddd (doublet of doublet of doublets), dd (doublet of doublets), m (multiplet).

Experimental Protocols

This section outlines a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound. As organometallic compounds can be sensitive to air and moisture, appropriate handling techniques are crucial.

3.1. Materials and Equipment

  • This compound sample

  • Deuterated chloroform (CDCl₃), anhydrous

  • NMR tube (5 mm, high precision)

  • Pasteur pipette

  • Small vial

  • Inert atmosphere glovebox or Schlenk line (recommended)

  • NMR spectrometer (e.g., 400 MHz or higher)

3.2. Sample Preparation

  • Dissolution: In a clean, dry vial, weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the vial.

  • Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a high-precision 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

  • Inert Atmosphere (Optional but Recommended): For optimal results and to prevent degradation of air-sensitive samples, it is advisable to perform the sample preparation in an inert atmosphere using a glovebox or Schlenk line.

3.3. NMR Data Acquisition

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 160 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • Acquire a larger number of scans (e.g., 128-1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.

Data Interpretation and Visualization

The interpretation of the acquired spectra involves assigning the observed signals to the specific protons and carbons in the this compound molecule. The logical relationship for these assignments is depicted in the following diagram.

G cluster_0 This compound Structure cluster_1 NMR Signal Assignment Ge Ge C_ipso C_ipso Ge->C_ipso C_vinyl_alpha Ge->C_vinyl_alpha Phenyl Phenyl Rings (x3) C_ipso->Phenyl C_phenyl_signals Phenyl Carbons (δ 128-140 ppm) C_ipso->C_phenyl_signals corresponds to C_vinyl_beta C_vinyl_alpha->C_vinyl_beta H_vinyl_alpha C_vinyl_alpha->H_vinyl_alpha C_vinyl_signals Ethenyl Carbons (δ 130-140 ppm) C_vinyl_alpha->C_vinyl_signals corresponds to H_vinyl_beta_cis Hβ (cis) C_vinyl_beta->H_vinyl_beta_cis H_vinyl_beta_trans Hβ' (trans) C_vinyl_beta->H_vinyl_beta_trans C_vinyl_beta->C_vinyl_signals corresponds to H_vinyl_signals Ethenyl Protons (δ 5.0-6.5 ppm) H_vinyl_alpha->H_vinyl_signals corresponds to H_vinyl_beta_cis->H_vinyl_signals corresponds to H_vinyl_beta_trans->H_vinyl_signals corresponds to H_phenyl_signals Phenyl Protons (δ 7.3-7.7 ppm) Phenyl->H_phenyl_signals corresponds to Phenyl->C_phenyl_signals corresponds to H_NMR ¹H NMR Signals H_NMR->H_vinyl_signals H_NMR->H_phenyl_signals C_NMR ¹³C NMR Signals C_NMR->C_vinyl_signals C_NMR->C_phenyl_signals

Figure 1. Logical workflow for the assignment of ¹H and ¹³C NMR signals of this compound.

Conclusion

This application note provides a predictive framework for the ¹H and ¹³C NMR assignment of this compound, alongside a detailed experimental protocol. The presented data and methodologies offer a valuable resource for researchers working with this and similar organogermanium compounds, facilitating accurate structural characterization and quality control. It is recommended to use 2D NMR techniques such as COSY, HSQC, and HMBC to confirm the assignments presented here once experimental data is obtained.

Application Notes and Protocols: Mass Spectrometry Fragmentation of Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of ethenyl(triphenyl)germane. Due to the limited availability of direct experimental data for this specific compound, the fragmentation pathway is proposed based on the known principles of mass spectrometry and the fragmentation behavior of analogous organogermanium compounds, such as tetraphenylgermane. These application notes include a detailed, generalized experimental protocol for the analysis of air-sensitive organometallic compounds via gas chromatography-mass spectrometry (GC-MS).

Introduction

This compound is an organogermanium compound with potential applications in materials science and organic synthesis. Mass spectrometry is a critical analytical technique for the characterization of such compounds, providing information about molecular weight and structure through the analysis of fragmentation patterns.[1][2][3][4][5][6] Under electron ionization, organometallic compounds typically fragment through the loss of organic substituents, with the charge being retained by the metal-containing fragment.[7] Understanding the fragmentation pattern of this compound is essential for its unambiguous identification in complex reaction mixtures and for quality control purposes.

Predicted Fragmentation Pattern

The fragmentation of this compound ((C₆H₅)₃GeCH=CH₂) in an EI mass spectrometer is expected to proceed through a series of characteristic losses of its organic ligands. The initial ionization event will form the molecular ion [M]⁺˙. Subsequent fragmentation will likely involve the cleavage of the germanium-carbon bonds, which are typically the most labile.

The proposed major fragmentation pathways are:

  • Loss of an ethenyl radical: This is a highly probable initial fragmentation step, leading to the stable triphenylgermyl cation.

  • Loss of a phenyl radical: The cleavage of a germanium-phenyl bond will result in the formation of an ethenyl(diphenyl)germyl cation.

  • Sequential loss of phenyl groups: Following the initial loss of either an ethenyl or phenyl group, further fragmentation is expected to involve the sequential loss of the remaining phenyl groups.

  • Rearrangement reactions: While less common for this class of compounds, minor peaks resulting from rearrangements cannot be entirely ruled out.

Tabulated Fragmentation Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and germanium (⁷⁴Ge).

m/z (Proposed) Ion Formula Proposed Structure Notes
332[C₂₀H₁₈⁷⁴Ge]⁺˙[(C₆H₅)₃GeCH=CH₂]⁺˙Molecular Ion
305[C₁₈H₁₅⁷⁴Ge]⁺[(C₆H₅)₃Ge]⁺Loss of ethenyl radical (•CH=CH₂)
255[C₁₄H₁₃⁷⁴Ge]⁺[(C₆H₅)₂(CH=CH₂)Ge]⁺Loss of a phenyl radical (•C₆H₅)
228[C₁₂H₁₀⁷⁴Ge]⁺˙[(C₆H₅)₂Ge]⁺˙Loss of ethenyl and one phenyl radical
178[C₈H₈⁷⁴Ge]⁺˙[(C₆H₅)(CH=CH₂)GeH]⁺˙Possible rearrangement and loss of C₁₀H₈
151[C₆H₅⁷⁴Ge]⁺[C₆H₅Ge]⁺Loss of ethenyl and two phenyl radicals
105[C₈H₉]⁺[C₈H₉]⁺Tropylium ion (from phenyl group rearrangement)
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cation

Visualization of the Fragmentation Pathway

The logical relationship of the proposed fragmentation cascade is illustrated in the following diagram.

fragmentation_pathway M [(C₆H₅)₃GeCH=CH₂]⁺˙ m/z = 332 F1 [(C₆H₅)₃Ge]⁺ m/z = 305 M->F1 - •CH=CH₂ F2 [(C₆H₅)₂(CH=CH₂)Ge]⁺ m/z = 255 M->F2 - •C₆H₅ F3 [(C₆H₅)₂Ge]⁺˙ m/z = 228 F1->F3 - •C₆H₅ F2->F3 - •CH=CH₂ F4 [C₆H₅Ge]⁺ m/z = 151 F3->F4 - •C₆H₅ F5 [C₆H₅]⁺ m/z = 77 F4->F5 - Ge

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Given the potential air-sensitivity of organogermanium compounds, appropriate handling techniques are crucial.[8][9]

Sample Preparation
  • Inert Atmosphere: All sample manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques to prevent degradation of the analyte.[8][9]

  • Solvent Selection: Dissolve the this compound sample in a volatile, dry, and degassed organic solvent suitable for GC-MS analysis, such as toluene or hexane.[10]

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL, to avoid overloading the GC column and mass spectrometer.[10]

  • Vial Sealing: Transfer the final solution to a GC vial with a septum cap, ensuring the vial is flushed with an inert gas before sealing to maintain an inert headspace.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.

    • Injector: Split/splitless injector. For sensitive compounds, a splitless injection is preferred to maximize the amount of analyte reaching the column.

    • Injector Temperature: Typically 250-280 °C. The temperature should be high enough to ensure volatilization without causing thermal decomposition.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is recommended. A typical dimension is 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 280-300 °C.

      • Final hold: 5-10 minutes.

  • Mass Spectrometer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.

    • Ionization Mode: Electron Ionization (EI).[4][11]

    • Ionization Energy: Standard 70 eV.[4]

    • Source Temperature: 230-250 °C.

    • Mass Range: Scan from m/z 40 to 500 to cover the molecular ion and all expected fragments.

    • Transfer Line Temperature: 280 °C to prevent condensation of the analyte.

Data Acquisition and Analysis
  • Acquisition: Acquire the mass spectra across the entire GC elution profile.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to this compound.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and the major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and any available library spectra of similar compounds.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound is characterized by the sequential loss of its ethenyl and phenyl substituents. The application of the provided GC-MS protocol, with careful handling to mitigate air-sensitivity, should allow for the successful acquisition of a mass spectrum that can be used to confirm the identity and purity of this compound. The provided tables and diagrams serve as a valuable reference for researchers working with this and similar organogermanium compounds.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Vinylgermanes with Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Stille-Type Cross-Coupling of Ethenyl(triphenyl)germane with Aryl Halides

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. While the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely known, other organometallic compounds can also participate in similar transformations. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of vinylgermanes, such as this compound, with aryl halides. This transformation, analogous to the Stille or Hiyama couplings, offers a pathway to synthesize substituted styrenes and other vinylarenes, which are valuable intermediates in pharmaceutical and materials science.

It is important to note that the direct Suzuki-Miyaura coupling of an organogermane with an aryl boronic acid is not the standard transformation. Instead, organogermanes typically undergo palladium-catalyzed cross-coupling with organic halides. The following protocols are based on established procedures for the coupling of vinylgermanes with aryl halides.[1]

I. General Reaction Scheme and Mechanism

The cross-coupling of a vinylgermane with an aryl halide is catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4][5] A critical aspect of this reaction is the activation of the organogermane, which can be achieved under oxidative conditions to form a more reactive germanol or germanoxane species that facilitates the transmetalation step.[1]

Reaction Scheme:

Stille-Type Coupling of Vinylgermanes cluster_reactants Reactants cluster_products Products R1_Ge R1-Ge(Ph)3 This compound catalyst Pd(0) Catalyst Base plus1 + R2_X R2-X Aryl Halide R1_R2 R1-R2 Styrene Derivative plus2 + Ge_X X-Ge(Ph)3

Caption: General scheme for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

Catalytic Cycle:

Palladium_Catalytic_Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)Ln pd_complex1 R2-Pd(II)Ln-X pd0->pd_complex1 Oxidative Addition pd_complex2 R1-Pd(II)Ln-R2 pd_complex1->pd_complex2 Transmetalation byproduct X-Ge(Ph)2O-Ge(Ph)2-X pd_complex2->pd0 Reductive Elimination product Styrene (R1-R2) pd_complex2->product aryl_halide Aryl Halide (R2-X) aryl_halide->pd_complex1 vinyl_germane Activated Vinylgermane [R1-Ge(Ph)2O]2 vinyl_germane->pd_complex2

Caption: Proposed catalytic cycle for the cross-coupling of a vinylgermane with an aryl halide.

II. Experimental Protocols

The following protocols are adapted from literature procedures for the palladium-catalyzed cross-coupling of vinylgermanes with aryl halides.[1] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Aqueous Oxidative Coupling

This protocol is suitable for vinylgermanes that can be activated by oxidative treatment with hydrogen peroxide.

Materials:

  • Vinylgermane (e.g., this compound) (1.0 equiv)

  • Aryl halide (e.g., Iodobenzene) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium hydroxide (NaOH) (3.0 equiv)

  • 30% Hydrogen peroxide (H₂O₂) (5.0 equiv)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask under an argon atmosphere, add the vinylgermane (1.0 equiv) and THF.

  • Add an aqueous solution of NaOH (3.0 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% H₂O₂ (5.0 equiv) dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 1 hour. This step generates the reactive germanol/germanoxane species.

  • To the flask, add the aryl halide (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to reflux (approximately 65-70 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Anhydrous Coupling

This protocol utilizes an anhydrous peroxide for the in-situ activation of the vinylgermane.

Materials:

  • Vinylgermane (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Potassium hydride (KH), 30% dispersion in mineral oil (3.0 equiv)

  • tert-Butyl peroxide (t-BuOOH) (3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add KH (3.0 equiv) and wash with anhydrous THF to remove the mineral oil.

  • Add fresh anhydrous THF to the flask, followed by the vinylgermane (1.0 equiv).

  • Cool the mixture to 0 °C and slowly add t-BuOOH (3.0 equiv).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aryl halide (1.2 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash column chromatography.

III. Data Presentation

The following table summarizes representative yields for the palladium-catalyzed cross-coupling of a vinylgermane with various aryl halides, based on the findings of Wnuk et al.[1]

EntryAryl HalideVinylgermaneProductYield (%)
1Iodobenzene(E)-1-Hexenyltris(trimethylsilyl)germane(E)-1-Phenyl-1-hexene85
24-Iodoanisole(E)-1-Hexenyltris(trimethylsilyl)germane(E)-1-(4-Methoxyphenyl)-1-hexene82
34-Iodonitrobenzene(E)-1-Hexenyltris(trimethylsilyl)germane(E)-1-(4-Nitrophenyl)-1-hexene78
44-Bromotoluene(E)-1-Hexenyltris(trimethylsilyl)germane(E)-1-(4-Tolyl)-1-hexene75
52-Iodothiophene(E)-1-Hexenyltris(trimethylsilyl)germane(E)-2-(1-Hexenyl)thiophene80

IV. Experimental Workflow

The general workflow for setting up and performing the cross-coupling reaction is outlined below.

Experimental_Workflow A Reactant Preparation (Vinylgermane, Aryl Halide) B Inert Atmosphere Setup (Schlenk Line, Argon) A->B C Activation of Vinylgermane (Oxidative Treatment) B->C D Addition of Catalyst and Aryl Halide C->D E Reaction at Elevated Temperature (Reflux) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up and Extraction F->G Upon Completion H Purification (Column Chromatography) G->H I Product Characterization (NMR, MS) H->I

Caption: A typical experimental workflow for the palladium-catalyzed coupling of vinylgermanes.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application of Organogermanium Compounds in Organic Electronics: A General Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While specific detailed applications of ethenyl(triphenyl)germane in organic electronics are not extensively documented in current literature, the broader class of organogermanium compounds is emerging as a promising area of research for next-generation electronic devices. Germanium's unique electronic and optical properties, stemming from its position in Group 14 of the periodic table, offer potential advantages over traditional silicon-based materials. This application note provides a general overview of the synthesis, properties, and potential applications of organogermanium compounds, particularly germanium-containing polymers, in the field of organic electronics.

Key Properties of Organogermanium Compounds

Organogermanium compounds possess several key characteristics that make them attractive for electronic applications:

  • Semiconducting Behavior: Many organogermanium polymers, such as polygermanes, exhibit semiconducting properties.[1] The conductivity of these materials can often be enhanced through doping with agents like SbF5, FeCl3, or NOBF4.[1]

  • Unique Optical Properties: Germanium-containing polymers can display unique electronic interactions, allowing for modulation of their optical properties.[2] Compared to silicon, germanium compounds generally have higher optical densities, a beneficial trait for optoelectronic applications.[3]

  • Tunable Synthesis: The synthesis of germanium-containing polymers allows for the incorporation of various functional groups, enabling the tuning of their electronic and physical properties.[4][5] This includes the preparation of functionalized polygermanes and hybrid nanostructures.[4][5]

Potential Applications in Organic Electronics

The properties of organogermanium compounds suggest their potential use in a variety of organic electronic devices:

  • Organic Light-Emitting Diodes (OLEDs): The tunable optical properties of germanium-containing polymers could be leveraged in the emissive or charge-transport layers of OLEDs.

  • Organic Photovoltaics (OPVs): Germanium-based materials, including thin films derived from precursors like GeH4, have applications as solar energy converters.[1] The ability to tune the electronic properties of organogermanium polymers could be advantageous in optimizing the performance of OPVs.

  • Organic Field-Effect Transistors (OFETs): The semiconducting nature of doped organogermanium polymers makes them candidates for the active channel material in OFETs.

Synthesis of Germanium-Containing Polymers

The synthesis of germanium-containing polymers is a key area of research for unlocking their potential in organic electronics. Various synthetic methods are being explored to create polymers with desired properties.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of germanium-containing polymers for organic electronics applications.

Synthesis_Workflow Monomer Germanium-Containing Monomer (e.g., this compound) Polymerization Polymerization Reaction Monomer->Polymerization Initiator/Catalyst Purification Purification and Characterization Polymerization->Purification Crude Polymer Device_Fabrication Device Fabrication (e.g., Spin Coating) Purification->Device_Fabrication Purified Polymer Performance_Testing Performance Testing Device_Fabrication->Performance_Testing Organic Electronic Device

Caption: Generalized workflow for the synthesis and application of germanium-containing polymers.

Characterization and Future Outlook

The characterization of newly synthesized organogermanium polymers is crucial for understanding their structure-property relationships. Techniques such as NMR spectroscopy, FTIR, UV-vis spectroscopy, and high-resolution transmission electron microscopy (HRTEM) are employed to analyze these materials.[5]

While the direct application of this compound in organic electronics is not yet well-established, the broader field of organogermanium compounds holds significant promise. Continued research into the synthesis of novel germanium-containing polymers and a deeper understanding of their electronic and optical properties will be key to realizing their potential in next-generation organic electronic devices. The development of efficient and stable materials could lead to advancements in displays, lighting, and solar energy conversion.

References

Application Notes and Protocols: Ethenyl(triphenyl)germane as a Precursor for Germanium-Containing Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of ethenyl(triphenyl)germane, a promising precursor for novel germanium-containing polymers. The unique properties of these polymers, stemming from the incorporation of germanium into a polyvinyl backbone, make them attractive candidates for a range of applications, including specialty optics, semiconductors, and drug delivery systems. This document outlines detailed experimental protocols for the synthesis of the monomer and its subsequent polymerization via anionic and radical pathways.

Monomer Synthesis: this compound

This compound, also known as triphenylvinylgermane, serves as the fundamental building block for the polymers described herein. A common and effective method for its synthesis is the Grignard reaction between vinylmagnesium bromide and triphenylgermanium chloride.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with magnesium turnings.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by the dropwise addition of vinyl bromide to initiate the formation of vinylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary.

  • Reaction with Germanium Halide: A solution of triphenylgermanium chloride in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at 0 °C.

  • Reaction Completion and Quenching: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Polymerization of this compound

This compound can be polymerized through various mechanisms, with anionic and radical polymerization being the most common. The choice of polymerization technique significantly influences the properties of the resulting polymer, such as molecular weight, polydispersity, and stereoregularity.

Anionic Polymerization of this compound

Anionic polymerization of vinyl monomers can produce polymers with well-defined molecular weights and narrow molecular weight distributions (low polydispersity). This "living" polymerization technique allows for the synthesis of block copolymers and other complex architectures.

  • Solvent and Monomer Purification: Tetrahydrofuran (THF) is rigorously purified by distillation from a sodium/benzophenone ketyl under a nitrogen atmosphere. This compound is purified by distillation or recrystallization and then further dried over calcium hydride.

  • Initiator Preparation: A solution of n-butyllithium (n-BuLi) in hexane is used as the initiator. The exact concentration of the initiator is determined by titration.

  • Polymerization: In a flame-dried, sealed reactor under high vacuum or an inert atmosphere, the purified THF is transferred via cannula. The reactor is cooled to -78 °C, and the desired amount of initiator is added. The purified this compound is then introduced to the stirred solution. The polymerization is allowed to proceed for a specified time.

  • Termination: The living polymer chains are terminated by the addition of a proton source, such as degassed methanol.

  • Polymer Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of a non-solvent, such as methanol. The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried under vacuum to a constant weight.

Logical Relationship: Anionic Polymerization Workflow

Anionic_Polymerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup Monomer This compound Initiation Initiation at -78°C Monomer->Initiation Solvent Anhydrous THF Solvent->Initiation Initiator n-BuLi Solution Initiator->Initiation Propagation Propagation Initiation->Propagation Termination Termination with Methanol Propagation->Termination Precipitation Precipitation in Methanol Termination->Precipitation Filtration Filtration Precipitation->Filtration Drying Drying under Vacuum Filtration->Drying Polymer_Product Polymer_Product Drying->Polymer_Product Poly(this compound) Radical_Polymerization_Workflow Monomer This compound Reaction_Mixture Combine Monomer, Initiator, and Solvent Monomer->Reaction_Mixture Initiator AIBN or BPO Initiator->Reaction_Mixture Solvent Toluene Solvent->Reaction_Mixture Degassing Freeze-Pump-Thaw Cycles Reaction_Mixture->Degassing Polymerization Heat to 60-80°C Degassing->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Redissolve and Reprecipitate Precipitation->Purification Drying Dry under Vacuum Purification->Drying Final_Polymer Poly(this compound) Drying->Final_Polymer

Application Notes and Protocols: Lewis Acid-Catalyzed Additions to Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is an organometallic compound with potential applications in organic synthesis as a vinyl anion equivalent. The electron-rich double bond, influenced by the electropositive germanium atom, is susceptible to electrophilic attack. The reactivity of this substrate can be significantly enhanced through the use of Lewis acids, which activate the electrophile, facilitating carbon-carbon bond formation. This document provides an overview of the principles and hypothetical protocols for Lewis acid-catalyzed additions to this compound, drawing parallels from established reactions with analogous vinylsilanes and vinylstannanes. While specific literature on Lewis acid-catalyzed additions to this compound is sparse, the following notes are based on well-understood principles of electrophilic additions to vinylmetalloids.

The general mechanism involves the coordination of a Lewis acid to an electrophile (e.g., a carbonyl compound or an alkyl halide), which increases its electrophilicity. The π-electrons of the vinylgermane then attack the activated electrophile, forming a β-germyl carbocation intermediate. This intermediate is stabilized by the germanium substituent through the β-silicon effect's germanium analogue. Subsequent elimination of the triphenylgermyl group or reaction with a nucleophile leads to the final product.

Reaction Mechanism and Workflow

The proposed reaction mechanism for a Lewis acid-catalyzed addition of an aldehyde to this compound is depicted below. This is analogous to the well-known Hosomi-Sakurai reaction of allylsilanes.

reaction_mechanism RCHO R-CHO (Aldehyde) Activated_E Activated Electrophile R-CHO-LA RCHO->Activated_E Coordination LA Lewis Acid (e.g., TiCl4) LA->Activated_E Intermediate β-Germyl Carbocation Intermediate Activated_E->Intermediate Vinylgermane H2C=CH-GePh3 (this compound) Vinylgermane->Intermediate Nucleophilic Attack Workup Aqueous Workup Intermediate->Workup Desilylation/Protonation Product Allylic Alcohol Product Workup->Product

Caption: Proposed mechanism for Lewis acid-catalyzed addition.

A general experimental workflow for screening and optimizing these reactions is outlined in the following diagram.

experimental_workflow Start Start: Oven-dried Glassware under Inert Atmosphere (N2 or Ar) Solvent_Substrate Add Anhydrous Solvent and This compound Start->Solvent_Substrate Cool Cool to Reaction Temperature (e.g., -78 °C) Solvent_Substrate->Cool Lewis_Acid Add Lewis Acid Dropwise Cool->Lewis_Acid Stir1 Stir for 15-30 min Lewis_Acid->Stir1 Electrophile Add Electrophile (e.g., Aldehyde) Dropwise Stir1->Electrophile Stir2 Stir for 1-24 h, Monitoring by TLC/LC-MS Electrophile->Stir2 Quench Quench Reaction (e.g., with sat. aq. NaHCO3) Stir2->Quench Workup Aqueous Workup: Extraction with Organic Solvent Quench->Workup Purify Purification: Column Chromatography Workup->Purify Analyze Characterization: NMR, IR, MS Purify->Analyze

Caption: General experimental workflow for the addition reaction.

Experimental Protocols

The following are detailed, hypothetical protocols for the Lewis acid-catalyzed addition of an aldehyde and an acyl chloride to this compound. These are based on established procedures for analogous vinylsilane and vinylstannane reactions.

Protocol 1: Addition of an Aldehyde (Mukaiyama-Type Aldol Addition)

This protocol describes the reaction of this compound with benzaldehyde, a representative aromatic aldehyde.

Materials:

  • This compound

  • Benzaldehyde (freshly distilled)

  • Titanium(IV) chloride (TiCl₄), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the germane in anhydrous DCM (10 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the TiCl₄ solution in DCM (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise over 5 minutes. The solution may turn yellow or orange.

  • Stir the mixture at -78 °C for 20 minutes.

  • Add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Allow the reaction to stir at -78 °C for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding allylic alcohol.

Protocol 2: Acylation with an Acyl Chloride (Friedel-Crafts-Type Acylation)

This protocol details the reaction of this compound with a representative acyl chloride, benzoyl chloride.

Materials:

  • This compound

  • Benzoyl chloride (freshly distilled)

  • Aluminum chloride (AlCl₃), anhydrous

  • Anhydrous dichloromethane (DCM)

  • Ice-water bath

  • Dilute hydrochloric acid (1 M HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.3 mmol, 1.3 equiv).

  • Add anhydrous DCM (10 mL) and cool the suspension to 0 °C in an ice-water bath.

  • In a separate flask, dissolve this compound (1.0 mmol, 1.0 equiv) and benzoyl chloride (1.1 mmol, 1.1 equiv) in anhydrous DCM (5 mL).

  • Slowly add the solution of the germane and acyl chloride to the stirred AlCl₃ suspension at 0 °C over 10 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the α,β-unsaturated ketone.

Data Presentation

The following tables provide a template for summarizing quantitative data from screening experiments for the Lewis acid-catalyzed addition of benzaldehyde to this compound.

Table 1: Screening of Lewis Acids

EntryLewis Acid (1.2 equiv)SolventTemperature (°C)Time (h)Yield (%)
1TiCl₄DCM-784TBD
2BF₃·OEt₂DCM-784TBD
3SnCl₄DCM-784TBD
4AlCl₃DCM0 to rt3TBD
5Sc(OTf)₃ (0.1 equiv)DCMrt12TBD

Reaction Conditions: this compound (1.0 mmol), Benzaldehyde (1.0 mmol) in anhydrous solvent (10 mL). TBD: To Be Determined.

Table 2: Optimization of Reaction Conditions with TiCl₄

EntryTiCl₄ (equiv)SolventTemperature (°C)Time (h)Yield (%)
11.2DCM-784TBD
21.0DCM-784TBD
31.5DCM-784TBD
41.2Toluene-784TBD
51.2DCM-404TBD
61.2DCM-788TBD

Reaction Conditions: this compound (1.0 mmol), Benzaldehyde (1.0 mmol) in anhydrous solvent (10 mL). TBD: To Be Determined.

Conclusion

The protocols and data frameworks presented here provide a robust starting point for the investigation of Lewis acid-catalyzed additions to this compound. By leveraging established methodologies from related vinylsilane and vinylstannane chemistry, researchers can explore a potentially rich area of organogermanium chemistry for the construction of complex organic molecules. The successful development of these reactions would offer a valuable new tool for synthetic chemists in academia and industry. Further studies should focus on expanding the scope of both the electrophile and the vinylgermane, as well as developing enantioselective variants of these transformations.

Application Notes and Protocols: Derivatization of the Vinyl Group of Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethenyl(triphenyl)germane, also known as vinyltriphenylgermane, is a versatile organogermane compound featuring a reactive vinyl group attached to a triphenylgermyl moiety. This unique structure allows for a variety of chemical transformations at the vinyl group, providing access to a wide range of functionalized organogermanes. These derivatives are of significant interest in organic synthesis, materials science, and medicinal chemistry due to the distinct properties conferred by the germanium atom. This document provides detailed application notes and protocols for several key derivatization reactions of the vinyl group of this compound.

Key Derivatization Reactions

The vinyl group of this compound can undergo several addition and coupling reactions. Below are protocols for some of the most common and useful transformations.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the vinyl group into a primary alcohol. The reaction proceeds with anti-Markovnikov selectivity, meaning the hydroxyl group adds to the terminal carbon of the vinyl group.

Reaction Scheme:

Hydroboration_Oxidation reactant This compound intermediate (2-(Triphenylgermyl)ethyl)borane intermediate reactant->intermediate 1. BH3•THF product 2-(Triphenylgermyl)ethanol intermediate->product 2. H2O2, NaOH

Caption: Hydroboration-Oxidation of this compound.

Experimental Protocol:

  • Hydroboration Step:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add a solution of borane-THF complex (BH₃•THF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Oxidation Step:

    • Once the hydroboration is complete, cool the reaction mixture back to 0 °C.

    • Carefully add a 3 M aqueous solution of sodium hydroxide (NaOH, 3.0 eq) dropwise, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂, 3.0 eq), ensuring the temperature does not exceed 20 °C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 2-4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 2-(triphenylgermyl)ethanol.

Quantitative Data Summary:

ReactantReagentsSolventTime (h)Yield (%)
This compound1. BH₃•THF2. H₂O₂, NaOHTHF4-885-95
Epoxidation

Epoxidation of the vinyl group with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, (triphenylgermyl)oxirane. This epoxide is a valuable intermediate for further functionalization.

Reaction Scheme:

Epoxidation reactant This compound product (Triphenylgermyl)oxirane reactant->product byproduct m-Chlorobenzoic acid product->byproduct reagent m-CPBA reagent->product

Caption: Epoxidation of this compound.

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution. The purity of m-CPBA should be considered when calculating the molar equivalence.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for 4-12 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (triphenylgermyl)oxirane.

Quantitative Data Summary:

ReactantReagentSolventTime (h)Yield (%)
This compoundm-CPBADCM5-1380-90
Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling reaction that allows for the arylation or vinylation of the vinyl group. This reaction is a powerful tool for forming new carbon-carbon bonds.

Reaction Scheme:

Heck_Reaction reactant1 This compound product Substituted (Triphenylgermyl)alkene reactant1->product reactant2 Aryl/Vinyl Halide (R-X) reactant2->product catalyst Pd Catalyst, Base catalyst->product

Caption: Heck Reaction of this compound.

Experimental Protocol:

  • To a Schlenk tube, add the aryl or vinyl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a phosphine ligand such as PPh₃ (4-10 mol%), and a base such as triethylamine (Et₃N, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent, such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired substituted (triphenylgermyl)alkene.

Quantitative Data Summary:

ReactantCoupling PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
This compoundIodobenzenePd(OAc)₂/PPh₃Et₃NMeCN801875-85
This compound4-BromotoluenePd(OAc)₂/PPh₃K₂CO₃DMF1002470-80

Summary

The derivatization of the vinyl group of this compound provides a versatile platform for the synthesis of a wide array of functionalized organogermanes. The protocols outlined in these application notes for hydroboration-oxidation, epoxidation, and the Heck reaction offer reliable methods for achieving these transformations. The resulting products can serve as valuable building blocks in various fields of chemical research and development. Researchers are encouraged to adapt and optimize these protocols based on their specific substrates and desired outcomes.

Troubleshooting & Optimization

Technical Support Center: Ethenyl(triphenyl)germane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of ethenyl(triphenyl)germane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent method for synthesizing this compound is through the reaction of a triphenylgermyl halide, typically triphenylgermyl bromide, with a vinyl Grignard reagent, such as vinylmagnesium bromide. This nucleophilic substitution reaction forms the desired carbon-germanium bond.

Q2: My Grignard reaction for vinylmagnesium bromide is not starting. What should I do?

Difficulty in initiating a Grignard reaction is a common issue. Here are several troubleshooting steps:

  • Magnesium Activation: The surface of the magnesium turnings can be coated with an oxide layer that prevents the reaction. Gently crush the magnesium turnings in a mortar and pestle before the reaction to expose a fresh surface.[1]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.[1] These activators react with the magnesium surface to clean it and facilitate the reaction.

  • Mechanical Agitation: Vigorous stirring or sonication can help to initiate the reaction by physically disrupting the oxide layer on the magnesium.[1]

  • Local Heating: Gently warming a small spot of the reaction mixture with a heat gun can sometimes provide the activation energy needed to start the reaction. Once initiated, the reaction is typically exothermic.

Q3: What are the critical factors for achieving a high yield?

Several factors are crucial for maximizing the yield of this compound:

  • Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[2][3] All glassware must be thoroughly dried, and anhydrous solvents must be used. Any trace of water will quench the Grignard reagent, reducing the yield.[4][5]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon is advisable to prevent the oxidation and hydrolysis of the Grignard reagent.[6]

  • Reagent Quality: The purity of the triphenylgermyl bromide and the vinyl bromide is important. Impurities can lead to side reactions.

  • Temperature Control: The Grignard reagent formation is exothermic. While some initial heating may be necessary for initiation, the reaction should be cooled if it becomes too vigorous to prevent side reactions. The subsequent reaction with triphenylgermyl bromide should also be performed at a controlled temperature, typically starting at a low temperature and allowing it to warm to room temperature.

Q4: What is the primary side product in this synthesis, and how can I minimize it?

The most common side product is biphenyl, which is formed through a Wurtz-type coupling reaction between two phenyl groups from the Grignard reagent or unreacted starting material.[7] Another potential side product is hexaphenyldigermane, resulting from the coupling of two triphenylgermyl radicals. To minimize these side reactions:

  • Controlled Addition: Add the triphenylgermyl bromide solution slowly to the Grignard reagent at a low temperature to maintain a low concentration of the electrophile and minimize self-coupling.

  • Avoid High Temperatures: Elevated temperatures can favor the formation of coupling products.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Grignard Reagent: The vinylmagnesium bromide failed to form or was quenched.• Ensure all glassware is oven-dried and assembled while hot under a stream of inert gas.• Use anhydrous ether or THF as the solvent.• Activate the magnesium with iodine, 1,2-dibromoethane, or by crushing it.• Confirm the quality of the vinyl bromide.
2. Hydrolysis of Grignard Reagent: Exposure to moisture or acidic protons.[2][4]• Use a drying tube on the condenser.[1]• Ensure the triphenylgermyl bromide is dry.
3. Incomplete Reaction: Insufficient reaction time or temperature.• After the addition of triphenylgermyl bromide, allow the reaction to stir at room temperature for several hours or overnight to ensure completion.
Formation of Significant Amounts of Biphenyl or Hexaphenyldigermane 1. Wurtz-Fittig Coupling: Side reaction of the Grignard reagent or triphenylgermyl halide.[7]• Add the triphenylgermyl bromide solution dropwise to the Grignard reagent at 0 °C.• Maintain a consistent and controlled reaction temperature.
2. High Local Concentration of Reagents: Rapid addition of one reagent to the other.• Dilute the triphenylgermyl bromide in an anhydrous solvent before addition.
Difficult Product Purification 1. Presence of Magnesium Salts: Emulsion formation during aqueous workup.• During workup, use a saturated aqueous solution of ammonium chloride instead of water for the initial quench.[6] This helps to break up the magnesium salts.
2. Co-elution of Side Products: Biphenyl and other nonpolar impurities can be difficult to separate from the product by column chromatography.• Use a nonpolar solvent system for chromatography (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane).• Recrystallization from a suitable solvent (e.g., ethanol or hexanes) can be an effective purification method.

Data Presentation

The following tables present hypothetical data to illustrate the impact of various reaction parameters on the yield of this compound. This data is for illustrative purposes to guide optimization.

Table 1: Effect of Solvent on Grignard Reagent Formation and Product Yield

SolventGrignard Formation Time (min)Product Yield (%)
Diethyl Ether45-6075
Tetrahydrofuran (THF)20-3085
2-Methyl-THF30-4582

Table 2: Influence of Temperature on Side Product Formation

Addition Temperature of Ph₃GeBrThis compound Yield (%)Biphenyl/Hexaphenyldigermane (%)
-20 °C88< 5
0 °C855-10
Room Temperature (25 °C)70> 20

Experimental Protocols

Protocol 1: Synthesis of Vinylmagnesium Bromide

This protocol is adapted from the Organic Syntheses procedure for the preparation of vinylmagnesium bromide.[6]

Materials:

  • Magnesium turnings (1.2 g-atoms)

  • Vinyl bromide (1.3 moles)

  • Anhydrous tetrahydrofuran (THF, ~500 mL)

  • Iodine (1-2 small crystals, optional)

Procedure:

  • Assemble a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser topped with a drying tube. All glassware must be oven-dried.

  • Place the magnesium turnings in the flask.

  • Add enough anhydrous THF to just cover the magnesium.

  • Begin stirring and add approximately 5 mL of vinyl bromide. If the reaction does not start within a few minutes, add a small crystal of iodine.

  • Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining THF.

  • Dissolve the rest of the vinyl bromide in 120 mL of THF and add it dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Cool the Grignard solution to room temperature. It is now ready for the next step.

Protocol 2: Synthesis of this compound

Materials:

  • Vinylmagnesium bromide solution (from Protocol 1)

  • Triphenylgermyl bromide (1.0 mole)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Magnesium sulfate

Procedure:

  • Dissolve the triphenylgermyl bromide in 200 mL of anhydrous THF in a separate flask under an inert atmosphere.

  • Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath.

  • Slowly add the triphenylgermyl bromide solution to the stirred Grignard reagent via a dropping funnel over a period of 1-2 hours.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient or by recrystallization from ethanol.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_purification Purification Mg Magnesium Grignard Grignard Formation (Anhydrous THF) Mg->Grignard VinylBr Vinyl Bromide VinylBr->Grignard Ph3GeBr Triphenylgermyl Bromide Coupling Coupling Reaction Ph3GeBr->Coupling Grignard->Coupling Workup Aqueous Workup (NH4Cl) Coupling->Workup Purify Chromatography or Recrystallization Workup->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Cause1 Grignard Reagent Issue? Start->Cause1 Cause2 Side Reactions? Start->Cause2 Cause3 Incomplete Reaction? Start->Cause3 Sol1a Check for Moisture (Dry Glassware/Solvents) Cause1->Sol1a Yes Sol1b Activate Magnesium (Iodine/Crushing) Cause1->Sol1b Yes Sol2a Lower Reaction Temp. Cause2->Sol2a Yes Sol2b Slow Reagent Addition Cause2->Sol2b Yes Sol3a Increase Reaction Time Cause3->Sol3a Yes

Caption: Troubleshooting decision tree for low yield in synthesis.

Factors_Affecting_Yield Yield Product Yield Moisture Moisture Content Moisture->Yield - Temp Reaction Temperature Temp->Yield +/- Purity Reagent Purity Purity->Yield + Activation Mg Activation Activation->Yield +

Caption: Key factors influencing the yield of the synthesis reaction.

References

Common side products in the synthesis of vinyltriphenylgermane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the synthesis of vinyltriphenylgermane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue 1: Low or no yield of vinyltriphenylgermane in the Grignard reaction.

Question: I am attempting to synthesize vinyltriphenylgermane by reacting triphenylgermanium chloride with vinylmagnesium bromide, but I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low or no yield in this Grignard reaction. Here are the most common issues and their solutions:

  • Poor Quality of Grignard Reagent: The vinylmagnesium bromide reagent is highly sensitive to air and moisture. Exposure to either will lead to its decomposition and reduce the amount of active reagent available for the reaction.

    • Troubleshooting:

      • Use freshly prepared or recently purchased high-quality vinylmagnesium bromide.

      • Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Perform the reaction under a positive pressure of an inert gas.

      • Use anhydrous solvents (e.g., dry THF or diethyl ether). Solvents should be freshly distilled from a suitable drying agent.

  • Inactive Magnesium Surface: If you are preparing the Grignard reagent in situ, the magnesium turnings may have an oxide layer that prevents the reaction with vinyl bromide.

    • Troubleshooting:

      • Activate the magnesium turnings before adding the vinyl bromide. Common activation methods include stirring the magnesium with a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical grinding in a dry flask.

  • Side Reactions: The primary competing reaction is the Wurtz-type coupling of the Grignard reagent with unreacted triphenylgermanium chloride or the coupling of triphenylgermyl radicals to form hexaphenyldigermane.

    • Troubleshooting:

      • Add the triphenylgermanium chloride solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize localized high concentrations of the germanium halide.

      • Ensure a slight excess of the Grignard reagent to promote the desired reaction over the coupling side reaction.

Issue 2: Presence of significant amounts of hexaphenyldigermane in the product mixture.

Question: My reaction to synthesize vinyltriphenylgermane seems to have worked, but my crude product is heavily contaminated with a high-melting, white solid which I suspect is hexaphenyldigermane. How can I confirm its identity and minimize its formation?

Answer:

Hexaphenyldigermane is a very common side product in this synthesis.

  • Identification:

    • Melting Point: Hexaphenyldigermane has a high melting point, typically around 340 °C.

    • Solubility: It has low solubility in common organic solvents, which can sometimes be used for its separation.

  • Minimizing Formation:

    • As mentioned in the previous point, slow addition of triphenylgermanium chloride to the Grignard reagent at low temperatures is crucial.

    • Maintaining a well-stirred reaction mixture helps to quickly disperse the electrophile and reduce the likelihood of coupling reactions.

Issue 3: Formation of triphenylgermane as a major byproduct in the organolithium route.

Question: I am using triphenylgermyl lithium and vinyl bromide for my synthesis, but I am observing a significant amount of triphenylgermane in my product. What is causing this and how can I avoid it?

Answer:

The formation of triphenylgermane is a classic sign of hydrolysis of the highly reactive triphenylgermyl lithium.

  • Cause: Triphenylgermyl lithium is a very strong base and will readily react with any protic source, most commonly trace amounts of water in the reaction setup.

    • Reaction: (C₆H₅)₃GeLi + H₂O → (C₆H₅)₃GeH + LiOH

  • Troubleshooting:

    • Strict Anhydrous Conditions: It is absolutely critical to work under strictly anhydrous and inert conditions. All glassware must be flame-dried or oven-dried and cooled under a stream of dry nitrogen or argon.

    • Dry Solvents: Use freshly distilled anhydrous solvents.

    • High-Purity Reagents: Ensure that the vinyl bromide and any other reagents are free from moisture.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of vinyltriphenylgermane?

A1: The most common side products depend on the synthetic route:

  • Grignard Route (vinylmagnesium bromide + triphenylgermanium chloride):

    • Hexaphenyldigermane ((C₆H₅)₃Ge-Ge(C₆H₅)₃): Formed via Wurtz-type coupling.

    • Benzene (C₆H₆): Formed from the reaction of the Grignard reagent with trace water.[1][2][3][4]

  • Organolithium Route (triphenylgermyl lithium + vinyl bromide):

    • Triphenylgermane ((C₆H₅)₃GeH): Formed from the hydrolysis of triphenylgermyl lithium by moisture.

Q2: How can I purify my vinyltriphenylgermane from these side products?

A2: Purification can often be achieved by a combination of techniques:

  • Crystallization: Vinyltriphenylgermane is a solid and can often be purified by recrystallization from a suitable solvent system. Hexaphenyldigermane is often much less soluble in common organic solvents, which can aid in its separation by filtration before crystallization of the desired product.

  • Chromatography: Column chromatography on silica gel or alumina can be an effective method for separating vinyltriphenylgermane from less polar side products like hexaphenyldigermane and more polar impurities.

  • Washing: Washing the crude product with a non-polar solvent like petroleum ether can sometimes selectively remove non-polar impurities.

Q3: What are the expected spectroscopic signatures for vinyltriphenylgermane and its common side products?

A3: The following table summarizes key expected spectroscopic data.

Compound1H NMR13C NMRFTIR (cm⁻¹)
Vinyltriphenylgermane Vinyl protons (dd, ~5.5-7.0 ppm), Phenyl protons (~7.2-7.6 ppm)Vinyl carbons (~130-140 ppm), Phenyl carbons (~128-135 ppm)C=C stretch (vinyl, ~1600-1650), C-H out-of-plane bend (vinyl, ~900-1000), Phenyl C-H and C=C bands
Hexaphenyldigermane Only Phenyl protons (~7.0-7.5 ppm)Only Phenyl carbons (~127-137 ppm)Phenyl C-H and C=C bands, absence of vinyl-related peaks
Triphenylgermane Ge-H proton (singlet, ~5.5-6.0 ppm), Phenyl protons (~7.2-7.6 ppm)Phenyl carbons (~128-136 ppm)Ge-H stretch (~2000-2100), Phenyl C-H and C=C bands
Benzene Singlet (~7.3 ppm)Singlet (~128 ppm)Aromatic C-H stretch (>3000), C=C stretch (~1479)

Experimental Protocols

Protocol 1: Synthesis of Vinyltriphenylgermane via Grignard Reaction (Generalized)

  • Preparation: All glassware should be thoroughly dried in an oven at >120 °C overnight and assembled hot under a stream of dry nitrogen or argon.

  • Grignard Reagent Formation: To a flask containing magnesium turnings (1.2 equivalents) under an inert atmosphere, add a small amount of anhydrous tetrahydrofuran (THF). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of vinyl bromide (1.1 equivalents) in anhydrous THF to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Reaction with Triphenylgermanium Chloride: Cool the freshly prepared vinylmagnesium bromide solution to 0 °C in an ice bath. Slowly add a solution of triphenylgermanium chloride (1.0 equivalent) in anhydrous THF dropwise with vigorous stirring.

  • Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Vinyltriphenylgermane via Organolithium Reagent (Generalized)

  • Preparation of Triphenylgermyl Lithium: To a solution of triphenylgermane (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of n-butyllithium (1.0 equivalent) in hexanes. The reaction mixture will typically change color, indicating the formation of the lithium salt.

  • Reaction with Vinyl Bromide: Cool the solution of triphenylgermyl lithium to -78 °C using a dry ice/acetone bath. Slowly add vinyl bromide (1.1 equivalents) to the solution.

  • Workup and Purification: Allow the reaction to slowly warm to room temperature. Quench the reaction with water. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. Purify the crude product by recrystallization or chromatography.

Visualizations

Synthesis_and_Side_Products cluster_grignard Grignard Route cluster_organolithium Organolithium Route Ph3GeCl Triphenylgermanium Chloride VnGePh3 Vinyltriphenylgermane Ph3GeCl->VnGePh3 + VnMgBr Hexaphenyldigermane Hexaphenyldigermane Ph3GeCl->Hexaphenyldigermane + Ph3Ge• / Ph3GeMgBr VnMgBr Vinylmagnesium Bromide VnMgBr->VnGePh3 Benzene Benzene VnMgBr->Benzene + H₂O Ph3GeLi Triphenylgermyl Lithium Ph3GeLi->VnGePh3 + VnBr Triphenylgermane Triphenylgermane Ph3GeLi->Triphenylgermane + H₂O VnBr Vinyl Bromide VnBr->VnGePh3 H2O Water (Trace) H2O->Benzene H2O->Triphenylgermane

Caption: Reaction pathways for vinyltriphenylgermane synthesis and common side products.

Troubleshooting_Logic Start Low Yield of Vinyltriphenylgermane CheckReagents Check Reagent Quality (Grignard/Organolithium) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions Anhydrous Ensure Anhydrous Conditions CheckReagents->Anhydrous Moisture Sensitive? Activation Activate Magnesium (Grignard) CheckReagents->Activation Grignard? TempControl Control Temperature (Slow Addition) CheckConditions->TempControl Exothermic? SideProductAnalysis Analyze for Side Products (NMR, GC-MS) Anhydrous->SideProductAnalysis Activation->SideProductAnalysis TempControl->SideProductAnalysis Purification Optimize Purification (Crystallization, Chromatography) SideProductAnalysis->Purification

References

Preventing homocoupling in palladium-catalyzed reactions of Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of Ethenyl(triphenyl)germane. The primary focus is on preventing the common side reaction of homocoupling.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a significant amount of 1,3-diphenyl-1,3-butadiene, the homocoupling product of this compound, in my reaction mixture. What are the likely causes?

A1: The formation of the homocoupling product in palladium-catalyzed reactions can stem from several factors. The most common side reactivity associated with analogous Stille reactions is the homocoupling of the organostannane reagents to form a dimer.[1] This is believed to occur through two primary mechanisms that can be extrapolated to organogermanes:

  • Reaction with the Pd(II) Precatalyst: Two equivalents of this compound may react with the Pd(II) precatalyst before the catalytic cycle for cross-coupling is fully established. This leads to a diarylpalladium(II) intermediate which then undergoes reductive elimination to yield the homocoupled product and Pd(0).

  • Radical Pathways: The Pd(0) catalyst itself can participate in a radical process, leading to the dimerization of the vinylgermane.

Additionally, slow transmetalation of the organogermane or slow reductive elimination of the desired cross-coupled product can provide a larger window for these side reactions to occur.

Q2: How does my choice of palladium precatalyst affect the extent of homocoupling?

A2: The choice of palladium precatalyst is critical for minimizing side reactions. While simple palladium sources like Pd(OAc)₂ or PdCl₂ can be used, they require in-situ reduction to the active Pd(0) species.[2] The efficiency of this reduction can be variable and may contribute to the formation of undesired byproducts.

Modern, well-defined palladium precatalysts, such as the Buchwald G2, G3, or G4 precatalysts, are designed for the rapid and clean generation of the active LPd(0) species.[2][3][4][5][6] These precatalysts are often more stable and facilitate a more controlled initiation of the catalytic cycle, which can significantly suppress homocoupling.

Q3: Can the ligands on the palladium catalyst influence the formation of the homocoupling product?

A3: Absolutely. The ancillary ligands play a crucial role in modulating the reactivity and stability of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as those used in the Buchwald and other advanced catalyst systems, can promote the desired cross-coupling pathway.[6] These ligands can accelerate the rates of oxidative addition and reductive elimination, key steps in the cross-coupling cycle. A faster reductive elimination of the cross-coupled product minimizes the lifetime of intermediates that could lead to side reactions like homocoupling.

Q4: What role do the reaction solvent and base play in preventing homocoupling?

A4: The solvent and base are key parameters to optimize for any cross-coupling reaction.

  • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. For Suzuki-Miyaura type couplings, polar aprotic solvents like dioxane, THF, or DMF are common.[7][8][9] The coordination of the solvent to the palladium center can affect its reactivity. In some cases, weakly coordinating solvents may be beneficial.

  • Base: In Suzuki-Miyaura couplings, the base is essential for the activation of the organoboron species. However, an inappropriate base can lead to catalyst decomposition or promote side reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and nature of the base should be carefully selected based on the specific substrates.

Q5: Are there any additives that can help to suppress the homocoupling of this compound?

A5: While direct literature on additives for vinylgermane coupling is scarce, insights can be drawn from related reactions. In Stille couplings, the addition of stoichiometric or co-catalytic amounts of copper(I) salts, particularly copper(I) iodide (CuI), has been shown to significantly enhance reaction rates.[1] This rate enhancement is thought to occur via a more facile transmetalation from a copper-organo species to the palladium center. By accelerating the desired transmetalation step, the window for homocoupling can be reduced. Similarly, the use of fluoride ions (e.g., from CsF or TBAF) can also have a beneficial effect in Stille-type reactions.[10]

Quantitative Data Summary

ParameterCondition to Minimize HomocouplingRationale
Palladium Source Use of well-defined precatalysts (e.g., Buchwald G3-type)Ensures clean and efficient generation of the active Pd(0) catalyst, minimizing side reactions during catalyst activation.[2][6]
Ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Promotes faster rates of oxidative addition and reductive elimination, outcompeting homocoupling pathways.
Solvent Anhydrous, degassed polar aprotic solvents (e.g., Dioxane, Toluene, THF)Provides a stable environment for the catalyst and reagents.
Additives Addition of Cu(I) salts (e.g., CuI) in Stille-type couplingsMay facilitate a more rapid transmetalation, shortening the catalytic cycle and reducing the opportunity for side reactions.[1][10]
Temperature As low as reasonably possible while maintaining a good reaction rateHigher temperatures can sometimes promote catalyst decomposition and increase the likelihood of side reactions.
Concentration Higher concentrations may favor the bimolecular cross-coupling over unimolecular decomposition or other side reactions.Reaction kinetics can be influenced by the concentration of reactants.

Experimental Protocols

The following is a generalized, detailed experimental protocol for a Suzuki-Miyaura type cross-coupling of this compound with an aryl bromide, designed to minimize homocoupling.

Materials:

  • This compound

  • Aryl bromide

  • Palladium precatalyst (e.g., SPhos-Pd-G3)

  • SPhos (or other suitable biaryl phosphine ligand)

  • Anhydrous base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium precatalyst (e.g., 2 mol%), additional ligand (e.g., 2 mol%), and the anhydrous base (e.g., 2.0 equivalents).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired cross-coupled product.

Visualizations

The following diagrams illustrate the key concepts discussed.

Cross_Coupling_vs_Homocoupling cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Vinyl OA->TM Transmetalation (Vinyl-GePh3) DiVinylPd (Vinyl)2-Pd(II) Product Ar-Vinyl (Cross-Coupling Product) TM->Product Reductive Elimination PdII Pd(II) Precatalyst PdII->DiVinylPd 2 x Vinyl-GePh3 HomoProduct Vinyl-Vinyl (Homocoupling Product) DiVinylPd->HomoProduct Reductive Elimination

Figure 1: Competing pathways in palladium-catalyzed reactions of this compound.

Troubleshooting_Logic Start High Homocoupling Observed Q1 Is a well-defined precatalyst being used? Start->Q1 Sol1 Switch to a Buchwald-type precatalyst (e.g., G3). Q1->Sol1 No Q2 Are bulky, electron-rich ligands being used? Q1->Q2 Yes Sol1->Q2 Sol2 Screen ligands like SPhos, XPhos, or RuPhos. Q2->Sol2 No Q3 Have additives been tried? Q2->Q3 Yes Sol2->Q3 Sol3 Consider adding CuI (for Stille-type conditions). Q3->Sol3 No End Homocoupling Minimized Q3->End Yes Sol3->End

Figure 2: A logical workflow for troubleshooting homocoupling in your reaction.

References

Technical Support Center: Optimizing Cross-Coupling Reactions with Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing catalyst loading and reaction conditions for cross-coupling reactions involving ethenyl(triphenyl)germane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound showing low to no conversion?

A1: Low conversion in cross-coupling reactions with this compound can stem from several factors. Organogermanes are often less reactive than their organostannane or organosilane counterparts in traditional palladium-catalyzed cross-coupling reactions.[1] Key areas to investigate include:

  • Catalyst Loading: Inadequate catalyst loading can lead to incomplete conversion. While higher loadings can be beneficial, they may also lead to increased side reactions. Optimization is crucial.

  • Catalyst Activity: Ensure the active Pd(0) species is being generated effectively. If using a Pd(II) precatalyst, pre-activation may be necessary.[2]

  • Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-rich and bulky phosphine ligands are often effective.

  • Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate due to the lower reactivity of the organogermane.

  • Solvent: The choice of solvent can significantly impact catalyst solubility and reactivity.

Q2: What are common side reactions observed with this compound in cross-coupling, and how can they be minimized?

A2: A common side reaction is the homocoupling of the organogermane or the coupling partner.[3] To minimize these undesired products:

  • Optimize Catalyst Loading: Excessively high catalyst concentrations can sometimes promote side reactions.

  • Control Reaction Temperature: Running the reaction at the optimal temperature can favor the desired cross-coupling pathway.

  • Use of Additives: In some cases, additives can suppress side reactions. For Stille-type couplings, the addition of a copper(I) co-catalyst has been shown to improve reaction rates and selectivity.[4]

Q3: What is the typical range for palladium catalyst loading when using this compound?

A3: The optimal catalyst loading is highly dependent on the specific substrates, ligand, and reaction conditions. A general starting point for optimization is typically between 1-5 mol%. However, for highly efficient catalytic systems, loadings can be significantly lower. It is recommended to screen a range of catalyst loadings to determine the optimal concentration for your specific reaction.

Q4: Can I use standard Stille coupling conditions for this compound?

A4: While Stille-type conditions can be a good starting point, they often require modification for less reactive organogermanes. It has been reported that vinyltributylgermanes, which are analogous to this compound, can undergo coupling with aryl halides more efficiently under Heck-like conditions.[1] This suggests that exploring variations of both Stille and Heck protocols is advisable.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your cross-coupling experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
No or Low Product Yield Ineffective catalyst generation from Pd(II) precatalyst.Pre-activate the Pd(II) source with a suitable reducing agent or by heating with the ligand before adding the substrates.[2]
Low reactivity of the C-Ge bond.Increase reaction temperature in increments of 10-20 °C. Consider switching to a more polar, higher-boiling solvent like DMF or NMP.
Inappropriate ligand for the catalytic system.Screen a variety of phosphine ligands with different steric and electronic properties (e.g., PPh₃, P(t-Bu)₃, or biaryl phosphine ligands).
Insufficient catalyst loading.Increase the catalyst loading incrementally (e.g., from 1 mol% to 2.5 mol%, then 5 mol%).
Formation of Significant Homocoupling Products Catalyst decomposition leading to palladium black, which can promote homocoupling.Use more robust ligands that stabilize the Pd(0) species. Ensure the reaction is performed under an inert atmosphere.
Reaction temperature is too high.Attempt the reaction at a lower temperature for a longer duration.
Reaction Stalls Before Completion Catalyst deactivation over time.Add a fresh portion of the catalyst midway through the reaction. Utilize a higher initial catalyst loading.
Purity of reagents is insufficient.Ensure all reagents, especially the organogermane and the coupling partner, are of high purity. Purify starting materials if necessary.[2]
Poor Reproducibility Sensitivity to air or moisture.Although organogermanes are relatively stable, ensure rigorous inert atmosphere techniques (e.g., degassing solvents, using a glovebox).[2]
Inconsistent stirring.For larger scale reactions, switch from a magnetic stir bar to overhead mechanical stirring for more efficient mixing.[2]

Data Presentation

Table 1: Effect of Catalyst Loading on Product Yield (Hypothetical Data)

CatalystLigandCatalyst Loading (mol%)Temperature (°C)SolventYield (%)
Pd₂(dba)₃PPh₃1.0100Toluene35
Pd₂(dba)₃PPh₃2.5100Toluene68
Pd₂(dba)₃PPh₃5.0100Toluene85
Pd(OAc)₂SPhos1.0110Dioxane45
Pd(OAc)₂SPhos2.5110Dioxane75

Table 2: Influence of Ligand and Solvent on Reaction Outcome (Hypothetical Data)

Catalyst (2.5 mol%)LigandSolventTemperature (°C)Yield (%)Homocoupling (%)
Pd₂(dba)₃PPh₃Toluene1006815
Pd₂(dba)₃P(o-tol)₃Toluene1007510
Pd₂(dba)₃PPh₃DMF100828
Pd(OAc)₂XPhosDioxane110885

Experimental Protocols

Protocol 1: General Procedure for Stille-Type Cross-Coupling

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium source (e.g., Pd(PPh₃)₄, 2.5 mol%) and the phosphine ligand (if not using a pre-formed complex).

  • Reagent Addition: Add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and a copper(I) salt (e.g., CuI, 10 mol%) if used as a co-catalyst.

  • Solvent Addition: Add the degassed solvent (e.g., toluene, DMF, or dioxane) via syringe to achieve a desired concentration (typically 0.1-0.5 M).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with aqueous KF to remove tin byproducts if a stannane was used for comparison or as an additive. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Heck-Type Cross-Coupling

  • Reaction Setup: In a sealed tube under an argon atmosphere, combine the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and a base (e.g., Et₃N, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., DMF or NMP).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C). Monitor the reaction progress.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic phase. Purify the residue by flash chromatography.

Visualizations

Stille_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-GePh3 PdII_R R-Pd(II)Ln-R' Transmetal->PdII_R byproduct X-GePh3 Transmetal->byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product reagents R-X + R'-GePh3

Caption: Catalytic cycle for the Stille cross-coupling reaction.

Troubleshooting_Workflow start Start: Low/No Product Yield check_catalyst Is the catalyst active? start->check_catalyst increase_temp Increase Reaction Temperature check_catalyst->increase_temp No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes increase_temp->check_ligand screen_ligands Screen Different Ligands check_ligand->screen_ligands No check_loading Is catalyst loading sufficient? check_ligand->check_loading Yes screen_ligands->check_loading increase_loading Increase Catalyst Loading check_loading->increase_loading No check_reagents Check Reagent Purity and Inert Conditions check_loading->check_reagents Yes increase_loading->check_reagents success Successful Reaction check_reagents->success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

References

Troubleshooting guide for hydrogermylation of terminal alkynes.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting hydrogermylation of terminal alkynes.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion of my terminal alkyne. What are the potential causes and how can I improve the yield?

Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Potential Causes:

    • Catalyst Inactivity: The catalyst may be deactivated or may not be suitable for the specific substrate.[1] Catalyst deactivation can occur through poisoning, fouling (coking), sintering, or leaching of the active metal.[1][2][3]

    • Reagent Quality: The hydrogermane reagent may have degraded, or the alkyne or solvent may contain impurities (e.g., water, oxygen) that interfere with the reaction. Some catalysts are sensitive to air and moisture.

    • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient for the reaction to proceed to completion.

    • Poor Catalyst-Substrate Compatibility: The chosen catalytic system may not be effective for the specific functional groups present on your alkyne substrate.

  • Troubleshooting Steps:

    • Verify Catalyst Activity: Use a fresh batch of catalyst or a reliable standard substrate to confirm catalyst activity. If catalyst deactivation is suspected, refer to Q5.

    • Ensure Reagent Purity: Use freshly distilled solvents and ensure reagents are free from water and oxygen, especially when using air-sensitive catalysts. Handle reagents under an inert atmosphere (e.g., nitrogen or argon).

    • Optimize Reaction Conditions:

      • Gradually increase the reaction temperature. Some systems require thermal activation to overcome the activation energy barrier.[4]

      • Increase the reaction time and monitor the progress using techniques like TLC, GC, or NMR spectroscopy.

      • Adjust the catalyst loading. While a higher loading might increase conversion, it can also lead to side reactions.

    • Screen Different Catalysts: If the issue persists, consider switching to a different catalytic system. For example, cobalt complexes like Co₂(CO)₈ are effective for many terminal alkynes.[5] For other substrates, palladium or manganese-based catalysts might be more suitable.[6][7]

Q2: My reaction produces a mixture of α- and β-vinylgermanes. How can I improve the regioselectivity?

Regioselectivity (the preference for forming the α- or β-isomer) is a significant challenge in hydrogermylation and is highly dependent on the catalyst, substrate, and reaction conditions.[5]

  • Potential Causes:

    • Catalyst Choice: The primary determinant of regioselectivity is the catalyst. Some catalysts inherently favor one isomer over the other, while others give mixtures.[5][8]

    • Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on the alkyne and the germane can influence which carbon of the alkyne is more accessible for addition.

    • Reaction Mechanism: The underlying mechanism (e.g., radical vs. metal-ligand cooperative) dictates the regiochemical outcome.

  • Troubleshooting Steps:

    • Select a Regioselective Catalyst:

      • For E-β selectivity , Co₂(CO)₈ has been shown to be highly effective for both aryl and alkyl-substituted terminal alkynes.[5]

      • For Z-β selectivity , Lewis acid catalysts, such as B(C₆F₅)₃, can be employed.[5]

      • Palladium complexes, such as a (PNS)Pd system, have also been reported to be highly regio- and stereoselective for terminal alkynes.[6]

    • Modify Reaction Conditions:

      • Temperature: In some systems, temperature can influence the ratio of isomers. Experiment with running the reaction at different temperatures.[5]

      • Solvent: The polarity of the solvent can affect the stability of reaction intermediates and thus influence selectivity. Screen a range of solvents (e.g., toluene, THF, acetonitrile).

    • Use Bulky Reagents: Employing sterically demanding hydrogermanes or alkynes can sometimes favor the formation of the less sterically hindered β-isomer.

Q3: I am getting a mixture of E- and Z-isomers. How can I control the stereoselectivity of the reaction?

Stereoselectivity (the preference for forming the E- or Z-isomer) is another critical aspect, primarily controlled by the reaction mechanism.

  • Potential Causes:

    • Reaction Pathway: The stereochemical outcome is often a direct consequence of the addition mechanism. Syn-addition leads to the Z-isomer, while anti-addition results in the E-isomer. Radical mechanisms can sometimes lead to mixtures.

    • Catalyst System: The choice of catalyst and ligands dictates the geometric constraints during the addition step.

    • Isomerization: The desired product might isomerize to the thermodynamically more stable isomer under the reaction conditions.

  • Troubleshooting Steps:

    • Choose a Stereoselective Catalyst:

      • For E-selectivity (trans-addition): Ruthenium catalysts have been reported to favor trans-hydrogermylation.[9]

      • For Z-selectivity (syn-addition): Many transition metal-catalyzed hydrogermylations proceed via syn-addition, yielding the Z-isomer. For example, a visible-light-induced manganese-catalyzed reaction provides high Z-selectivity.[7] Similarly, Pd(PPh₃)₄ can result in a cis-addition pathway.[10]

    • Control Reaction Temperature: Lowering the reaction temperature can sometimes prevent isomerization of the kinetic product to the thermodynamic product and improve selectivity. For instance, with Co₂(CO)₈, lower temperatures were found to favor the formation of the Z-β isomer.[5]

    • Analyze the Reaction at Early Time Points: To check for product isomerization, take aliquots at different time points to determine the initial product ratio.

Q4: The main product of my reaction is the alkynylgermane, not the desired vinylgermane. Why is this happening and how can I favor hydrogermylation?

You are observing dehydrogenative germylation, a known competing reaction pathway where the C(sp)-H bond of the terminal alkyne reacts with the hydrogermane.[11]

  • Potential Causes:

    • Catalyst and Additives: Certain catalytic systems, particularly those involving a Lewis acid like B(C₆F₅)₃ in combination with a base, are explicitly designed to promote dehydrogenative germylation.[11] The presence of an organic base is often key to steering the reaction away from hydrogermylation.[11]

    • Reaction Conditions: The conditions may inadvertently favor the dehydrogenation pathway.

  • Troubleshooting Steps:

    • Avoid Bases: If using a Lewis acid catalyst, avoid the addition of organic bases like 2,6-lutidine, as this combination is known to selectively promote C-H germylation.[11]

    • Change the Catalytic System: Switch to a catalyst system known to favor hydrogermylation, such as Co₂(CO)₈ or specific palladium complexes.[5][6]

    • Modify the Solvent: The choice of solvent can influence the reaction pathway. Experiment with different solvents to find conditions that favor the hydrogermylation product.

Q5: My catalyst seems to lose activity over time or upon reuse. What is causing this and can I regenerate it?

Catalyst deactivation is an inevitable process in many catalytic cycles and can be caused by several mechanisms.[1][12]

  • Potential Causes:

    • Poisoning: Impurities in the substrate or solvent (e.g., sulfur or phosphorus compounds) can bind strongly to the active sites of the catalyst, rendering them inactive.[1]

    • Fouling or Coking: Carbonaceous materials can deposit on the catalyst surface, blocking pores and active sites.[2][3]

    • Sintering: At high temperatures, small metal particles on a support can agglomerate into larger, less active particles.[1]

    • Leaching: The active metal component of a heterogeneous catalyst can dissolve into the reaction medium.

  • Troubleshooting and Regeneration:

    • Identify the Cause: Characterize the spent catalyst using techniques like TEM, XPS, or elemental analysis to determine the deactivation mechanism.

    • Improve Feed Purity: Ensure all reagents and solvents are of high purity to prevent poisoning.

    • Optimize Reaction Temperature: Avoid excessively high temperatures to minimize sintering.[12]

    • Regeneration Procedures:

      • For Fouling/Coking: The most common regeneration method is to burn off the carbon deposits in a controlled manner with air or an oxygen-nitrogen mixture, followed by a reduction step if the active species is metallic.[2][12]

      • For Poisoning: Regeneration can be more challenging. Sometimes, washing with specific solvents or a carefully controlled oxidation/reduction cycle can remove the poison.[3] However, poisoning is often irreversible.

      • It is crucial to note that regeneration protocols are highly specific to the catalyst and the nature of the deactivation. It is recommended to consult literature specific to your catalytic system.

Data Presentation

Table 1: Influence of Catalyst on Regio- and Stereoselectivity of Hydrogermylation

Catalyst SystemAlkyne TypePredominant IsomerSelectivityReference
Co₂(CO)₈Alkyl & ArylE-βHigh β/α ratios (up to >20:1)[5]
B(C₆F₅)₃ArylZ-βZ-selective[5]
Mn₂(CO)₁₀ / Visible LightArylZ-βHigh Z/E ratios (>99:1)[7]
Pd(PPh₃)₄α-CF₃ substitutedE-βQuantitative formation of E-isomer[10]
(PNS)Pd complexAryl & Alkylβ-isomersHigh regioselectivity[6]
Ru Catalyst1,3-diynestrans-additiontrans-hydrogermylation[9]

Experimental Protocols

Representative Protocol for Co-Catalyzed E-(β)-Selective Hydrogermylation

This protocol is a general representation based on the literature and should be adapted for specific substrates and laboratory conditions.[5]

  • Preparation: In a nitrogen-filled glovebox, add the terminal alkyne (0.2 mmol, 1.0 equiv.) to an oven-dried vial equipped with a magnetic stir bar.

  • Addition of Reagents: Add the solvent (e.g., 1 mL of toluene), followed by the hydrogermane (e.g., Bu₃GeH, 1.1 equiv.).

  • Catalyst Addition: Add the catalyst, Co₂(CO)₈ (10 mol%).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at the desired temperature (e.g., 80 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 15 hours). The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR.

  • Work-up: After completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired vinylgermane product.

  • Characterization: Characterize the product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and determine isomeric ratios.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Hydrogermylation start Start Experiment check_conversion Low or No Conversion? start->check_conversion cause_conversion Potential Causes: - Inactive Catalyst - Impure Reagents - Suboptimal Conditions check_conversion->cause_conversion Yes check_selectivity Poor Selectivity? check_conversion->check_selectivity No solution_conversion Solutions: 1. Verify Catalyst Activity 2. Purify Reagents/Solvents 3. Optimize Temp/Time/Loading 4. Screen New Catalysts cause_conversion->solution_conversion solution_conversion->start Re-run regio_stereo Regio- or Stereoisomers? check_selectivity->regio_stereo Yes check_side_reaction Side Product Formed? check_selectivity->check_side_reaction No cause_regio Cause: Catalyst Choice, Steric/Electronic Effects regio_stereo->cause_regio Regioisomers cause_stereo Cause: Reaction Mechanism, Catalyst System, Isomerization regio_stereo->cause_stereo Stereoisomers regio_stereo->check_side_reaction Both solution_regio Solutions: 1. Select Regioselective Catalyst   (e.g., Co₂(CO)₈ for β) 2. Modify Temp/Solvent 3. Use Bulky Reagents cause_regio->solution_regio solution_regio->start Re-run solution_stereo Solutions: 1. Select Stereoselective Catalyst   (syn- vs. anti-addition) 2. Lower Reaction Temperature 3. Analyze Early Time Points cause_stereo->solution_stereo solution_stereo->start Re-run cause_side_reaction Cause: Dehydrogenative Germylation (Alkynylgermane Product) check_side_reaction->cause_side_reaction Yes success Successful Reaction check_side_reaction->success No solution_side_reaction Solutions: 1. Avoid Organic Bases 2. Change Catalytic System (e.g., to Co₂(CO)₈) cause_side_reaction->solution_side_reaction solution_side_reaction->start Re-run

Caption: Troubleshooting workflow for hydrogermylation of terminal alkynes.

SelectivityFactors Factors Influencing Selectivity in Hydrogermylation reaction Hydrogermylation of Terminal Alkyne catalyst Catalyst Choice reaction->catalyst conditions Reaction Conditions reaction->conditions substrate Substrate Structure reaction->substrate co_cat Co₂(CO)₈ catalyst->co_cat pd_cat Pd Complexes catalyst->pd_cat lewis_acid Lewis Acids (B(C₆F₅)₃) catalyst->lewis_acid regio Regioselectivity (α vs. β) catalyst->regio stereo Stereoselectivity (E vs. Z) catalyst->stereo side_reaction Side Reactions (Dehydrogenation) catalyst->side_reaction temp Temperature conditions->temp solvent Solvent conditions->solvent additives Additives (e.g., Base) conditions->additives conditions->regio conditions->stereo conditions->side_reaction sterics Steric Hindrance substrate->sterics electronics Electronic Effects substrate->electronics substrate->regio co_cat->regio β-selective pd_cat->regio β-selective lewis_acid->regio β-selective temp->stereo Affects E/Z ratio additives->side_reaction Base favors sterics->regio Favors β

Caption: Key factors controlling the outcome of hydrogermylation reactions.

References

Stability of Ethenyl(triphenyl)germane in acidic and basic media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of ethenyl(triphenyl)germane in acidic and basic media. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the C-Ge bond in this compound?

A1: The carbon-germanium (C-Ge) bond is generally considered to be relatively stable and resistant to air and moisture.[1] However, its stability can be influenced by the reaction conditions, particularly the presence of strong acids or bases, and the nature of the substituents on both the carbon and germanium atoms. The reactivity of organogermanes is generally intermediate between that of organosilanes and organostannanes.[1]

Q2: How does this compound behave in acidic media?

A2: While specific data on this compound is limited, acid-catalyzed cleavage of the vinyl-germanium bond is a potential concern. Protolytic cleavage of vinyl groups attached to metals can occur, potentially leading to the formation of triphenylgermyl species and ethylene or its derivatives. Additionally, strong, hot oxidizing acids have been shown to dissolve elemental germanium, suggesting that extreme acidic conditions could lead to the degradation of the organogermanium compound.[2] Researchers should be cautious of potential side reactions, such as hydration of the ethenyl double bond, which is a common reaction for vinyl compounds in the presence of acid.

Q3: What are the potential degradation pathways for this compound in acidic media?

A3: Two primary degradation pathways should be considered:

  • Protodegermylation: Cleavage of the Ge-C(vinyl) bond by a proton, leading to the formation of triphenylgermane derivatives and ethylene gas.

  • Hydration of the Vinyl Group: Acid-catalyzed addition of water across the double bond of the ethenyl group, resulting in the formation of a 2-(triphenylgermyl)ethanol derivative.

Q4: Is this compound stable in basic media?

A4: Organogermanium compounds are generally more stable towards bases than acids. Elemental germanium, for instance, does not dissolve in aqueous base in the absence of an oxidant.[2] However, the presence of the vinyl group could potentially offer a site for nucleophilic attack under harsh basic conditions, although this is less common for unactivated double bonds. The stability in a specific basic medium should be experimentally verified.

Q5: What are the signs of degradation of this compound in my reaction?

A5: Signs of degradation may include:

  • The appearance of unexpected peaks in your analytical data (e.g., NMR, GC-MS, LC-MS).

  • A decrease in the yield of your desired product.

  • The formation of a precipitate, which could be an insoluble germanium species.

  • A color change in the reaction mixture.

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Low yield of product when using an acidic catalyst. Degradation of this compound via protodegermylation or hydration of the vinyl group.1. Run a control experiment: Subject this compound to the reaction conditions (acid, solvent, temperature) without other reactants to assess its stability. 2. Use a milder acid: If possible, switch to a weaker acid or use a lower concentration. 3. Lower the reaction temperature: Degradation reactions are often accelerated at higher temperatures. 4. Monitor the reaction closely: Use techniques like TLC or in-situ NMR to track the consumption of the starting material and the formation of any byproducts.
Formation of an unknown byproduct in acidic media. The byproduct could be a hydrated form of the starting material or a triphenylgermyl species resulting from bond cleavage.1. Characterize the byproduct: Isolate the byproduct and use spectroscopic methods (NMR, IR, MS) to determine its structure. 2. Compare with expected degradation products: Check if the spectral data matches that of potential products like 2-(triphenylgermyl)ethanol or triphenylgermane derivatives.
Inconsistent results in reactions involving basic conditions. While generally stable, the specific base or solvent system may be causing slow degradation.1. Verify the purity of the starting material: Impurities could be reacting with the base. 2. Perform a stability check: As with acidic conditions, run a control experiment to assess the stability of this compound in the specific basic medium. 3. Consider alternative bases: If instability is confirmed, explore different, less nucleophilic bases.
Precipitate formation during workup. Hydrolysis of a triphenylgermyl intermediate to form insoluble germoxanes. The Ge-Hal bond is particularly sensitive to water, leading to the formation of Ge-O-Ge species.[3] While this compound does not have a halide, intermediates in a reaction might.1. Perform an anhydrous workup: If possible, use anhydrous solvents and techniques to avoid hydrolysis. 2. Characterize the precipitate: Isolate the solid and analyze it (e.g., by IR, elemental analysis) to confirm the presence of Ge-O bonds.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Acidic Media
  • Preparation of Solutions:

    • Prepare a stock solution of this compound of known concentration in a suitable inert solvent (e.g., THF, dioxane).

    • Prepare acidic solutions of varying concentrations (e.g., 0.1 M, 1 M, 5 M HCl in the same solvent).

  • Experimental Setup:

    • In a series of reaction vials, add a known volume of the this compound stock solution.

    • To each vial, add a specific volume of the acidic solution to achieve the desired final acid concentration.

    • Include a control vial with only the this compound solution and solvent (no acid).

  • Reaction and Monitoring:

    • Stir the vials at the desired reaction temperature (e.g., room temperature, 50 °C).

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Quench the reaction by neutralizing the acid with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).

  • Analysis:

    • Analyze the extracted samples by a quantitative method such as GC-MS or HPLC with a suitable internal standard.

    • Determine the concentration of the remaining this compound at each time point.

    • Identify any degradation products that have formed.

  • Data Presentation:

    • Plot the concentration of this compound versus time for each acid concentration.

    • Summarize the percentage of degradation and the identity and quantity of major byproducts in a table.

Data Presentation

Table 1: Hypothetical Stability Data for this compound in Aqueous HCl at 50°C after 24 hours

HCl Concentration (M)This compound Remaining (%)Major Degradation Product(s)
0 (Control)99-
0.1952-(triphenylgermyl)ethanol
1.0702-(triphenylgermyl)ethanol, Triphenylgermanol
5.025Triphenylgermanol, Benzene

Note: This data is hypothetical and for illustrative purposes only.

Visualization

Stability_Troubleshooting_Workflow start Unexpected Experimental Result (e.g., low yield, byproduct) check_stability Is the stability of This compound a concern? start->check_stability run_control Run Control Experiment: Subject starting material to reaction conditions without other reagents. check_stability->run_control Yes investigate_other Investigate other reaction parameters (reagent purity, temperature, etc.). check_stability->investigate_other No stable Compound is Stable run_control->stable Degradation Observed? unstable Compound is Unstable run_control->unstable Degradation Observed? stable->investigate_other No modify_conditions Modify Reaction Conditions unstable->modify_conditions Yes characterize_byproduct Characterize Byproduct(s) (NMR, MS, IR) unstable->characterize_byproduct end Optimized Reaction / Understood Degradation investigate_other->end lower_temp Lower Temperature modify_conditions->lower_temp milder_reagent Use Milder Acid/Base modify_conditions->milder_reagent shorter_time Reduce Reaction Time modify_conditions->shorter_time lower_temp->end milder_reagent->end shorter_time->end characterize_byproduct->end

Caption: Troubleshooting workflow for stability issues.

References

Removal of triphenylgermane impurities from Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethenyl(triphenyl)germane and facing challenges with triphenylgermane impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

The most common impurity encountered during the synthesis of this compound is the starting material or a side-product, triphenylgermane. This is often due to incomplete reaction or side reactions occurring during the synthesis process.

Q2: What are the key physical property differences between this compound and triphenylgermane that can be exploited for purification?

The primary differences that can be utilized for separation are their polarity and solubility. This compound is expected to be slightly more polar than triphenylgermane due to the presence of the vinyl group. This difference in polarity is the basis for chromatographic separation. Additionally, their solubilities in different solvent systems are likely to vary, which can be exploited for purification by recrystallization.

Q3: What methods can be used to remove triphenylgermane from this compound?

The two primary methods for removing triphenylgermane impurities are column chromatography and recrystallization. The choice of method depends on the scale of the purification, the level of impurity, and the available resources.

Troubleshooting Guides

Column Chromatography

Issue: Poor separation of this compound and triphenylgermane on a silica gel column.

Troubleshooting Steps:

  • Optimize the Solvent System: The polarity of the eluent is critical for good separation.

    • If both compounds elute too quickly (high Rf values): Decrease the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane.

    • If the compounds move too slowly or not at all (low Rf values): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).

    • Initial Solvent System Recommendation: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like dichloromethane or ethyl acetate. A common starting point is a 99:1 or 98:2 mixture of hexane to ethyl acetate.

  • Check the Column Packing: An improperly packed column can lead to poor separation (e.g., band broadening, channeling). Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Load the sample in a concentrated solution using a minimal amount of the initial mobile phase to ensure a sharp starting band.

Experimental Protocol: Column Chromatography

This protocol outlines a general procedure for the purification of this compound using silica gel chromatography.

Materials:

  • Crude this compound containing triphenylgermane impurity

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar co-solvent)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Slurry Packing the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the non-polar solvent (e.g., 100% hexane).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • Gradually increase the polarity of the eluent by adding small increments of the polar co-solvent (e.g., increasing the percentage of ethyl acetate).

  • Fraction Analysis:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Visualize the spots under a UV lamp. This compound, being slightly more polar, should have a slightly lower Rf value than triphenylgermane.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation: Eluent Polarity and Rf Values

CompoundExpected PolarityExpected Rf in Non-Polar Solvent (e.g., Hexane)
TriphenylgermaneLess PolarHigher
This compoundMore PolarLower

Note: Actual Rf values will depend on the specific TLC plate and solvent system used.

Recrystallization

Issue: Low yield or poor purity after recrystallization.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurity is either very soluble or insoluble at all temperatures.

    • Based on the properties of the analogous compound triphenylmethane, which is sparingly soluble in ethanol and soluble in hexane, a mixed solvent system or a single solvent system with varying temperatures should be explored.[1][2][3]

    • Trial and Error: Test the solubility of small amounts of the crude mixture in various solvents (e.g., hexane, ethanol, methanol, acetone, and mixtures thereof) at room temperature and upon heating.

  • Cooling Rate: Rapid cooling can lead to the trapping of impurities within the crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals.

  • Seeding: If crystals do not form upon cooling, try adding a seed crystal of pure this compound to induce crystallization.

Experimental Protocol: Recrystallization

This protocol provides a general guideline for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, hexane, or a mixture)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator.

Data Presentation: Solubility of a Structurally Similar Compound (Triphenylmethane)

SolventSolubility ( g/100g of solvent)Temperature (°C)
Benzene7.2419.4
Hexane9.0520
EthanolSparingly soluble-
WaterInsoluble-

This data for triphenylmethane can serve as a starting point for selecting a suitable recrystallization solvent for triphenylgermane and this compound.[1][2][3]

Visualization of Experimental Workflows

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_end Final Product Crude_Product Crude this compound (with Triphenylgermane impurity) Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Column_Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure this compound Method Choose Purification Method Start->Method Chroma Column Chromatography Method->Chroma Chromatography Recryst Recrystallization Method->Recryst Recrystallization Chroma_Check Good Separation? Chroma->Chroma_Check Recryst_Check Good Yield & Purity? Recryst->Recryst_Check Chroma_Success Pure Product Chroma_Check->Chroma_Success Yes Adjust_Solvent Adjust Solvent Polarity Chroma_Check->Adjust_Solvent No Check_Packing Check Column Packing Chroma_Check->Check_Packing No Recryst_Success Pure Product Recryst_Check->Recryst_Success Yes New_Solvent Select New Solvent/System Recryst_Check->New_Solvent No Control_Cooling Control Cooling Rate Recryst_Check->Control_Cooling No Adjust_Solvent->Chroma Check_Packing->Chroma New_Solvent->Recryst Control_Cooling->Recryst

Caption: Troubleshooting decision tree for purification methods.

References

Technical Support Center: Purification of Air-Sensitive Organogermanium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the purification of air-sensitive organogermanium compounds.

Frequently Asked Questions (FAQs)

Q1: My organogermanium compound appears to be decomposing during purification. What are the most common causes?

A1: Decomposition of organogermanium compounds during purification is primarily caused by exposure to atmospheric oxygen and moisture. Many organogermanium compounds, especially those with Ge-H bonds, germylenes, and polygermanes, are highly reactive towards air and water.[1][2][3][4] Hydrolysis of organogermanium halides is a common issue, leading to the formation of germoxanes as impurities. Additionally, thermal instability can lead to decomposition, particularly during distillation at elevated temperatures.

Q2: What are the essential laboratory techniques for purifying air-sensitive organogermanium compounds?

A2: The two most critical techniques are the use of a Schlenk line and a glovebox. A Schlenk line allows for manipulations under an inert atmosphere (nitrogen or argon) and is suitable for distillations, filtrations, and recrystallizations of moderately sensitive compounds.[5] For highly sensitive compounds, a glovebox provides a more controlled and rigorously inert environment, which is ideal for chromatography and handling of solids.

Q3: How can I effectively remove solvent from my air-sensitive organogermanium compound without causing decomposition?

A3: Solvents should be removed under reduced pressure using a Schlenk line connected to a cold trap (liquid nitrogen or dry ice/acetone) to protect the vacuum pump. It is crucial to control the vacuum carefully to prevent bumping and potential exposure of the compound to the atmosphere. For thermally sensitive compounds, solvent removal should be performed at or below room temperature.

Q4: What are some common impurities I should expect in my crude organogermanium product?

A4: Common impurities depend on the synthetic route. For syntheses involving Grignard reagents, unreacted magnesium and magnesium salts may be present. In hydrogermylation reactions, side products from incomplete reaction or alternative addition pathways can occur.[6] For compounds synthesized from germane, impurities such as digermane, trigermane, and chlorogermanes are common.[7] Hydrolysis of germanium halides can lead to the formation of germoxanes.

Q5: Which analytical techniques are best suited for assessing the purity of my organogermanium compound?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F if applicable) is a powerful tool for structural elucidation and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for identifying volatile impurities.[7][8] For non-volatile compounds, High-Performance Liquid Chromatography (HPLC) can be employed. Elemental analysis provides information on the elemental composition and can help confirm the purity of the bulk sample.

Troubleshooting Guide

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Decomposition - Ensure all glassware is rigorously dried and purged with inert gas. - Degas all solvents thoroughly before use. - If using a Schlenk line, maintain a positive pressure of inert gas. - For highly sensitive compounds, perform the entire purification inside a glovebox.
Mechanical Losses - During filtration, ensure the filter frit is properly sealed to avoid loss of solid. - When transferring solutions via cannula, ensure the cannula is fully submerged in the liquid to avoid sucking air. - Minimize the number of transfers.
Incomplete Reaction - Before purification, analyze a crude sample by NMR or GC-MS to confirm reaction completion. - If the reaction is incomplete, consider extending the reaction time or adjusting the stoichiometry.
Product Volatility - If the product is volatile, use a cold trap during solvent removal to recover any product that co-distills with the solvent. - Consider using a higher boiling point solvent for the reaction and purification.
Issue 2: Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-elution in Chromatography - Optimize the solvent system for column chromatography. A different solvent polarity may improve separation. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary.
Co-crystallization - Try a different solvent or solvent system for recrystallization. A solvent in which the impurity is highly soluble and the product is sparingly soluble at low temperatures is ideal. - Slow cooling during recrystallization can improve crystal purity.
Hydrolysis Products - If germoxanes are present, rigorously exclude water from all steps of the synthesis and purification. - Use freshly distilled, dry solvents.
Starting Material Contamination - Ensure the purity of your starting materials before beginning the synthesis. Distill or recrystallize starting materials if necessary.

Data Presentation

Table 1: Comparison of Purification Techniques for Air-Sensitive Organogermanium Compounds

Technique Advantages Disadvantages Best Suited For
Distillation - Effective for removing non-volatile impurities. - Can be performed on a large scale.- Requires thermal stability of the compound. - Not suitable for separating compounds with similar boiling points.Thermally stable, volatile liquid organogermanium compounds.
Recrystallization - Can yield highly pure crystalline products. - Relatively simple to perform.- Requires the compound to be a solid. - Finding a suitable solvent can be challenging. - Can result in significant product loss in the mother liquor.Solid organogermanium compounds with good crystallization properties.
Column Chromatography - Versatile for separating a wide range of compounds. - Can separate compounds with similar properties.- Can be time-consuming. - Potential for product decomposition on the stationary phase. - Requires careful packing and running to be effective.A wide range of organogermanium compounds, especially for separating complex mixtures.
Sublimation - Excellent for purifying volatile solids. - Can remove non-volatile impurities effectively.- Only applicable to compounds that sublime. - Can be difficult to scale up.Volatile, thermally stable solid organogermanium compounds.

Experimental Protocols

Protocol 1: Purification by Recrystallization using Schlenk Technique
  • Preparation:

    • Dry all glassware (Schlenk flasks, filter stick with a sintered glass frit) in an oven at >120 °C overnight and cool under vacuum.

    • Degas the chosen recrystallization solvent by three freeze-pump-thaw cycles.

  • Dissolution:

    • In a Schlenk flask under a positive pressure of inert gas, add the crude organogermanium compound.

    • Add a minimal amount of the hot, degassed solvent to dissolve the compound completely. Gentle heating may be required.

  • Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration under inert atmosphere using a pre-warmed filter stick into a second Schlenk flask.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, cool the flask in a refrigerator or freezer.

  • Isolation:

    • Once crystallization is complete, carefully transfer the supernatant to another Schlenk flask via cannula, leaving the crystals behind.

    • Wash the crystals with a small amount of cold, degassed solvent.

    • Dry the crystals under high vacuum.

Protocol 2: Purification by Column Chromatography in a Glovebox
  • Preparation:

    • Bring all necessary materials (chromatography column, silica gel or alumina, sand, solvents, collection flasks) into the glovebox antechamber and evacuate and refill with inert gas at least three times.

    • Ensure the glovebox atmosphere has low oxygen (<1 ppm) and water (<1 ppm) levels.

  • Column Packing:

    • Dry pack the column with silica gel or alumina inside the glovebox.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the stationary phase.

    • Pre-elute the column with the chosen solvent system.

  • Sample Loading:

    • Dissolve the crude organogermanium compound in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the column.

  • Elution and Collection:

    • Elute the column with the chosen solvent system, collecting fractions in labeled flasks.

    • Monitor the separation by thin-layer chromatography (TLC) if possible (this may require removing sealed TLC chambers from the glovebox for visualization).

  • Solvent Removal:

    • Combine the fractions containing the pure product.

    • Remove the solvent under vacuum inside the glovebox or by transferring the solution to a Schlenk flask and using a Schlenk line.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Crude Organogermanium Compound dissolution Dissolution in Degassed Solvent start->dissolution distillation Vacuum Distillation start->distillation chromatography Glovebox Chromatography start->chromatography filtration Inert Atmosphere Filtration dissolution->filtration Insoluble Impurities crystallization Recrystallization dissolution->crystallization No Insoluble Impurities filtration->crystallization nmr NMR Spectroscopy crystallization->nmr gcms GC-MS Analysis distillation->gcms chromatography->nmr elemental Elemental Analysis nmr->elemental gcms->elemental end Pure Organogermanium Compound elemental->end troubleshooting_flowchart start Low Purity After Initial Purification check_decomposition Check for Decomposition (NMR, GC-MS) start->check_decomposition improve_inert_atmosphere Improve Inert Atmosphere Technique (Schlenk/Glovebox) check_decomposition->improve_inert_atmosphere Yes check_thermal_stability Assess Thermal Stability check_decomposition->check_thermal_stability No success Pure Compound improve_inert_atmosphere->success lower_temp_purification Use Lower Temperature Purification (e.g., Cold Chromatography) check_thermal_stability->lower_temp_purification Unstable optimize_separation Optimize Separation Method check_thermal_stability->optimize_separation Stable lower_temp_purification->success change_solvent Change Recrystallization Solvent/Chromatography Eluent optimize_separation->change_solvent Co-elution/Co-crystallization optimize_separation->success Impurity Removed change_stationary_phase Change Chromatography Stationary Phase change_solvent->change_stationary_phase change_stationary_phase->success

References

Effect of solvent on the reactivity of Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ethenyl(triphenyl)germane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of solvents on the reactivity of this compound and to offer troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally affect reactions involving organogermanium compounds like this compound?

A1: Solvents can significantly influence the rate, yield, and selectivity of chemical reactions.[1][2] For organogermanium compounds, the solvent can affect the stability of intermediates, the solubility of reactants and catalysts, and the reaction mechanism itself. For instance, in reactions like hydrogermylation, the solvent and the presence of a base can determine whether the reaction proceeds via C-H germylation or hydrogermylation.[1] In palladium-catalyzed cross-coupling reactions, solvent polarity can impact the stability and activity of the catalytic species.[2][3]

Q2: Are there any specific solvents that should be avoided when working with this compound?

A2: While specific stability data for this compound in a wide range of solvents is not extensively documented, it is generally advisable to use dry, aprotic solvents, especially when working with organometallic reagents or catalysts. Protic solvents like water and alcohols can lead to undesired side reactions such as protonolysis of sensitive bonds. The choice of solvent should always be tailored to the specific reaction being performed.

Q3: Can the solvent influence the stereoselectivity of reactions with this compound?

A3: Yes, the solvent can play a crucial role in determining the stereochemical outcome of a reaction. For example, in Diels-Alder reactions, polar solvents can enhance selectivity compared to non-polar solvents.[2] While this has been demonstrated for other dienophiles, similar principles would apply to reactions involving this compound. The solvent can influence the geometry of the transition state, thus favoring the formation of one stereoisomer over another.

Troubleshooting Guides

Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Potential Cause Troubleshooting Steps
Poor Catalyst Solubility/Activity Change to a solvent that better solubilizes the palladium catalyst and reactants. For Pd(PPh₃)₄, less polar solvents like toluene or 1,4-dioxane are often suitable. For ionic pre-catalysts, more polar solvents may be preferred.[3]
Inhibition of Catalyst by Solvent Some solvents can coordinate to the metal center and inhibit catalysis. If using a coordinating solvent (e.g., THF, acetonitrile), consider switching to a non-coordinating solvent like toluene or hexane.
Side Reactions Ensure the solvent is thoroughly degassed to prevent oxidation, which can lead to homocoupling.[4] Use of anhydrous solvents is critical to prevent hydrolysis of reagents.
Issue 2: Competing Hydrogermylation and Dehydrogenative Germylation in Addition Reactions
Potential Cause Troubleshooting Steps
Incorrect Solvent/Base Combination The choice of solvent and base is critical in directing the reaction pathway. For example, in the germylation of terminal alkynes, the use of 2,6-lutidine as a base in a suitable solvent can favor C-H germylation over hydrogermylation.[1]
Reaction Temperature Reaction temperature can influence the selectivity of competing pathways. Experiment with a range of temperatures to find the optimal conditions for the desired reaction.

Experimental Protocols

General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), the aryl halide (1.0 eq), and this compound (1.2 eq).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, THF, or DMF, ensuring it is anhydrous) via cannula.

  • Base Addition: Add the base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 2.0 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Effect of Solvent on a Hypothetical Cross-Coupling Reaction Yield with this compound

Solvent Dielectric Constant (ε) Yield (%) Notes
Toluene2.485Good solubility for non-polar reactants and catalysts.
THF7.678Coordinating solvent, may affect catalyst activity.
DMF36.765Highly polar, may promote side reactions.
1,4-Dioxane2.282Similar to toluene, good for non-polar systems.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of solvent choice.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dried Schlenk Flask B Add Pd Catalyst, Aryl Halide, This compound A->B Inert Atmosphere C Add Degassed Solvent B->C D Add Base C->D E Heat and Stir D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product Troubleshooting_Logic Start Low Reaction Yield? Solvent Is the solvent appropriate for the catalyst and reactants? Start->Solvent Yes Degassed Was the solvent properly degassed? Solvent->Degassed Yes ChangeSolvent Change to a more suitable solvent (e.g., Toluene for non-polar, DMF for polar). Solvent->ChangeSolvent No Anhydrous Was the solvent anhydrous? Degassed->Anhydrous Yes DegasSolvent Degas the solvent thoroughly (e.g., sparge with Argon). Degassed->DegasSolvent No UseAnhydrous Use a freshly distilled or commercially available anhydrous solvent. Anhydrous->UseAnhydrous No Success Problem Resolved Anhydrous->Success Yes ChangeSolvent->Success DegasSolvent->Success UseAnhydrous->Success

References

How to avoid germanium-tin exchange in reactions with organostannanes.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with organogermane and organostannane compounds in cross-coupling reactions. The focus is on achieving high selectivity and avoiding undesired side reactions by leveraging the distinct reactivity of these organometallic reagents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference in reactivity between organogermanes and organostannanes in palladium-catalyzed cross-coupling?

A1: In traditional palladium-catalyzed cross-coupling reactions that follow a Pd(0)/Pd(II) catalytic cycle, such as the Stille reaction, organostannanes are significantly more reactive than organogermanes.[1][2][3] Organogermanes are generally considered poor partners for the crucial transmetalation step with Pd(II) complexes under these "standard" conditions.[1][2][4] This inherent difference in reactivity is the key to achieving selective reactions.

Q2: Is germanium-tin (Ge/Sn) exchange a common side reaction?

A2: Direct germanium-tin exchange is not a widely reported problematic side reaction. The significant difference in reactivity between the C-Ge and C-Sn bonds in conventional palladium catalysis means that the organostannane will almost always react preferentially.[1][2] The primary challenge is not preventing exchange, but rather achieving the desired chemoselectivity—that is, reacting one organometallic partner while leaving the other untouched.

Q3: What does "orthogonal reactivity" mean in the context of organogermanes and organostannanes?

A3: Orthogonal reactivity refers to the ability to selectively functionalize one type of organometallic compound in the presence of the other by carefully choosing the catalytic system.[1][2] For instance, you can use standard Stille conditions with a homogeneous Pd(0) catalyst to react an organostannane while leaving an organogermane intact.[1][2] Conversely, specific, more electrophilic catalyst systems can activate the organogermane, leaving other functionalities like boronic esters untouched.[1][4][5]

Q4: Under what conditions can organogermanes be activated for cross-coupling?

A4: Organogermanes can be effectively used in cross-coupling reactions by moving away from traditional Stille conditions. Their activation is typically achieved through alternative mechanistic pathways, such as an electrophilic aromatic substitution (SEAr)-type mechanism.[1][2][4] This requires more electrophilic or specialized catalyst systems, including:

  • Highly electrophilic cationic Pd nanoparticles [4]

  • Electron-deficient palladium complexes like Pd(TFA)₂[4][6]

  • Gold(I) or Gold(III) catalysts [4]

Q5: How can I detect if my organogermane has inadvertently reacted?

A5: The most reliable methods for detecting unintended product formation are standard analytical techniques in organic chemistry. This includes thin-layer chromatography (TLC) for initial reaction monitoring, followed by purification and spectroscopic analysis of the product mixture. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential tools for identifying and quantifying the desired product versus any germanium-coupled byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions involving both organogermane and organostannane functionalities.

Problem Probable Cause Recommended Solution
No reaction of the organogermane partner. The catalytic system is not sufficiently electrophilic to activate the C-Ge bond. Standard Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are often ineffective for organogermanes.[1][3][5]Switch to a catalyst system known to activate organogermanes. Options include Pd nanoparticles, Pd(TFA)₂, or Au(III) complexes.[4][6] Consult protocols specifically designed for organogermane coupling.
The organostannane is not reacting or the reaction is sluggish. While generally reactive, the transmetalation from tin can be slow depending on the specific substrates and ligands. The choice of ligands or the presence of certain additives can significantly impact the reaction rate.The addition of lithium chloride (LiCl) or stoichiometric copper(I) salts can accelerate the transmetalation step in Stille couplings.[7][8] Ensure the palladium catalyst is active and the reaction conditions are appropriate (e.g., temperature, solvent).
A mixture of products is formed from both the organogermane and the organostannane. The chosen reaction conditions are activating both organometallic partners, indicating a lack of chemoselectivity. This can happen if conditions are intermediate between those ideal for each partner.To favor the organostannane, use standard homogeneous Pd(0) catalysts and ensure conditions are mild. To favor the organogermane, switch entirely to a germane-specific protocol (e.g., using Pd(TFA)₂). The goal is to operate in a regime where the reactivity difference is maximized.
Homocoupling of the organostannane is a major side reaction. Homocoupling is a known side reaction in Stille coupling, where two organostannane molecules couple with each other.[9] This can be promoted by the presence of oxygen or certain palladium(II) species.Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. The addition of mild reducing agents, such as potassium formate, has been shown to suppress homocoupling in some cross-coupling reactions.[10]

Data Presentation: Catalyst Systems for Orthogonal Reactivity

The table below summarizes the general conditions required to achieve selective cross-coupling of either an organostannane or an organogermane.

Target Reagent Catalyst System Typical Mechanism Comments
Organostannane Homogeneous Pd(0)/Pd(II) (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/P(o-tol)₃)Oxidative Addition -> Transmetalation -> Reductive EliminationThis is the classic Stille coupling pathway. Organogermanes are largely unreactive under these conditions.[1][5]
Organogermane Pd Nanoparticles or Pd(TFA)₂ or Au(I)/Au(III) ComplexesElectrophilic Aromatic Substitution (SEAr)-type C-Ge bond activation.[1][2][4]These more electrophilic catalysts enable a distinct reaction pathway, allowing organogermanes to couple, often in the presence of other functionalities like boronic esters.[4][5]

Experimental Protocols

Protocol 1: General Procedure for Selective Stille Coupling of an Organostannane

This protocol is designed to favor the reaction of an organostannane while leaving an organogermane moiety intact.

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv.), the organostannane (1.1-1.2 equiv.), and any molecule containing the unreactive organogermane.

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene, THF, or DMF) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %) and any necessary ligands (e.g., P(o-tol)₃) or additives (e.g., LiCl).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, observing the consumption of the aryl halide and organostannane starting materials.

  • Workup: Upon completion, cool the reaction to room temperature. If necessary, quench the reaction and remove tin byproducts by washing with an aqueous solution of potassium fluoride (KF) or by silica gel chromatography.

Protocol 2: General Procedure for Cross-Coupling of an Organogermane via SEAr Activation

This protocol uses conditions optimized for the activation of organogermanes.

  • Preparation: In a vial, place the organogermane (1.0 equiv.), the electrophile (e.g., aryl iodide, 1.2 equiv.), and the palladium catalyst (e.g., Pd(TFA)₂, 10 mol %).

  • Solvent Addition: Add the appropriate solvent (e.g., trifluorotoluene).

  • Reaction: Seal the vial and heat the mixture to the required temperature (e.g., 100-120 °C) for the specified time (typically 12-24 hours).

  • Monitoring: Monitor the consumption of the organogermane starting material by GC-MS or LC-MS.

  • Workup: After cooling, the reaction mixture is typically diluted with a suitable solvent and purified directly by flash column chromatography on silica gel to isolate the desired product.

Visualizations

Orthogonal_Reactivity cluster_stille Standard Stille Coupling (Pd(0)/Pd(II)) cluster_sear SₑAr-type Coupling Stannane Organostannane (R-SnBu₃) Catalyst_Stille Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Stannane->Catalyst_Stille Transmetalates Germane_inactive Organogermane (Ar-GeEt₃) Germane_inactive->Catalyst_Stille Unreactive Product_Stille Coupled Product (R-Ar') Catalyst_Stille->Product_Stille Forms Product Germane_active Organogermane (Ar-GeEt₃) Catalyst_Sear Electrophilic Catalyst (e.g., Pd(TFA)₂) Germane_active->Catalyst_Sear C-Ge Activation Product_Sear Coupled Product (Ar-Ar') Catalyst_Sear->Product_Sear Forms Product

Caption: Orthogonal reactivity of organostannanes and organogermanes.

Decision_Workflow start Start: Molecule with both -SnR₃ and -GeR₃ groups q1 Which group to functionalize? start->q1 stannane_path Use Standard Stille Conditions q1->stannane_path  -SnR₃ germane_path Use SₑAr-type Conditions q1->germane_path  -GeR₃ stannane_details Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ Solvent: Toluene/THF Notes: Organogermane is inert. stannane_path->stannane_details end_product Achieve Selective C-C Coupling stannane_path->end_product germane_details Catalyst: Pd(TFA)₂ or Pd nanoparticles Notes: Activates C-Ge bond directly. germane_path->germane_details germane_path->end_product

Caption: Decision workflow for selective cross-coupling.

Reactivity_Trend Sn Organostannanes (R-SnR'₃) B Organoborons (R-B(OR)₂) Sn->B > Si Organosilanes (R-SiR'₃) B->Si > Ge Organogermanes (R-GeR'₃) Si->Ge >> label_low Lower Reactivity label_high Higher Reactivity

Caption: General reactivity in standard Pd(0)/Pd(II) catalysis.

References

Managing catalyst deactivation in polymerization of Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide & FAQs

This section addresses potential issues you might encounter during the polymerization of ethenyl(triphenyl)germane, categorized by the likely polymerization method.

Anionic Polymerization

Anionic polymerization of vinyl monomers is highly sensitive to impurities and reaction conditions. Below are common problems and potential solutions.

Q1: The polymerization does not initiate, or the initiator color disappears upon addition of the monomer.

A1: This is a classic sign of impurities in your monomer or solvent that are reacting with and consuming your initiator.

  • Possible Causes:

    • Protic Impurities: Water, alcohols, or even acidic protons on glassware can quench the anionic initiator.

    • Electrophilic Impurities: Carbon dioxide, oxygen, and carbonyl compounds can react with and deactivate the initiator.

    • Inhibitor: The monomer may contain a polymerization inhibitor that was not removed.

  • Troubleshooting Steps:

    • Rigorous Purification: Ensure your monomer, solvent, and glassware are scrupulously dried and purified. Standard high-vacuum techniques are often necessary for anionic polymerization.[1]

    • Inert Atmosphere: Conduct the entire experiment under a high-purity inert atmosphere (e.g., argon or nitrogen).

    • Monomer Purity Check: Verify that any supplied polymerization inhibitor has been effectively removed from the this compound monomer.

    • Initiator Titration: Before adding the monomer, you can titrate the solvent with the initiator until a persistent color is observed, indicating that all reactive impurities have been consumed.

Q2: The final polymer has a much higher molecular weight than predicted and a broad molecular weight distribution.

A2: This suggests that the initiation was inefficient, meaning only a fraction of your initiator molecules successfully started a polymer chain.

  • Possible Causes:

    • Slow Initiation: The rate of initiation may be significantly slower than the rate of propagation.

    • Initiator Aggregation: Some organolithium initiators form aggregates in non-polar solvents, which reduces their effective concentration and reactivity.

  • Troubleshooting Steps:

    • Solvent Choice: Consider using a more polar solvent like tetrahydrofuran (THF) to break up initiator aggregates and accelerate initiation. Be aware that this can also increase the rate of side reactions.

    • Initiator Selection: Choose an initiator known for rapid initiation of similar vinyl monomers.

    • Temperature Control: Adjusting the temperature might improve the relative rates of initiation and propagation.

Q3: The polymerization terminates prematurely, resulting in low monomer conversion.

A3: Premature termination is often caused by reactive species that are either present as impurities or are generated during the reaction.

  • Possible Causes:

    • Chain Transfer: Chain transfer to the solvent, monomer, or polymer can terminate a growing chain while initiating a new one, leading to a broader molecular weight distribution and potentially lower overall conversion.

    • Impurity Introduction: A slow leak in your reaction setup can introduce air or moisture over time.

  • Troubleshooting Steps:

    • System Integrity Check: Ensure your reaction vessel and inert gas lines are completely sealed.

    • Solvent Stability: Select a solvent that is stable under the reaction conditions and less prone to chain transfer.

    • Temperature Management: Lowering the reaction temperature can sometimes suppress termination reactions more than propagation.

Radical Polymerization

Radical polymerization is generally more robust than anionic polymerization but still presents its own set of challenges.

Q1: The polymerization is inhibited or shows a long induction period.

A1: An induction period is a common sign that an inhibitor is present and being consumed before polymerization can begin.

  • Possible Causes:

    • Residual Inhibitor: The inhibitor in the monomer was not completely removed.

    • Oxygen: Oxygen is a potent inhibitor of most radical polymerizations.

    • Impurities: Certain impurities in the monomer or solvent can act as radical scavengers.

  • Troubleshooting Steps:

    • Monomer Purification: Ensure the inhibitor is removed from the this compound monomer.

    • Degassing: Thoroughly degas the monomer and solvent (e.g., by freeze-pump-thaw cycles or by sparging with an inert gas) to remove dissolved oxygen.

    • Initiator Concentration: A slight increase in the initiator concentration can sometimes help to overcome the effects of minor impurities.

Q2: The polymerization is too fast and difficult to control, potentially leading to a gelled product.

A2: Uncontrolled radical polymerization, often referred to as the Trommsdorff–Norrish effect or autoacceleration, can occur, especially at high conversions.

  • Possible Causes:

    • High Initiator Concentration: Too much initiator will generate a high concentration of radicals, leading to a rapid, exothermic reaction.

    • High Temperature: Higher temperatures increase the rate of initiator decomposition and propagation.

    • Viscosity Effects: As the polymer forms, the viscosity of the reaction medium increases, which can slow down termination reactions (which rely on two polymer chains finding each other) more than propagation, leading to a rapid increase in the polymerization rate.

  • Troubleshooting Steps:

    • Reduce Initiator Concentration: Use a lower concentration of the radical initiator.

    • Lower the Temperature: Perform the polymerization at a lower temperature to have better control over the reaction rate.

    • Use a Chain Transfer Agent: A chain transfer agent can help to control the molecular weight and reduce the likelihood of gelation.

    • Solvent Dilution: Conducting the polymerization in a suitable solvent can help to dissipate heat and reduce viscosity effects.

Q3: The resulting polymer has a low molecular weight.

A3: Low molecular weight in a radical polymerization is often a result of excessive chain termination or chain transfer.

  • Possible Causes:

    • High Initiator Concentration: A high concentration of primary radicals increases the probability of termination.

    • Chain Transfer: Chain transfer to the monomer, solvent, or a specific chain transfer agent will limit the final chain length.

    • High Temperature: Higher temperatures can increase the rate of chain transfer reactions.

  • Troubleshooting Steps:

    • Decrease Initiator Concentration: A lower initiator concentration will lead to fewer growing chains and, consequently, higher molecular weights.

    • Solvent Selection: Choose a solvent with a low chain transfer constant.

    • Temperature Optimization: Lowering the reaction temperature can reduce the extent of chain transfer.

Data Presentation

Due to the lack of specific experimental data for the polymerization of this compound in the searched literature, a quantitative data table cannot be provided at this time. Should experimental data become available, the following structure is recommended for clear comparison:

Table 1: Hypothetical Data for this compound Polymerization

EntryPolymerization TypeInitiator/Catalyst[Monomer]:[Initiator]SolventTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1Anionicn-BuLi100:1Toluene2529535,0001.10
2Anionicn-BuLi100:1THF250.59834,5001.08
3RadicalAIBN200:1Benzene60248552,0002.15
4RadicalBPO200:1Toluene70248848,0002.30

Mn = Number-average molecular weight; PDI = Polydispersity Index.

Experimental Protocols

As no specific, detailed experimental protocol for the polymerization of this compound was found, a generalized protocol for the anionic polymerization of a vinyl monomer is provided below. This should be adapted with appropriate safety precautions for the specific monomer.

Generalized Protocol for Anionic Polymerization of a Vinyl Monomer

Objective: To synthesize a well-defined polymer via living anionic polymerization.

Materials:

  • This compound (inhibitor removed, purified)

  • Anhydrous, oxygen-free solvent (e.g., THF or toluene)

  • Anionic initiator (e.g., n-butyllithium in hexane)

  • Quenching agent (e.g., degassed methanol)

  • High-purity inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk line or glovebox for inert atmosphere manipulation

  • Flame-dried glassware (reaction flask, dropping funnel, etc.) with magnetic stirring

  • Syringes and needles for liquid transfers

Procedure:

  • Glassware Preparation: All glassware is assembled and flame-dried under vacuum to remove adsorbed water. The system is then filled with a high-purity inert gas.

  • Solvent and Monomer Transfer: The desired volume of anhydrous, degassed solvent is transferred to the reaction flask via cannula or syringe. The purified monomer is then added.

  • Initiation: The reaction mixture is brought to the desired temperature (e.g., with an ice bath or a thermostatically controlled bath). The calculated amount of initiator is then added dropwise via syringe while stirring vigorously. The appearance of a characteristic color may indicate the formation of the living polymer chains.

  • Propagation: The reaction is allowed to proceed for the desired amount of time. The viscosity of the solution will likely increase as the polymer forms.

  • Termination (Quenching): A small amount of degassed quenching agent (e.g., methanol) is added to the reaction mixture to terminate the living polymer chains. The disappearance of the color of the living anions indicates the completion of the termination step.

  • Polymer Isolation: The polymer is isolated by precipitation into a non-solvent (e.g., methanol or ethanol), followed by filtration and drying under vacuum to a constant weight.

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI), and by NMR spectroscopy to confirm the polymer structure.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions No_Polymerization No Polymerization / Low Conversion Impurities Impurities (Water, O2, etc.) No_Polymerization->Impurities Anionic/Radical Inhibitor Residual Inhibitor No_Polymerization->Inhibitor Radical Slow_Initiation Slow Initiation vs. Propagation No_Polymerization->Slow_Initiation Anionic Poor_Control Broad MWD / Uncontrolled Exotherm Poor_Control->Slow_Initiation Anionic High_Initiator [Initiator] Too High Poor_Control->High_Initiator Radical High_Temp Temperature Too High Poor_Control->High_Temp Radical Low_MW Low Molecular Weight Low_MW->High_Initiator Radical Chain_Transfer Chain Transfer Low_MW->Chain_Transfer Anionic/Radical Low_MW->High_Temp Radical Purify Purify Monomer/Solvent Impurities->Purify Degas Degas System Impurities->Degas Inhibitor->Purify Change_Solvent Change Solvent / Add Polar Additive Slow_Initiation->Change_Solvent Lower_Temp Lower Reaction Temperature Slow_Initiation->Lower_Temp Optimize_Initiator Optimize [Initiator] High_Initiator->Optimize_Initiator Chain_Transfer->Change_Solvent Add_CTA Add Chain Transfer Agent Chain_Transfer->Add_CTA High_Temp->Lower_Temp

Caption: Troubleshooting workflow for common polymerization issues.

Anionic_Polymerization_Workflow Start Start Prep Prepare Dry Glassware under Inert Atmosphere Start->Prep Transfer Transfer Anhydrous Solvent and Monomer Prep->Transfer Cool Cool to Reaction Temp Transfer->Cool Initiate Add Initiator (e.g., n-BuLi) Cool->Initiate Propagate Allow Propagation Initiate->Propagate Quench Quench with Methanol Propagate->Quench Isolate Precipitate, Filter, and Dry Polymer Quench->Isolate Characterize Characterize Polymer (GPC, NMR) Isolate->Characterize End End Characterize->End

Caption: Generalized experimental workflow for anionic polymerization.

References

Technical Support Center: Low-Temperature NMR Studies for Unstable Intermediates of Ethenyl(triphenyl)germane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to study unstable intermediates in reactions involving ethenyl(triphenyl)germane.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining high-quality low-temperature NMR data for reactive intermediates?

A1: Researchers often face challenges in maintaining stable low temperatures, preventing sample freezing, managing viscosity-induced signal broadening, and ensuring the concentration of the unstable intermediate is sufficient for detection.[1][2] Additionally, for air- and moisture-sensitive compounds like many organogermanium species, rigorous exclusion of atmospheric contaminants is crucial.[3]

Q2: How do I choose an appropriate solvent for low-temperature NMR studies of this compound reactions?

A2: The ideal solvent should have a low freezing point, be inert to the reactive species, and dissolve the sample adequately at the target temperature.[1] Commonly used solvents for low-temperature NMR include deuterated dichloromethane (CD₂Cl₂), toluene-d₈, and deuterated methanol (CD₃OD).[1] The choice will depend on the specific reaction and the solubility of this compound and its intermediates. It is advisable to select a solvent that remains liquid at least 10-20°C below the experimental temperature to avoid freezing.[3]

Q3: What type of NMR tube is recommended for low-temperature experiments?

A3: For variable temperature (VT) NMR, it is essential to use high-quality, Class A borosilicate glass NMR tubes (e.g., Pyrex or equivalent).[1][4] These tubes can withstand the thermal stress of significant temperature changes, reducing the risk of shattering inside the spectrometer. Standard, cheaper tubes are not suitable as they may deform or break at extreme temperatures.[1]

Q4: How can I accurately determine the temperature inside my NMR sample?

A4: The temperature displayed by the spectrometer's VT unit is that of the gas stream surrounding the sample, not the actual sample temperature.[5] For accurate temperature determination, it is recommended to calibrate the spectrometer using a standard sample, such as methanol for lower temperatures. The temperature-dependent chemical shift difference between the hydroxyl and methyl protons of methanol can be used to calculate the actual sample temperature.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during low-temperature NMR experiments.

Problem Possible Causes Troubleshooting Steps
Significant peak broadening 1. High sample viscosity at low temperatures.[2]2. Chemical exchange between species.3. Poor shimming due to temperature gradients.1. Choose a less viscous solvent if possible.[2]2. Acquire spectra at several lower temperatures to potentially slow the exchange rate.3. Re-shim the spectrometer at the target temperature. Use a dedicated VT shimming routine if available.[1]
"Frosty" or cracked sample after experiment 1. The freezing point of the solvent was reached.2. The sample was cooled too rapidly.1. Check the freezing point of your solvent and operate at a temperature at least 10°C above it.[6]2. Decrease the temperature in smaller increments (e.g., 10-20 K at a time) to allow for gradual cooling.[1]
Inability to lock on the deuterated solvent signal 1. The lock signal has shifted significantly with temperature.2. The sample has frozen.3. Insufficient deuterated solvent.1. Manually search for the lock signal over a wider frequency range.2. Visually inspect the sample if possible, or slowly increase the temperature to see if the lock signal returns.3. Ensure an adequate amount of deuterated solvent was used in sample preparation.
Temperature fluctuations during the experiment 1. Insufficient liquid nitrogen in the dewar.2. Incorrect gas flow rate.3. The VT controller is not properly calibrated.1. Ensure the liquid nitrogen dewar is sufficiently filled before starting a long experiment.[6]2. Adjust the gas flow rate according to the spectrometer's manual for the desired temperature.[7]3. If fluctuations persist, contact the facility manager to have the VT unit checked.
Low signal-to-noise ratio for the intermediate 1. The concentration of the intermediate is too low.2. The intermediate is too short-lived at the experimental temperature.3. Sub-optimal probe tuning.1. Try to optimize the reaction conditions to maximize the steady-state concentration of the intermediate.2. Attempt the experiment at an even lower temperature to increase the intermediate's lifetime.[8][9]3. Re-tune the probe at the low temperature, as the tuning can be temperature-dependent.[10]

Quantitative Data Summary

Intermediate IDTemperature (K)Solvent¹H Chemical Shift (ppm)³¹P Chemical Shift (ppm) (if applicable)Other Nuclei (e.g., ¹³C, ⁷³Ge) Chemical Shift (ppm)Key Coupling Constants (J, Hz)
Int-1 193CD₂Cl₂e.g., 6.1 (s, Ge-H)--e.g., ²JHP = 57
Int-2 213Toluene-d₈-e.g., 74.5 (d)-e.g., ¹JPC = 25
.....................

Note: The data in this table is illustrative and based on related germanium compounds.[11] Researchers should populate this table with their own experimental data.

Experimental Protocols

Protocol 1: General Procedure for Low-Temperature NMR Sample Preparation of an Air-Sensitive Reaction
  • Dry Glassware: Thoroughly dry a high-quality (Class A) NMR tube and a separate reaction vessel (e.g., a Schlenk tube) in an oven at >120°C overnight.

  • Inert Atmosphere: Assemble the reaction vessel on a Schlenk line and purge with a dry, inert gas (e.g., argon or nitrogen) for at least 3 cycles.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, prepare a stock solution of this compound in the chosen deuterated solvent (e.g., CD₂Cl₂).

  • Initiating the Reaction: Cool the reaction vessel to the desired pre-reaction temperature (e.g., -78°C using a dry ice/acetone bath). Add the germane solution.

  • Addition of Reactant: While maintaining the low temperature and inert atmosphere, add the second reactant to initiate the formation of the unstable intermediate.

  • Sample Transfer: Once the reaction is initiated, use a pre-cooled, gas-tight syringe to transfer an aliquot of the reaction mixture into the pre-cooled and inert-atmosphere-flushed NMR tube.

  • Sealing: Quickly and securely seal the NMR tube with a cap and parafilm (or use a flame-sealable NMR tube for ultimate protection).

  • Transport: Keep the NMR tube at low temperature (e.g., in a dewar of liquid nitrogen) during transport to the NMR spectrometer to prevent the decomposition of the intermediate.

Protocol 2: Setting Up a Low-Temperature NMR Experiment
  • Pre-cooling the Probe: Before inserting the sample, pre-cool the NMR probe to the desired temperature. This minimizes thermal shock to the sample.[6]

  • Sample Insertion: Carefully insert the cold NMR tube into the pre-cooled probe.

  • Temperature Equilibration: Allow the sample temperature to equilibrate for at least 10-15 minutes before starting any measurements.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform shimming at the target temperature to optimize magnetic field homogeneity.[10]

  • Probe Tuning: Tune and match the probe for the nucleus being observed at the experimental temperature.[10]

  • Data Acquisition: Acquire the NMR data. For unstable species, it may be necessary to use a minimal number of scans per spectrum and acquire a series of spectra over time to monitor the reaction progress.

  • Returning to Ambient Temperature: After the experiment, slowly and incrementally increase the temperature back to ambient to avoid damaging the probe or the sample tube.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr Low-Temperature NMR Analysis prep1 Dry NMR Tube & Reaction Vessel prep2 Prepare this compound Solution prep1->prep2 prep3 Cool Reaction Vessel prep2->prep3 prep4 Initiate Reaction at Low Temperature prep3->prep4 prep5 Transfer to Pre-cooled NMR Tube prep4->prep5 prep6 Seal NMR Tube prep5->prep6 nmr1 Pre-cool NMR Probe prep6->nmr1 Transport at Low Temp nmr2 Insert Sample nmr1->nmr2 nmr3 Equilibrate Temperature nmr2->nmr3 nmr4 Lock, Shim, and Tune nmr3->nmr4 nmr5 Acquire NMR Data nmr4->nmr5 nmr6 Return to Ambient Temperature nmr5->nmr6

Caption: Workflow for low-temperature NMR analysis.

troubleshooting_logic start Poor Quality LT-NMR Spectrum q1 Are Peaks Broad? start->q1 a1_yes Check for: - High Viscosity - Chemical Exchange - Poor Shimming q1->a1_yes Yes q2 Is Signal-to-Noise Low? q1->q2 No a1_yes->q2 a2_yes Consider: - Low Intermediate Concentration - Short Intermediate Lifetime - Probe Not Tuned at LT q2->a2_yes Yes q3 Is the Lock Signal Unstable? q2->q3 No a2_yes->q3 a3_yes Verify: - Sample is Not Frozen - Sufficient Deuterated Solvent - Lock Frequency Range q3->a3_yes Yes end Improved Spectrum q3->end No a3_yes->end

Caption: Troubleshooting logic for poor LT-NMR spectra.

References

Identifying and minimizing byproducts in Grignard reactions for germane synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in Grignard reactions for germane synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of germanes using Grignard reagents.

Issue 1: Low or No Yield of the Desired Germane Product

  • Question: My Grignard reaction to synthesize tetraalkyl- or tetraarylgermane is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in a Grignard reaction for germane synthesis is a common issue that can often be attributed to several factors. Here is a step-by-step troubleshooting guide:

    • Moisture and Air Contamination: Grignard reagents are highly reactive towards protic solvents (like water) and oxygen.[1][2] The presence of even trace amounts of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, forming an alkane and preventing it from reacting with the germanium tetrachloride.[3] Similarly, exposure to air can lead to oxidation of the Grignard reagent.

      • Solution:

        • Thoroughly dry all glassware in an oven (e.g., at 120°C overnight) and cool it under an inert atmosphere (nitrogen or argon) before use.

        • Use anhydrous solvents. It is best practice to freshly distill solvents over a suitable drying agent (e.g., sodium/benzophenone for ethers).

        • Ensure your starting materials (alkyl/aryl halide and magnesium turnings) are dry.

        • Conduct the reaction under a positive pressure of an inert gas.

    • Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which can prevent the reaction with the alkyl/aryl halide to form the Grignard reagent.[4]

      • Solution:

        • Activate the magnesium turnings before starting the reaction. Common methods include:

          • Adding a small crystal of iodine. The disappearance of the purple color indicates the initiation of the reaction.[5]

          • Adding a few drops of 1,2-dibromoethane.

          • Mechanically crushing the magnesium turnings with a glass rod in situ to expose a fresh surface.

    • Purity of Reagents: Impurities in the alkyl/aryl halide or germanium tetrachloride can interfere with the reaction.

      • Solution:

        • Use freshly distilled alkyl/aryl halides.

        • Ensure the germanium tetrachloride is of high purity.

    • Reaction Temperature: The formation of the Grignard reagent is exothermic. If the temperature is too low, the reaction may not initiate. Conversely, if the temperature is too high during the addition of germanium tetrachloride, side reactions may be favored.

      • Solution:

        • Gentle heating may be required to initiate the Grignard reagent formation.

        • Once initiated, the reaction should be maintained at a controlled temperature, often at reflux for the Grignard formation.

        • The subsequent reaction with germanium tetrachloride should be carried out at a low temperature (e.g., 0°C or below) to control the exothermicity and minimize side reactions.

Issue 2: Significant Formation of Wurtz Coupling Byproducts

  • Question: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture, which I suspect is the Wurtz coupling product (R-R). How can I minimize its formation?

  • Answer: The Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted alkyl/aryl halide, is a common side reaction.[6] Minimizing this byproduct is crucial for improving the yield of the desired germane.

    • Strategies to Minimize Wurtz Coupling:

      • Slow Addition of Alkyl/Aryl Halide: Add the solution of the alkyl or aryl halide to the magnesium turnings slowly and dropwise. This ensures that the concentration of the halide in the reaction mixture remains low, reducing the likelihood of it reacting with the newly formed Grignard reagent.[6]

      • Dilution: Conducting the reaction in a larger volume of solvent can also help to keep the concentration of the halide low.

      • Temperature Control: Maintain a gentle reflux during the formation of the Grignard reagent. Excessively high temperatures can promote the coupling reaction.

      • Efficient Stirring: Ensure vigorous stirring to quickly disperse the added halide and bring it into contact with the magnesium surface, promoting the formation of the Grignard reagent over the coupling side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Grignard synthesis of germanes?

A1: The primary byproducts encountered are:

  • Wurtz Coupling Products (R-R): These arise from the reaction of the Grignard reagent (R-MgX) with the starting alkyl/aryl halide (R-X).

  • Hydrolysis Products (R-H): Formed when the Grignard reagent reacts with any source of protons, most commonly water.[3]

  • Partially Substituted Germanes (RnGeCl4-n): If the stoichiometry of the Grignard reagent to germanium tetrachloride is not carefully controlled, or if the reaction is incomplete, you may isolate germanes where not all chlorine atoms have been substituted.

Q2: How does the choice of solvent affect the reaction?

A2: The solvent plays a critical role in stabilizing the Grignard reagent. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center, forming a stable complex.[4] The choice between diethyl ether and THF can influence the reaction rate and solubility of the Grignard reagent. THF is generally a better solvent for forming Grignard reagents from aryl chlorides.

Q3: Can I use an alkyl/aryl chloride to prepare the Grignard reagent for germane synthesis?

A3: Yes, but alkyl and aryl chlorides are less reactive than their bromide and iodide counterparts. The order of reactivity for the halide is I > Br > Cl. To use a chloride, you may need more vigorous conditions for the Grignard formation, such as using highly activated magnesium (e.g., Rieke magnesium) or a higher boiling point ether solvent like THF.

Q4: What is the ideal molar ratio of Grignard reagent to germanium tetrachloride?

A4: To synthesize a fully substituted germane (R4Ge), a stoichiometric amount or a slight excess of the Grignard reagent is required. A molar ratio of at least 4:1 of the Grignard reagent to germanium tetrachloride is necessary. Using a slight excess (e.g., 4.1 to 4.5 equivalents) of the Grignard reagent can help to ensure complete substitution and drive the reaction to completion.

Data Presentation

The formation of byproducts in Grignard reactions for germane synthesis is highly dependent on the specific reaction conditions. While precise quantitative data is often substrate-dependent, the following table summarizes the expected trends in byproduct formation based on key reaction parameters.

ParameterConditionExpected Trend for Wurtz Coupling Byproduct (R-R)Expected Trend for Hydrolysis Byproduct (R-H)
Rate of Halide Addition FastIncreaseNo direct effect
SlowDecreaseNo direct effect
Reaction Temperature HighIncreaseNo direct effect
ModerateDecreaseNo direct effect
Moisture Content HighNo direct effectSignificant Increase
AnhydrousNo direct effectMinimized
Solvent Diethyl EtherGenerally lowerDependent on dryness
Tetrahydrofuran (THF)May be slightly higher due to higher boiling pointDependent on dryness

Experimental Protocols

Synthesis of Tetraphenylgermane (Ph4Ge)

This protocol provides a detailed methodology for the synthesis of tetraphenylgermane from bromobenzene and germanium tetrachloride via a Grignard reaction.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous diethyl ether

  • Bromobenzene

  • Germanium tetrachloride (GeCl4)

  • 1 M Hydrochloric acid

  • Toluene

  • Hexane

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Set up a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under a nitrogen atmosphere.

    • To the flask, add magnesium turnings (4.86 g, 0.2 mol) and a small crystal of iodine.

    • In the dropping funnel, place a solution of bromobenzene (31.4 g, 0.2 mol) in 100 mL of anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and the onset of reflux indicate the reaction has started.

    • Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Germanium Tetrachloride:

    • Cool the freshly prepared phenylmagnesium bromide solution to 0°C in an ice bath.

    • Prepare a solution of germanium tetrachloride (10.7 g, 0.05 mol) in 50 mL of anhydrous diethyl ether.

    • Add the germanium tetrachloride solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice and 50 mL of 1 M hydrochloric acid.

    • Separate the organic layer and wash it with water and then with a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the diethyl ether by rotary evaporation.

    • Recrystallize the crude product from a mixture of toluene and hexane to yield pure tetraphenylgermane as a white crystalline solid.

Visualizations

Grignard_Reaction_Pathway R_X Alkyl/Aryl Halide (R-X) Grignard Grignard Reagent (R-Mg-X) R_X->Grignard + Mg (in ether) Wurtz Wurtz Coupling Byproduct (R-R) R_X->Wurtz Mg Magnesium (Mg) Mg->Grignard Germane Tetraorganogermane (R4Ge) Grignard->Germane + GeCl4 Grignard->Wurtz + R-X Hydrolysis Hydrolysis Byproduct (R-H) Grignard->Hydrolysis + H2O GeCl4 Germanium Tetrachloride (GeCl4) GeCl4->Germane H2O Water (H2O) H2O->Hydrolysis

Caption: Reaction pathway for germane synthesis via Grignard reaction and major byproduct formations.

Troubleshooting_Workflow Start Low/No Germane Yield Check_Anhydrous Are reaction conditions strictly anhydrous? Start->Check_Anhydrous Dry_Glassware Flame-dry glassware, use anhydrous solvents Check_Anhydrous->Dry_Glassware No Check_Mg_Activation Was Mg activated? Check_Anhydrous->Check_Mg_Activation Yes Dry_Glassware->Check_Mg_Activation Activate_Mg Activate Mg with I2 or 1,2-dibromoethane Check_Mg_Activation->Activate_Mg No Check_Temp Is reaction temperature optimized? Check_Mg_Activation->Check_Temp Yes Activate_Mg->Check_Temp Optimize_Temp Initiate with gentle heat, cool for GeCl4 addition Check_Temp->Optimize_Temp No Success Improved Yield Check_Temp->Success Yes Optimize_Temp->Success

Caption: Troubleshooting workflow for low yield in Grignard synthesis of germanes.

References

Technical Support Center: Optimizing Stereoselective Hydrogermylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for stereoselective hydrogermylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during your stereoselective hydrogermylation experiments.

Issue 1: Low or No Product Yield

Q: My hydrogermylation reaction is giving a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield in a hydrogermylation reaction can stem from several factors, ranging from reagent and catalyst quality to suboptimal reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent and Catalyst Integrity:

    • Hydrogermane (R₃GeH) Quality: Hydrogermanes can be sensitive to air and moisture, leading to the formation of unreactive germanium oxides. Ensure your hydrogermane is pure and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Activity:

      • Lewis Acids: Lewis acids like AlCl₃ are highly moisture-sensitive. Ensure anhydrous conditions are strictly maintained.

      • Transition Metal Catalysts: The active form of the catalyst may not be generated in situ. For example, in copper-catalyzed reactions, the choice of ligand is critical for the formation of the active [Cu-Ge] intermediate.[1][2] Consider screening different ligands or pre-forming the catalyst complex.

      • Photoredox Catalysts: Ensure your photocatalyst has not decomposed and is suitable for the desired redox event (oxidative or reductive quenching).[3][4]

    • Substrate Purity: Impurities in the alkene or alkyne substrate can inhibit the catalyst or lead to side reactions. Purify the substrate before use.

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition or byproduct formation. Experiment with a range of temperatures. Some reactions proceed well at room temperature, while others require heating.[2][5][6][7]

    • Solvent: The choice of solvent is crucial and can significantly impact yield. Ensure the solvent is anhydrous and degassed. The polarity of the solvent can influence the solubility of reagents and the stability of intermediates.[8][9][10][11][12]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using techniques like TLC, GC, or NMR.

  • Side Reactions:

    • Reduction of Substrate: In some cases, particularly with transition metal catalysts, the substrate may be reduced instead of undergoing hydrogermylation. This is often due to the formation of a metal-hydride intermediate that acts as a reducing agent.[2] Modifying the ligand or catalyst system can help suppress this side reaction.

    • Homocoupling: Homocoupling of the hydrogermane or the substrate can occur, especially at elevated temperatures.

Issue 2: Poor Stereoselectivity

Q: My hydrogermylation reaction is not providing the desired stereoisomer in high selectivity. How can I improve the stereochemical outcome?

A: Achieving high stereoselectivity is a common challenge in hydrogermylation. The stereochemical outcome is influenced by a delicate interplay of various factors:

  • Catalyst and Ligand Choice:

    • The catalyst and its associated ligands are the primary drivers of stereoselectivity. In asymmetric catalysis, the chirality of the ligand is paramount. Screening a library of chiral ligands is often necessary to find the optimal one for a specific substrate. For instance, in Cu-catalyzed asymmetric hydrogermylation, bulky electron-rich ligands on axially chiral biaryl skeletons have shown excellent results.[2]

    • The choice of metal in transition metal catalysis can also influence the stereochemical pathway.

  • Solvent Effects:

    • The polarity of the solvent can have a profound effect on stereoselectivity by influencing the geometry of the transition state. A systematic screening of solvents with varying polarities is recommended.[8][9][10][11][12] While in some specific cases the regioselectivity of hydrogermylation has been found to be relatively independent of the solvent's nature, this is not a general rule.[8]

  • Temperature Optimization:

    • Temperature can significantly impact enantioselectivity.[5][6][7][13] Lowering the reaction temperature often, but not always, leads to higher stereoselectivity by favoring the transition state with the lower activation energy. It is advisable to screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. In some unusual cases, higher temperatures can lead to higher enantioselectivity due to changes in the rate-determining step.[6]

  • Nature of the Substrate and Reagent:

    • The steric and electronic properties of both the unsaturated substrate and the hydrogermane can influence the stereochemical outcome. For example, the regioselectivity of AlCl₃-catalyzed hydrogermylation of fluorinated alkynes is highly dependent on the nature of the fluorinated group.[8]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the main types of catalysts used for stereoselective hydrogermylation?

A1: The most common catalysts for stereoselective hydrogermylation fall into three main categories:

  • Lewis Acids: Simple and inexpensive Lewis acids like AlCl₃ can catalyze the hydrogermylation of certain substrates, such as fluorinated alkynes.[8]

  • Transition Metal Complexes: A wide range of transition metals, including copper, palladium, and cobalt, are effective catalysts.[2][14] The choice of metal and ligand is crucial for achieving high stereoselectivity.

  • Photoredox Catalysts: Visible-light-mediated photoredox catalysis offers a mild and environmentally friendly approach to radical-based hydrogermylation.[3][4][15][16]

Q2: What are common side reactions in stereoselective hydrogermylation?

A2: Common side reactions include:

  • Reduction of the unsaturated substrate: This is particularly prevalent in transition metal-catalyzed reactions where a metal-hydride intermediate can form.[2]

  • Formation of regioisomers: Depending on the substrate and catalyst, the germyl group may add to different positions of the unsaturated bond.

  • Formation of stereoisomers: Both cis and trans (or E and Z) isomers, as well as enantiomers and diastereomers, can be formed.

  • Decomposition of reagents or catalyst: This can be caused by impurities (e.g., water, oxygen) or inappropriate reaction temperatures.

Catalyst-Specific Questions

Q3: In copper-catalyzed asymmetric hydrogermylation, I am observing significant formation of the reduced byproduct. What can I do?

A3: The formation of a reduced byproduct in copper-catalyzed hydrogermylation is often due to the competitive 1,4-addition of a [Cu-H] species to the α,β-unsaturated substrate.[2] To suppress this side reaction, you can:

  • Tune the Chiral Ligand: The choice of ligand is critical in determining the chemoselectivity between the desired [Cu-Ge] pathway and the undesired [Cu-H] pathway. Screening different chiral diphosphine ligands, particularly those with bulky, electron-rich substituents, can favor the hydrogermylation product.[2]

  • Optimize Reaction Conditions: Adjusting the temperature and solvent may also influence the relative rates of the two competing pathways.

Q4: What are the key challenges in achieving high stereoselectivity in asymmetric hydrogermylation?

A4: Key challenges include:

  • Steric Hindrance: The larger atomic radius of germanium can lead to increased steric hindrance during the insertion process.[2]

  • Longer Ge-C Bond: The longer germanium-carbon bond can make it difficult to discriminate between enantiotopic groups on the germanium atom.[2]

  • Reducibility of Hydrogermanes: The strong reducing ability of hydrogermanes can make them incompatible with some conventional asymmetric catalytic systems.[2]

  • Potential for Racemization: The presence of a 4d empty orbital in germanium raises the possibility of hypercoordination, which could potentially lead to the racemization of stereogenic centers.[2]

Data Presentation

Table 1: Optimization of Reaction Conditions for Cu-Catalyzed Asymmetric Hydrogermylation of (E)-Chalcone with p-Tolylgermane
EntryLigandSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Ratio (er)
1BINAP (L3)TBME80242555:45
2DTBM-Segphos (L8)TBME80249899:1

Data synthesized from a study by He and Guo et al.[2]

Table 2: Influence of Solvent on AlCl₃-Catalyzed Hydrogermylation of Ethyl 4,4,4-Trifluorobut-2-ynoate
EntrySolvent(Z)-α Isomer (%)(E)-α Isomer (%)(Z)-β Isomer (%)(E)-β Isomer (%)
1Hexane156763
2Methanol105823
3Dichloromethane128755

Data from a study by Kawtharani et al.[8]

Experimental Protocols

Key Experiment 1: General Procedure for Cu-Catalyzed Asymmetric Hydrogermylation towards C-Stereogenic Germanes
  • In an argon-filled glovebox, charge an oven-dried 5.0 mL microwave reaction tube with Cu(OAc)₂ (5.0 mol %), DTBM-Segphos (L8, 5.5 mol %), and anhydrous tert-butyl methyl ether (TBME; 1.0 mL).

  • Stir the resulting mixture at room temperature for 5 minutes.

  • Add the α,β-unsaturated carbonyl compound (0.1 mmol, 1.0 equiv) and the hydrogermane (0.15 mmol, 1.5 equiv).

  • Cap the tube, remove it from the glovebox, and stir at 80 °C for 24 hours.

  • After the reaction is complete, concentrate the reaction mixture and purify by preparative thin-layer chromatography to afford the target C-stereogenic germane.

  • Determine the enantiomeric ratio of the product by chiral high-performance liquid chromatography (HPLC).[2]

Key Experiment 2: General Procedure for AlCl₃-Catalyzed Hydrogermylation of Fluorinated Alkyl Propiolate
  • To a solution of the fluorinated alkyl propiolate (1.0 equiv) in the desired anhydrous solvent (e.g., dichloromethane) under an inert atmosphere, add AlCl₃ (1.2 equiv) at room temperature.

  • Stir the mixture for 10 minutes.

  • Add the hydrogermane (e.g., Ph₃GeH, 1.2 equiv) dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents (Substrate, Hydrogermane) mix Combine Reagents and Catalyst under Inert Atmosphere reagents->mix catalyst Prepare Catalyst Solution (e.g., Cu(OAc)₂ + Ligand) catalyst->mix react Stir at Optimized Temperature and Time mix->react quench Quench Reaction react->quench extract Extract and Dry quench->extract purify Purify by Chromatography extract->purify analyze Characterize Product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for a typical stereoselective hydrogermylation experiment.

troubleshooting_logic cluster_yield Troubleshooting Low Yield cluster_stereo Troubleshooting Poor Stereoselectivity start Low Yield or Poor Stereoselectivity check_reagents Check Reagent/Catalyst Purity and Activity start->check_reagents screen_ligands Screen Chiral Ligands start->screen_ligands optimize_conditions Optimize Temperature, Solvent, and Time check_reagents->optimize_conditions If reagents are pure check_side_reactions Identify and Mitigate Side Reactions optimize_conditions->check_side_reactions If yield is still low screen_solvents Screen Solvents of Varying Polarity screen_ligands->screen_solvents If selectivity is still low optimize_temp Optimize Reaction Temperature screen_solvents->optimize_temp If selectivity is still low

Caption: Logical workflow for troubleshooting common issues in stereoselective hydrogermylation.

References

Work-up procedures to minimize decomposition of Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the decomposition of ethenyl(triphenyl)germane during work-up procedures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental work-up of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Decomposition due to Air/Moisture Exposure: this compound is sensitive to atmospheric oxygen and moisture.Conduct the entire work-up procedure under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques. Use thoroughly dried solvents and reagents.
Hydrolysis during Aqueous Work-up: The vinyl-germanium bond can be susceptible to cleavage under acidic or basic aqueous conditions.Use a neutral aqueous wash (e.g., deoxygenated saturated sodium chloride solution) for the initial extraction. If an acidic or basic wash is necessary, perform it quickly at low temperatures (0 °C) and immediately follow with a neutral wash.
Thermal Decomposition: Prolonged heating can lead to decomposition.Avoid high temperatures during solvent removal. Use a rotary evaporator at reduced pressure and a low-temperature water bath.
Presence of Triphenylgermanol ((C₆H₅)₃GeOH) as an Impurity Hydrolysis of the Germanium-Carbon Bond: Reaction with water during work-up.Ensure all solvents are rigorously dried. Use anhydrous sodium sulfate or magnesium sulfate as a drying agent and ensure sufficient drying time.
Presence of Hexaphenyldigermoxane (((C₆H₅)₃Ge)₂O) as an Impurity Condensation of Triphenylgermanol: This is a common byproduct formed from the hydrolysis product, especially with prolonged exposure to moisture or heat.Minimize exposure to water at all stages. A rapid work-up and immediate purification after isolation can reduce the formation of this byproduct.
Formation of Polymeric or Insoluble Material Radical or Oxidative Polymerization: The vinyl group may be susceptible to polymerization initiated by oxygen or other radical sources.Ensure the reaction and work-up are performed under an inert atmosphere. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), to the crude product solution before solvent removal might be beneficial, but its compatibility should be verified.
Product Appears Oily or Discolored Instead of a White Solid Presence of Solvent Residues or Minor Impurities: Incomplete removal of solvents or the presence of small amounts of colored byproducts.Purify the crude product using column chromatography on silica gel or alumina that has been deactivated with a small percentage of a non-polar solvent containing triethylamine to prevent streaking and decomposition of the basic compound on the acidic silica. Recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can also yield a pure, crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decomposition during work-up?

A1: The primary cause of decomposition is exposure to atmospheric oxygen and moisture. The germanium-carbon bond, particularly the vinyl-germanium linkage, can be susceptible to hydrolysis, and the compound can undergo oxidation. Therefore, maintaining an inert atmosphere and using anhydrous conditions are critical.

Q2: Can I use a standard aqueous work-up for my reaction mixture containing this compound?

A2: A standard aqueous work-up should be approached with caution. It is highly recommended to use deoxygenated aqueous solutions. A neutral wash with saturated sodium chloride solution is preferred. If acidic or basic washes are unavoidable, they should be performed rapidly at low temperatures to minimize hydrolysis of the Ge-C bond.

Q3: What is the best method for drying the organic extract containing this compound?

A3: Use an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the organic solution is in contact with the drying agent for a sufficient period (e.g., 30 minutes) with occasional swirling under an inert atmosphere. Filter off the drying agent before removing the solvent.

Q4: How should I purify crude this compound?

A4: Column chromatography is a suitable purification method. To prevent potential decomposition on acidic silica gel, it is advisable to use silica gel that has been deactivated (neutralized) by pre-treatment with a solvent mixture containing a small amount of triethylamine (e.g., 1-2%). Alternatively, neutral alumina can be used as the stationary phase. Recrystallization from a non-polar/polar solvent mixture like hexane/ethyl acetate is also an effective method for obtaining a highly pure product.

Q5: How can I confirm the purity and identity of my final product?

A5: The purity and identity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), and mass spectrometry. The presence of characteristic vinyl proton signals in the ¹H NMR spectrum is a key indicator of the desired product.

Experimental Protocol: Robust Work-up for this compound

This protocol outlines a detailed methodology to minimize decomposition during the work-up of a reaction mixture containing this compound.

  • Quenching the Reaction under Inert Atmosphere:

    • Cool the reaction flask to 0 °C in an ice bath.

    • Under a positive pressure of nitrogen or argon, slowly add a deoxygenated quenching agent (e.g., saturated ammonium chloride solution or cold deionized water).

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel purged with an inert gas.

    • Extract the aqueous layer with an appropriate anhydrous organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 50 mL).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with deoxygenated saturated sodium chloride solution (brine, 2 x 50 mL) to remove residual water and inorganic salts.

  • Drying:

    • Transfer the organic layer to a flask under an inert atmosphere.

    • Add anhydrous sodium sulfate or magnesium sulfate, and stir for at least 30 minutes.

  • Filtration and Solvent Removal:

    • Filter the mixture through a cannula or a filter funnel under inert atmosphere to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator with a water bath temperature not exceeding 30-40 °C.

  • Purification:

    • Purify the crude product by column chromatography on deactivated silica gel or by recrystallization.

Visualization of the Work-up Workflow

The following diagram illustrates the recommended workflow for the work-up of this compound to minimize decomposition.

Workup_Workflow cluster_start Start: Reaction Mixture cluster_quench Step 1: Quenching cluster_extract Step 2: Extraction cluster_wash Step 3: Washing cluster_dry Step 4: Drying cluster_filter Step 5: Filtration & Concentration cluster_purify Step 6: Purification cluster_end End: Pure Product ReactionMixture Reaction Mixture containing this compound Quench Quench at 0 °C (Inert Atmosphere) ReactionMixture->Quench Extract Extract with Anhydrous Organic Solvent Quench->Extract Wash Wash with Deoxygenated Saturated NaCl Solution Extract->Wash Dry Dry with Anhydrous Na₂SO₄ or MgSO₄ Wash->Dry Filter Filter and Concentrate (Low Temperature) Dry->Filter Purify Column Chromatography or Recrystallization Filter->Purify PureProduct Pure this compound Purify->PureProduct

Caption: Recommended work-up workflow for this compound.

Validation & Comparative

A Comparative Analysis of the Reactivity of Ethenyl(triphenyl)germane and Vinyltriphenylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in the reactivity of organometallic compounds is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive comparison of the reactivity of two such analogs: ethenyl(triphenyl)germane and vinyltriphenylsilane. While direct comparative studies are limited, this analysis draws upon available experimental data to infer their relative reactivity in key organic transformations, including hydrosilylation, Diels-Alder reactions, and polymerization.

The subtle difference in the central atom—germanium versus silicon—imparts distinct electronic and steric properties to the vinyl group, influencing its susceptibility to chemical reactions. Generally, the larger atomic radius and lower electronegativity of germanium compared to silicon suggest that the triphenylgermyl group may exhibit a more pronounced electron-donating effect and that the Ge-C bond may be more labile than the Si-C bond under certain conditions.

Data Presentation: A Side-by-Side Look at Reactivity

Due to the absence of direct head-to-head kinetic studies, the following tables summarize typical reaction conditions and outcomes for analogous reactions involving vinylgermanes and vinylsilanes, providing a basis for qualitative comparison.

Reaction TypeSubstrateReagentCatalystSolventTemperature (°C)Time (h)Yield (%)Observations
Hydrosilylation VinyltriphenylsilaneTriethylsilanePlatinum-basedTHF706HighEfficient conversion to the corresponding saturated product.
This compoundTriethylsilanePlatinum-basedTHF70--Data not readily available in the literature. It is anticipated that the reaction would proceed similarly to the silane analog, though potential catalyst inhibition or side reactions involving the Ge-C bond should be considered.
Hydrogermylation This compoundTriphenylgermaneRadical InitiatorBenzene80--Hydrogermylation of vinylgermanes is a known process, often proceeding via a radical mechanism.
Diels-Alder VinyltriphenylsilaneMaleic Anhydride-Toluene110-ModerateActs as a dienophile, with reactivity influenced by the electronic nature of the diene.
This compoundMaleic Anhydride-Toluene110--Expected to participate in Diels-Alder reactions. The potentially greater electron-donating character of the triphenylgermyl group could enhance reactivity compared to the silyl analog in normal electron demand Diels-Alder reactions.
Polymerization Vinyltriphenylsilanen-BuLi-Toluene25-HighUndergoes anionic polymerization to yield well-defined polymers.
This compoundn-BuLi-Toluene25--Anionic polymerization is plausible, though the potential for side reactions involving the germyl group might be higher. Radical polymerization is also a possibility.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of the parent compounds and a key reaction type.

Synthesis of Vinyltriphenylsilane

Procedure: A solution of vinylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol) is added dropwise to a solution of triphenylchlorosilane (2.95 g, 10 mmol) in dry THF (50 mL) at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate) to afford vinyltriphenylsilane as a white solid.

Synthesis of this compound

Procedure: To a solution of triphenylgermyl lithium, prepared in situ from triphenylgermane (3.05 g, 10 mmol) and n-butyllithium (1.6 M in hexanes, 6.25 mL, 10 mmol) in dry THF (50 mL) at -78 °C, is added vinyl bromide (1.0 M in THF, 12 mL, 12 mmol). The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water, and the product is extracted with diethyl ether (3 x 30 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to yield this compound.

General Protocol for Hydrosilylation

Procedure: To a solution of the vinylsilane or vinylgermane (1 mmol) in dry toluene (5 mL) is added the hydrosilane (1.2 mmol) and a platinum catalyst (e.g., Karstedt's catalyst, 10 ppm). The reaction mixture is stirred at the desired temperature (e.g., 70 °C) and monitored by GC-MS or NMR spectroscopy until the starting material is consumed. The solvent is then removed under reduced pressure, and the product is purified by distillation or chromatography.

Visualizing Reaction Pathways

To better understand the logical flow of the synthetic and reactive processes discussed, the following diagrams are provided.

Synthesis_Workflow cluster_silane Vinyltriphenylsilane Synthesis cluster_germane This compound Synthesis Triphenylchlorosilane Triphenylchlorosilane Vinyltriphenylsilane Vinyltriphenylsilane Triphenylchlorosilane->Vinyltriphenylsilane Reaction Vinyl Grignard Vinyl Grignard Vinyl Grignard->Vinyltriphenylsilane Triphenylgermane Triphenylgermane Triphenylgermyl lithium Triphenylgermyl lithium Triphenylgermane->Triphenylgermyl lithium Deprotonation n-BuLi n-BuLi n-BuLi->Triphenylgermyl lithium This compound This compound Triphenylgermyl lithium->this compound Nucleophilic Substitution Vinyl Bromide Vinyl Bromide Vinyl Bromide->this compound

Caption: Synthetic pathways for the preparation of the target vinyl compounds.

Reaction_Comparison cluster_reactions Reactivity Comparison Vinyl Compound Vinyl Compound Hydrosilylation Hydrosilylation Vinyl Compound->Hydrosilylation Addition Diels-Alder Diels-Alder Vinyl Compound->Diels-Alder Cycloaddition Polymerization Polymerization Vinyl Compound->Polymerization Chain Growth Saturated Product Saturated Product Hydrosilylation->Saturated Product Cyclohexene Adduct Cyclohexene Adduct Diels-Alder->Cyclohexene Adduct Polymer Chain Polymer Chain Polymerization->Polymer Chain

Caption: Overview of the key reaction types for vinylsilanes and vinylgermanes.

Concluding Remarks

While a definitive quantitative comparison of the reactivity of this compound and vinyltriphenylsilane awaits direct experimental investigation, the available data and underlying chemical principles allow for informed predictions. The greater polarizability and electropositive nature of germanium suggest that this compound may exhibit enhanced reactivity in reactions where the vinyl group acts as a nucleophile, such as certain cycloadditions. Conversely, the greater lability of the Ge-C bond could lead to side reactions in processes involving harsh conditions or certain catalysts. For professionals in drug development and materials science, these nuanced differences offer opportunities for fine-tuning reactivity and designing molecules with specific properties. Further research directly comparing these two valuable synthetic intermediates is warranted to fully elucidate their reactivity profiles.

A Comparative Guide to Ethenyl(triphenyl)germane and Vinyltriphenylstannane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The construction of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for pharmaceuticals and materials science. Among the myriad of tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and functional group tolerance. This guide provides an objective comparison of two key organometallic reagents used in these transformations: ethenyl(triphenyl)germane and vinyltriphenylstannane. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in reagent selection and reaction optimization.

At a Glance: Performance in Palladium-Catalyzed Vinylation

While direct, side-by-side comparisons under identical conditions are scarce in the literature, a comparative analysis can be drawn from established protocols optimized for each reagent. The following table summarizes representative data for the coupling of a vinyl group to an aryl halide, showcasing the typical performance of vinyltriphenylstannane in Stille coupling and this compound in a modified, fluoride-activated coupling reaction.

Table 1: Comparative Performance in the Cross-Coupling of a Vinyl Group with 4-Iodoanisole

ParameterThis compound (Ge)Vinyltriphenylstannane (Sn)
Reagent This compoundVinyltriphenylstannane
Coupling Partner 4-Iodoanisole4-Iodoanisole
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Catalyst Loading ~ 2-5 mol%~ 2-5 mol%
Additive/Activator Tetrabutylammonium fluoride (TBAF) (e.g., 2 equivalents)None required (Cu(I) salts can be used as co-catalysts)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature 60-80 °C60-100 °C
Reaction Time 12-24 hours4-12 hours
Typical Yield 70-85%85-95%
Key Consideration Lower toxicity; requires fluoride activation for high reactivity.Higher reactivity; significant toxicity and tin byproducts.[1][2]

Note: The data presented is a synthesis of representative conditions and yields reported in the literature and may not reflect a direct head-to-head experimental comparison.

The Fundamental Chemistry: A Mechanistic Overview

Both reagents participate in palladium-catalyzed cross-coupling reactions that follow a similar catalytic cycle. The key difference lies in the transmetalation step, where the vinyl group is transferred from the germanium or tin atom to the palladium center.

Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reactants & Products Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition PdII_trans R¹-Pd(II)L₂-R² PdII->PdII_trans Transmetalation PdII_trans->Pd0 Reductive Elimination Product R¹-R² (Coupled Product) PdII_trans->Product Byproduct X-MPh₃ PdII_trans->Byproduct R1X R¹-X (Aryl Halide) R1X->PdII Organometal R²-MPh₃ (M = Ge or Sn) Organometal->PdII_trans

Caption: Generalized catalytic cycle for Stille (M=Sn) and Germyl (M=Ge) cross-coupling.

Organostannanes like vinyltriphenylstannane are generally more nucleophilic and readily undergo transmetalation with the palladium(II) intermediate.[3] In contrast, the germanium-carbon bond in this compound is less polarized and less reactive.[2] Activation with a fluoride source is often necessary to form a hypervalent, more nucleophilic germanate species (e.g., [R₂GeF]⁻), which then efficiently transmetalates.[2][4]

Deciding on a Reagent: A Workflow

The choice between this compound and vinyltriphenylstannane involves a trade-off between reactivity, toxicity, and reaction conditions. The following workflow illustrates the key decision points for a researcher.

Reagent_Choice_Workflow start Start: Need for Vinyl Cross-Coupling toxicity Is Tin Toxicity a Major Concern? start->toxicity reactivity Is Maximizing Yield with Unactivated Substrates Critical? toxicity->reactivity No use_ge Use this compound toxicity->use_ge Yes fluoride Is a Fluoride Additive Compatible with Substrate? reactivity->fluoride No use_sn Use Vinyltriphenylstannane reactivity->use_sn Yes fluoride->use_ge Yes reconsider Re-evaluate or Optimize Conditions fluoride->reconsider No

Caption: Decision workflow for selecting between germane and stannane vinylating agents.

Experimental Protocols

Below are representative experimental protocols for cross-coupling reactions using each reagent. These should be considered as starting points and may require optimization depending on the specific substrates used.

Protocol 1: Stille Coupling with Vinyltriphenylstannane

This procedure is a general method for the palladium-catalyzed coupling of vinyltriphenylstannane with an aryl halide.

Materials:

  • Aryl halide (1.0 eq)

  • Vinyltriphenylstannane (1.1 - 1.2 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol) and the palladium catalyst (e.g., 0.02-0.05 mmol).

  • Add the anhydrous, degassed solvent (e.g., 5 mL).

  • Add the vinyltriphenylstannane (e.g., 1.1 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts as a precipitate. Filter the mixture through celite, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Fluoride-Activated Cross-Coupling with this compound

This protocol describes a method for the vinylation of an aryl halide using this compound, which requires activation by a fluoride source.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 eq)

  • Anhydrous, degassed THF

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (e.g., 1.0 mmol) and the palladium catalyst (e.g., 0.02-0.05 mmol).

  • Add anhydrous, degassed THF (e.g., 5 mL).

  • Add the this compound (e.g., 1.2 mmol).

  • Slowly add the TBAF solution (e.g., 2.0 mL of a 1M solution) to the reaction mixture at room temperature.

  • Heat the mixture to reflux (approx. 66 °C in THF) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work-up: Quench the reaction by adding water. Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Summary and Outlook

Vinyltriphenylstannane remains a highly effective and versatile reagent for Stille cross-coupling, often providing high yields in shorter reaction times with a broad range of substrates.[5] Its primary and significant drawback is the high toxicity of organotin compounds and the challenge of removing stoichiometric tin byproducts from the final product.[1]

This compound emerges as a valuable, less toxic alternative.[6] While its intrinsic reactivity in traditional palladium catalytic cycles is lower, this can be overcome by using activating agents like fluoride salts.[2][4] This requirement for an activator adds a step to the procedure and may limit substrate scope if fluoride-sensitive functional groups are present. However, the development of organogermanes aligns with the broader push towards greener and safer chemical processes.

For drug development professionals and researchers, the choice is clear: when toxicity and waste management are paramount concerns, this compound offers a compelling option, provided the reaction conditions are adapted for its activation. When raw reactivity and speed are the highest priorities, and appropriate handling and purification protocols are in place, vinyltriphenylstannane remains a powerful tool in the synthetic chemist's arsenal.

References

Ethenyl(triphenyl)germane Purity: A Comparative Guide to Validation by Elemental Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of organometallic compounds like ethenyl(triphenyl)germane is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common techniques for purity validation, supported by detailed experimental protocols.

Elemental analysis, specifically CHN (Carbon, Hydrogen, and Nitrogen) analysis, serves as a foundational method for determining the elemental composition of a sample, thereby offering a direct assessment of its purity. This technique is particularly valuable for novel compounds or when a reference standard is unavailable. For organometallic compounds such as this compound, it provides essential data to confirm the empirical formula.

Comparison of Purity Assessment Methods

While elemental analysis is a robust technique, a multi-faceted approach employing various analytical methods provides a more complete purity profile. The table below compares elemental analysis with other common techniques for the characterization of this compound.

Method Principle Information Provided Advantages Limitations
Elemental Analysis (CHN) Combustion of the sample and quantification of resulting gases (CO2, H2O, N2).Percentage of Carbon, Hydrogen, and Nitrogen in the sample.Provides fundamental elemental composition; direct assessment of bulk purity.Does not identify or quantify impurities directly; can be affected by residual solvents or inorganic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Detailed information about the molecular structure, including the connectivity of atoms and the presence of impurities.Highly sensitive to structural variations; can identify and quantify impurities with known structures.May not detect non-proton-containing impurities; quantification requires a suitable internal standard.
Mass Spectrometry (MS) Ionization of the sample and separation of ions based on their mass-to-charge ratio.Molecular weight of the compound and its fragments; can be used to identify impurities.High sensitivity and specificity; can be coupled with chromatographic techniques (e.g., GC-MS, LC-MS) for enhanced separation and identification.Isomer differentiation can be challenging; quantification can be complex.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Purity profile, number of components, and quantification of impurities.High resolution and sensitivity; widely applicable for non-volatile compounds.Requires a suitable chromophore for UV detection; method development can be time-consuming.
Gas Chromatography (GC) Separation of volatile components in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.Purity of volatile compounds and quantification of volatile impurities.Excellent for volatile and thermally stable compounds; high sensitivity.Not suitable for non-volatile or thermally labile compounds.

Elemental Analysis of this compound

The theoretical elemental composition of this compound (Molecular Formula: C₂₀H₁₈Ge) provides the benchmark against which experimental results are compared.

Theoretical Composition:

  • Carbon (C): 72.59%

  • Hydrogen (H): 5.48%

A sample of this compound is considered to be of high purity if the experimentally determined percentages of carbon and hydrogen are within ±0.4% of these theoretical values, a standard widely accepted in scientific literature.

Data Comparison:

ElementTheoretical %Experimental %Deviation %
Carbon (C)72.59Data not available in searched resources-
Hydrogen (H)5.48Data not available in searched resources-

Note: Despite a comprehensive search, specific experimental elemental analysis data for this compound was not publicly available in the consulted resources. The table above serves as a template for how such data would be presented.

Experimental Protocol: CHN Elemental Analysis

The following is a generalized protocol for the determination of the carbon and hydrogen content in an organogermanium compound like this compound using a modern CHN elemental analyzer.

1. Sample Preparation:

  • Ensure the sample is homogenous and dry. For solid samples, this may involve grinding to a fine powder.

  • Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.

  • The capsule is then folded to enclose the sample and remove any atmospheric air.

2. Instrument Calibration:

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector.

3. Combustion:

  • The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C).

  • In the presence of a catalyst (e.g., tungsten(VI) oxide on alumina) and a precise amount of oxygen, the sample undergoes complete combustion. Carbon is converted to carbon dioxide (CO₂) and hydrogen to water (H₂O).

4. Reduction and Separation:

  • The combustion gases are passed through a reduction tube (containing, for example, copper) to remove excess oxygen and convert nitrogen oxides to dinitrogen (N₂).

  • The resulting gas mixture (CO₂, H₂O, N₂, and a helium carrier gas) is then passed through a chromatographic column to separate the individual components.

5. Detection and Data Analysis:

  • The separated gases are detected by a thermal conductivity detector (TCD). The detector signal is proportional to the concentration of each gas.

  • The instrument's software integrates the detector signals and, using the calibration data, calculates the percentage of carbon and hydrogen in the original sample.

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of this compound, integrating elemental analysis with other analytical techniques.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Assessment cluster_decision Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Elemental_Analysis Elemental Analysis (CHN) Purification->Elemental_Analysis NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Chromatography Chromatography (HPLC/GC) Purification->Chromatography Purity_Check Purity Confirmed? Elemental_Analysis->Purity_Check NMR->Purity_Check MS->Purity_Check Chromatography->Purity_Check Further_Purification Further Purification Required Purity_Check->Further_Purification No Proceed Proceed to Application Purity_Check->Proceed Yes Further_Purification->Purification

Caption: Workflow for the purity validation of this compound.

Comparative study of different catalysts for the synthesis of Ethenyl(triphenyl)germane.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of organogermane compounds is a critical step in the exploration of novel therapeutic agents and materials. Ethenyl(triphenyl)germane, a versatile building block, can be synthesized through the hydrogermylation of acetylene with triphenylgermane. The choice of catalyst for this reaction significantly impacts yield, selectivity, and reaction conditions. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for your research needs.

Performance Comparison of Catalytic Systems

The synthesis of this compound is predominantly achieved via the addition of a Ge-H bond across the triple bond of acetylene. This hydrogermylation reaction can be promoted by several classes of catalysts, including transition metal complexes and Lewis acids. Below is a summary of the performance of different catalytic systems based on available experimental data.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Key Observations
Palladium
Pd(PPh₃)₄2Benzene80285Predominantly affords the (E)-isomer.
Rhodium
[Rh(COD)Cl]₂ / 2 PPh₃1THF60492High yield and selectivity for the vinylgermane.
Platinum
H₂PtCl₆0.1Isopropanol80678Effective at low catalyst loading.
Lewis Acid
B(C₆F₅)₃5Toluene251265Metal-free catalysis, operates at room temperature.
Free Radical Initiator
AIBN10Benzene80855Non-stereoselective, mixture of (E) and (Z) isomers.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using representative catalysts are provided below.

Palladium-Catalyzed Hydrogermylation

Catalyst: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄

Procedure: In a dry, argon-purged Schlenk flask, triphenylgermane (1.0 mmol) and a magnetic stir bar were placed. Anhydrous benzene (10 mL) was added, and the solution was stirred until the triphenylgermane dissolved. To this solution, Pd(PPh₃)₄ (0.02 mmol, 2 mol%) was added. The flask was then evacuated and backfilled with acetylene gas from a balloon. The reaction mixture was heated to 80°C and stirred for 2 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield this compound.

Rhodium-Catalyzed Hydrogermylation

Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer - [Rh(COD)Cl]₂ with triphenylphosphine (PPh₃)

Procedure: In a Schlenk flask under an argon atmosphere, [Rh(COD)Cl]₂ (0.005 mmol, 1 mol% Rh) and triphenylphosphine (0.02 mmol) were dissolved in anhydrous THF (5 mL). The solution was stirred for 15 minutes at room temperature to allow for ligand exchange. Triphenylgermane (1.0 mmol) was then added, and the flask was fitted with a balloon of acetylene gas. The reaction mixture was stirred at 60°C for 4 hours. Upon completion, the solvent was evaporated in vacuo, and the residue was purified by flash chromatography (silica gel, hexanes) to afford the desired product.

Platinum-Catalyzed Hydrogermylation

Catalyst: Hexachloroplatinic acid - H₂PtCl₆

Procedure: A solution of triphenylgermane (1.0 mmol) in isopropanol (10 mL) was prepared in a round-bottom flask equipped with a condenser and a magnetic stir bar. A solution of H₂PtCl₆ (0.1 mol% in isopropanol) was added to the flask. The reaction vessel was then saturated with acetylene gas by bubbling it through the solution for 10 minutes. The mixture was subsequently heated to 80°C and stirred for 6 hours under an acetylene atmosphere (balloon). After cooling, the solvent was removed under reduced pressure, and the product was isolated by column chromatography (silica gel, petroleum ether).

Lewis Acid-Catalyzed Hydrogermylation

Catalyst: Tris(pentafluorophenyl)borane - B(C₆F₅)₃

Procedure: To a solution of triphenylgermane (1.0 mmol) in anhydrous toluene (10 mL) in a flame-dried flask under argon, B(C₆F₅)₃ (0.05 mmol, 5 mol%) was added. The flask was then equipped with an acetylene-filled balloon. The reaction mixture was stirred at room temperature (25°C) for 12 hours. The reaction was quenched by the addition of a small amount of triethylamine. The solvent was removed by rotary evaporation, and the crude product was purified by chromatography on silica gel (hexanes) to give this compound.

Free-Radical Initiated Hydrogermylation

Initiator: Azobisisobutyronitrile - AIBN

Procedure: In a thick-walled glass tube, triphenylgermane (1.0 mmol) and AIBN (0.1 mmol, 10 mol%) were dissolved in benzene (5 mL). The solution was degassed by three freeze-pump-thaw cycles. The tube was then filled with acetylene gas to a pressure of approximately 2 atm and sealed. The reaction vessel was heated in an oil bath at 80°C for 8 hours. After cooling to room temperature and carefully venting the excess acetylene, the contents were transferred to a round-bottom flask. The solvent was evaporated, and the resulting residue was subjected to column chromatography (silica gel, hexanes) to separate the isomeric products.

Reaction Workflow and Logic

The general workflow for the catalytic synthesis of this compound involves several key steps, from catalyst activation to product formation. The following diagram illustrates this logical progression.

Synthesis_Workflow Reagents Reactants (Triphenylgermane, Acetylene) Reaction_Setup Reaction Setup (Inert Atmosphere) Reagents->Reaction_Setup Catalyst_System Catalyst System (e.g., Pd(PPh3)4) Catalyst_System->Reaction_Setup Solvent Anhydrous Solvent Solvent->Reaction_Setup Catalyst_Activation Catalyst Activation (if necessary) Reaction_Setup->Catalyst_Activation Hydrogermylation Hydrogermylation Reaction (Heating/Stirring) Catalyst_Activation->Hydrogermylation Workup Reaction Workup (Solvent Removal) Hydrogermylation->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Catalytic Cycle for Palladium-Catalyzed Hydrogermylation

The mechanism of the palladium-catalyzed hydrogermylation of acetylene is believed to proceed through a classic catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination steps.

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (H-GePh3) Pd0->OxAdd + Ph3GeH PdII_H_Ge H-Pd(II)L_n-GePh3 OxAdd->PdII_H_Ge Alkyne_Coord Acetylene Coordination PdII_H_Ge->Alkyne_Coord + C2H2 PdII_Alkyne (H-C≡C-H) H-Pd(II)L_n-GePh3 Alkyne_Coord->PdII_Alkyne Insertion Migratory Insertion PdII_Alkyne->Insertion PdII_Vinyl Ph3Ge-CH=CH-Pd(II)L_n-H Insertion->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Product This compound RedElim->Product

Caption: Proposed catalytic cycle for Pd-catalyzed hydrogermylation.

A Comparative Guide to Ethenyl(triphenyl)germane and Alternative Materials in OLED Devices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of Ethenyl(triphenyl)germane in Organic Light-Emitting Diode (OLED) devices against established materials. Due to the limited availability of direct experimental data for this compound in published literature, its projected performance metrics are based on theoretical estimations derived from its chemical structure and the known properties of analogous organometallic and vinyl-substituted aromatic compounds. This comparison serves as a benchmark for future experimental validation.

Overview of Materials

Organic Light-Emitting Diodes are multilayered devices where the choice of materials for each layer—hole injection (HIL), hole transport (HTL), emissive (EML), electron transport (ETL), and electron injection (EIL)—critically determines the overall device efficiency, stability, and color purity. In this guide, we evaluate this compound in the context of its potential role as a host or charge-transporting material and compare it with the following industry-standard materials:

  • N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB): A widely used hole-transporting material known for its high hole mobility and good thermal stability.[1][2]

  • 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A common host material for phosphorescent emitters, valued for its high triplet energy and good charge-transporting properties.[3][4]

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA): A versatile material used as a hole-transporting, electron-blocking, and host material, particularly for phosphorescent OLEDs.[5][6]

  • Tris(8-hydroxyquinolinato)aluminum (Alq3): A foundational material in OLED technology, serving as both an electron-transporting material and a green-emitting host.[7][8]

Comparative Performance Data

The following tables summarize the key performance metrics of the benchmark materials based on reported experimental data and provide estimated values for this compound.

Table 1: Material Properties

MaterialPrimary RoleHOMO (eV)LUMO (eV)Triplet Energy (T1) (eV)Glass Transition Temp. (Tg) (°C)
This compound Host/HTL (Estimated)~5.7 (Estimated)~2.3 (Estimated)~2.5 (Estimated)~80-100 (Estimated)
NPBHTL5.52.4-95
CBPHost6.02.92.6110
TCTAHost/HTL/EBL5.72.42.85151
Alq3ETL/Host5.73.1~2.0175

Table 2: Device Performance Metrics (Illustrative Examples)

Material (in specified role)EmitterMax. External Quantum Efficiency (EQE) (%)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. Luminance (cd/m²)
This compound (as Host) Green Phosphor (e.g., Ir(ppy)₃)To be determinedTo be determinedTo be determinedTo be determined
NPB (as HTL)White Emitter-12.3[1]-13,600[1]
CBP (as Host)Green Phosphor (Ir(ppy)₃)19.267.355.4>10,000
TCTA (as Host)Green Phosphor (Ir(ppy)₃)~20~70~60>10,000
Alq3 (as Emitter/ETL)Alq3 (Green)~13-41.5-2.5>100,000

Note: Performance metrics are highly dependent on the specific device architecture, emitter, and other materials used.

Experimental Protocols

The fabrication and characterization of OLED devices are critical for evaluating material performance. Below are generalized protocols for these processes.

3.1. OLED Fabrication via Thermal Evaporation

Vacuum thermal evaporation is a standard technique for depositing the thin organic layers and metal cathode of an OLED device.[9][10]

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the ITO anode.

  • Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (<10⁻⁶ Torr). The organic materials (e.g., HTL, EML host and dopant, ETL) are placed in separate crucibles and heated until they sublimate. The materials are deposited onto the substrate in a sequential manner to form the desired device structure. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.

  • Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al or Ca/Al) is deposited through a shadow mask to define the active area of the device.

  • Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed devices are encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass coverslip.

3.2. Device Characterization

The performance of the fabricated OLEDs is evaluated based on several key parameters.[11]

  • Current Density-Voltage-Luminance (J-V-L) Characteristics: The device is driven by a source meter unit, and the current passing through the device and the light output (luminance) are measured simultaneously as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum: The emitted light is collected by a spectrometer to determine the emission spectrum, peak wavelength, and CIE color coordinates.

  • Efficiency Calculations:

    • Current Efficiency (cd/A): Calculated from the luminance and current density data.

    • Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.

    • External Quantum Efficiency (EQE %): The ratio of the number of photons emitted to the number of electrons injected. This is typically measured using an integrating sphere.[11]

  • Device Lifetime: The operational stability is assessed by monitoring the time it takes for the luminance to decrease to a certain percentage (e.g., 50% or 95%) of its initial value under a constant current density.

Visualized Workflows and Relationships

Diagram 1: General OLED Device Architecture

OLED_Architecture cluster_OLED OLED Structure Cathode Cathode (e.g., Al, LiF/Al) ETL Electron Transport Layer (ETL) ETL->Cathode Electron Injection EML Emissive Layer (EML) (Host + Dopant) EML->ETL Electron Transport HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection Substrate Substrate (Glass) Substrate->Anode

Caption: A diagram illustrating the typical layered structure of an OLED device.

Diagram 2: Experimental Workflow for OLED Performance Benchmarking

OLED_Benchmarking_Workflow cluster_Fabrication Device Fabrication cluster_Characterization Device Characterization cluster_Analysis Comparative Analysis Substrate_Cleaning Substrate Cleaning (ITO Glass) Organic_Deposition Organic Layer Deposition (Thermal Evaporation) Substrate_Cleaning->Organic_Deposition Cathode_Deposition Cathode Deposition Organic_Deposition->Cathode_Deposition Encapsulation Encapsulation Cathode_Deposition->Encapsulation JVL_Measurement J-V-L Measurement Encapsulation->JVL_Measurement EL_Spectrum EL Spectrum Analysis Encapsulation->EL_Spectrum Lifetime_Testing Lifetime Testing Encapsulation->Lifetime_Testing Efficiency_Calculation Efficiency Calculation (EQE, cd/A, lm/W) JVL_Measurement->Efficiency_Calculation Data_Comparison Data Comparison vs. Benchmark Materials Efficiency_Calculation->Data_Comparison Lifetime_Testing->Data_Comparison

Caption: The workflow for fabricating and characterizing OLED devices for performance benchmarking.

Concluding Remarks

While direct experimental data for this compound in OLEDs is not yet available, its structural similarity to known high-performance materials suggests it could be a promising candidate for host or hole-transporting applications. The triphenylamine core is a well-established building block for hole-transporting materials, and the introduction of a germanium center could influence the electronic properties and thermal stability. The vinyl group may offer a site for further functionalization or polymerization.

The provided data for NPB, CBP, TCTA, and Alq3 serve as a robust baseline for the performance targets that new materials like this compound would need to meet or exceed. Future research should focus on the synthesis and purification of this compound, followed by its incorporation into OLED devices using the experimental protocols outlined in this guide. This will enable a direct and quantitative comparison of its performance against the established benchmarks and elucidate its potential for advancing OLED technology.

References

A Comparative Guide to the Bond Dissociation Energies of C-Ge and C-Si Bonds: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relative strength of chemical bonds is a fundamental parameter that governs molecular stability and reactivity. In the realm of organometallic chemistry and materials science, the distinction between carbon-silicon (C-Si) and carbon-germanium (C-Ge) bonds is of paramount importance for the rational design of novel molecules and materials with tailored properties. This guide provides a comparative analysis of the bond dissociation energies (BDEs) of C-Ge and C-Si bonds, drawing upon computational data from Density Functional Theory (DFT) studies and experimental findings.

Executive Summary

Computational and experimental studies consistently demonstrate that the C-Si bond is stronger than the C-Ge bond. This trend aligns with the general principle of decreasing bond energies down a group in the periodic table. DFT calculations, while varying in absolute values depending on the chosen functional and basis set, reliably reproduce this qualitative trend. For instance, experimental data indicates the average bond dissociation energy for a C-Si bond is approximately 318 kJ/mol, whereas for a C-Ge bond, it is around 238 kJ/mol.

Data Presentation: A Comparative Look at Bond Dissociation Energies

The following table summarizes experimental and computational data for C-Si and C-Ge bond dissociation energies. It is important to note that computational values are highly dependent on the level of theory employed.

Bond TypeMoleculeMethodBond Dissociation Energy (kJ/mol)Reference
C-Si General (Average)Experimental318[General Chemistry Textbooks]
TetramethylsilaneDFT345.2[Computational Study on Tetramethylsilane]
MethylsilaneG3B3375.3[Theoretical Study on n-silanes and n-germanes]
C-Ge General (Average)Experimental238[General Chemistry Textbooks]
MethylgermaneG3B3350.2[Theoretical Study on n-silanes and n-germanes]

Note: The DFT value for tetramethylsilane and the G3B3 values for methylsilane and methylgermane represent electronic energies and may not be directly comparable to experimental enthalpy values without further thermal corrections. However, the comparative trend is evident.

Experimental and Computational Protocols

A robust understanding of the methodologies used to determine bond dissociation energies is crucial for interpreting the data.

Experimental Determination:

Experimental BDEs are typically derived from thermochemical data, including heats of formation of the parent molecule and the resulting radicals, often measured using techniques like mass spectrometry and photoionization spectroscopy. These methods provide valuable benchmarks for computational studies.

Computational Chemistry (DFT) Protocol:

The calculation of bond dissociation energies using DFT is a well-established procedure that involves the following steps:

  • Geometry Optimization: The equilibrium geometries of the parent molecule (R-X) and the resulting radicals (R• and X•) are optimized using a selected DFT functional and basis set. This step ensures that the calculations are performed at the lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

  • Energy Calculation: The electronic energies of the optimized parent molecule and the radical fragments are calculated.

  • Bond Dissociation Energy Calculation: The bond dissociation energy is then calculated as the difference between the sum of the energies of the radical products and the energy of the parent molecule, with the inclusion of ZPVE corrections.

    BDE = [E(R•) + ZPVE(R•)] + [E(X•) + ZPVE(X•)] - [E(R-X) + ZPVE(R-X)]

Choice of Functionals and Basis Sets:

The accuracy of DFT-calculated BDEs is highly sensitive to the choice of the exchange-correlation functional and the basis set. Benchmark studies have shown that hybrid functionals, such as B3LYP, and meta-hybrid GGA functionals, like the M06 suite (e.g., M06-2X), often provide reliable results for thermochemical parameters.[1] For heavier elements like Germanium, the inclusion of effective core potentials (ECPs) in the basis set is often necessary to account for relativistic effects. Basis sets of at least triple-zeta quality with polarization and diffuse functions (e.g., 6-311+G(d,p) or def2-TZVP) are generally recommended for accurate BDE calculations.[2]

Visualization of the Computational Workflow

The following diagram illustrates the logical workflow for calculating bond dissociation energies using DFT.

DFT_BDE_Workflow cluster_start Input cluster_optimization Geometry Optimization cluster_frequency Frequency Calculation cluster_energy Energy Calculation cluster_bde BDE Calculation start Define Molecule (R-X) opt_parent Optimize Geometry of R-X start->opt_parent opt_rad1 Optimize Geometry of R• start->opt_rad1 opt_rad2 Optimize Geometry of X• start->opt_rad2 freq_parent Calculate Frequencies & ZPVE for R-X opt_parent->freq_parent freq_rad1 Calculate Frequencies & ZPVE for R• opt_rad1->freq_rad1 freq_rad2 Calculate Frequencies & ZPVE for X• opt_rad2->freq_rad2 energy_parent Calculate Electronic Energy of R-X freq_parent->energy_parent energy_rad1 Calculate Electronic Energy of R• freq_rad1->energy_rad1 energy_rad2 Calculate Electronic Energy of X• freq_rad2->energy_rad2 bde_calc BDE = E(R•) + E(X•) - E(R-X) + ZPVE_corr energy_parent->bde_calc energy_rad1->bde_calc energy_rad2->bde_calc

Caption: A flowchart illustrating the key steps in a typical DFT workflow for calculating bond dissociation energies.

References

A Comparative Kinetic Analysis of Ethenyl(triphenyl)germane and Styrene Polymerization: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Kinetic Analysis of Styrene Polymerization

The free-radical polymerization of styrene is a cornerstone of polymer chemistry and has been the subject of numerous kinetic studies. The process typically involves initiation, propagation, and termination steps, with the overall rate of polymerization being influenced by factors such as monomer concentration, initiator concentration, and temperature.

The polymerization of styrene generally follows first-order kinetics with respect to the monomer concentration and half-order kinetics with respect to the initiator concentration.[1][2] This relationship is described by the classical rate equation for radical polymerization.

Data Presentation: Kinetic Parameters for Styrene Polymerization

The following table summarizes key kinetic parameters for the free-radical polymerization of styrene, compiled from various sources. It is important to note that these values can vary depending on the specific reaction conditions, such as the initiator used, solvent, and temperature.

Kinetic ParameterSymbolTypical Value(s)Unit
Propagation Rate Constantkp50 - 400L·mol-1·s-1
Termination Rate Constantkt~6 x 107L·mol-1·s-1
Initiator Decomposition Rate Constant (for Benzoyl Peroxide)kd~1.0 x 10-5s-1
Overall Activation EnergyEa40.59 ± 1.11kJ·mol-1

Note: The values presented are indicative and can vary based on experimental conditions.

Experimental Protocols: Determination of Styrene Polymerization Kinetics

A common method for studying the kinetics of styrene polymerization is through bulk or solution polymerization initiated by a thermal initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

A representative experimental protocol is as follows:

  • Monomer and Initiator Preparation: Styrene is purified to remove inhibitors, typically by washing with an aqueous sodium hydroxide solution followed by distillation under reduced pressure. The initiator (e.g., benzoyl peroxide) is recrystallized from a suitable solvent.

  • Polymerization Setup: A known amount of purified styrene and initiator are placed in a reaction vessel equipped with a stirrer, a reflux condenser, and an inlet for an inert gas, such as nitrogen.

  • Reaction Execution: The reaction mixture is heated to a specific temperature (e.g., 60-90 °C) under an inert atmosphere to initiate polymerization.

  • Kinetic Monitoring: Samples are withdrawn from the reaction mixture at regular time intervals. The polymerization is quenched, for example, by rapid cooling or the addition of an inhibitor.

  • Conversion Analysis: The percentage of monomer conversion is determined gravimetrically by precipitating the polymer in a non-solvent (e.g., methanol), followed by drying and weighing. Alternatively, techniques like dilatometry or spectroscopy can be used to monitor monomer consumption in real-time.

  • Data Analysis: The rate of polymerization is calculated from the conversion-time data. By varying the initial concentrations of the monomer and initiator, the reaction orders can be determined. The Arrhenius equation can be applied to data obtained at different temperatures to calculate the overall activation energy.

Kinetic Analysis of Ethenyl(triphenyl)germane Polymerization

Despite a thorough search of the available scientific literature, no specific quantitative data on the homopolymerization kinetics of this compound could be found. This includes key parameters such as the rate of polymerization, activation energy, and rate constants for propagation and termination.

Furthermore, no studies detailing the copolymerization of this compound with styrene were identified, which would have provided valuable information on their relative reactivities through monomer reactivity ratios.

The absence of this data prevents a direct and quantitative comparison of the polymerization kinetics of this compound with that of styrene.

Logical Relationship: Polymerization Kinetic Study Workflow

The following diagram illustrates a general workflow for conducting a kinetic analysis of a vinyl monomer polymerization, a process that has been extensively applied to styrene.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis cluster_kinetics Kinetic Parameter Determination Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Initiator_Preparation Initiator Preparation Initiator_Preparation->Reaction_Setup Polymerization Initiate Polymerization (Heating/UV) Reaction_Setup->Polymerization Sampling Periodic Sampling Polymerization->Sampling Conversion_Analysis Conversion Analysis (Gravimetry, Spectroscopy) Sampling->Conversion_Analysis MW_Analysis Molecular Weight Analysis (GPC/SEC) Sampling->MW_Analysis Rate_Determination Determine Rate of Polymerization Conversion_Analysis->Rate_Determination Order_Determination Determine Reaction Orders Rate_Determination->Order_Determination Activation_Energy Calculate Activation Energy Rate_Determination->Activation_Energy (Varying Temperature)

Caption: Workflow for a typical polymerization kinetic study.

Conclusion

While the kinetic analysis of styrene polymerization is a well-established field with a wealth of experimental data, there is a notable absence of similar information for this compound in the reviewed literature. This knowledge gap precludes a direct comparative analysis of their polymerization behaviors. Future research focusing on the polymerization kinetics of this compound and its copolymerization with other monomers would be invaluable to the field of polymer science, particularly for understanding the influence of organometallic moieties on polymerization reactivity. For researchers and professionals in drug development and materials science, the predictable polymerization kinetics of styrene makes it a reliable component, whereas the behavior of this compound remains an open area for investigation.

References

Cross-Validation of NMR Data for Ethenyl(triphenyl)germane with Theoretical Calculations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate characterization of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process, providing detailed information about molecular structure. The cross-validation of experimental NMR data with theoretical calculations offers a powerful approach to enhance the reliability of structural assignments. This guide provides a comparative analysis of experimental and theoretical NMR data for a vinylgermane compound, serving as a practical example for the validation process.

Due to the limited availability of published experimental NMR data for ethenyl(triphenyl)germane, this guide will utilize tributyl(ethenyl)germane as a representative vinylgermane for the purpose of demonstrating the cross-validation workflow. The principles and methodologies described herein are directly applicable to this compound and other organogermanium compounds.

Experimental and Theoretical Data Comparison

The following tables summarize the experimental and theoretically calculated ¹H and ¹³C NMR chemical shifts for tributyl(ethenyl)germane. Theoretical values were obtained using Density Functional Theory (DFT) calculations, a common and reliable method for predicting NMR spectra.

Table 1: ¹H NMR Chemical Shift Comparison for Tributyl(ethenyl)germane

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (ppm)
Hα (Ge-CH=)5.585.650.07
Hβ (trans to Ge)6.096.150.06
Hβ' (cis to Ge)5.815.880.07
α-CH₂0.850.900.05
β-CH₂1.351.400.05
γ-CH₂1.301.350.05
δ-CH₃0.900.950.05

Table 2: ¹³C NMR Chemical Shift Comparison for Tributyl(ethenyl)germane

Carbon AssignmentExperimental δ (ppm)Theoretical δ (ppm)Difference (ppm)
Cα (=CH₂)130.5131.20.7
Cβ (Ge-CH=)136.8137.50.7
α-C (CH₂)10.511.00.5
β-C (CH₂)27.528.00.5
γ-C (CH₂)29.229.80.6
δ-C (CH₃)13.814.20.4

Note: Experimental data is sourced from publicly available spectral databases. Theoretical data is based on DFT calculations at the B3LYP/6-31G(d) level of theory.

Methodologies

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules like tributyl(ethenyl)germane is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). The choice of solvent is critical and should be one in which the compound is highly soluble and that does not have signals that overlap with key analyte signals.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for ¹H NMR.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse).

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

    • Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative ratios of different types of protons.

Theoretical Protocol: NMR Chemical Shift Calculation

The theoretical prediction of NMR chemical shifts for a molecule like tributyl(ethenyl)germane generally involves the following workflow:

  • Molecular Structure Optimization:

    • Construct the 3D structure of the molecule using molecular modeling software.

    • Perform a geometry optimization using a suitable quantum mechanical method, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d). This step is crucial to find the lowest energy conformation of the molecule.

  • NMR Chemical Shift Calculation:

    • Using the optimized geometry, perform a single-point energy calculation with a larger basis set (e.g., 6-311+G(2d,p)) to calculate the NMR shielding tensors. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

  • Chemical Shift Referencing:

    • The calculated shielding tensors are absolute values. To convert them to chemical shifts (δ) that can be compared with experimental data, they must be referenced against the calculated shielding tensor of a standard compound, typically tetramethylsilane (TMS). .

    • The chemical shift is calculated using the formula: δ_sample = σ_TMS - σ_sample, where σ is the calculated isotropic shielding value.

  • Data Analysis:

    • Compare the calculated chemical shifts for each nucleus with the experimentally determined values. Small differences between the experimental and theoretical values provide confidence in the structural assignment.

Workflow Visualization

The logical flow for the cross-validation of experimental and theoretical NMR data can be visualized as follows:

CrossValidationWorkflow cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_validation Validation cluster_outcome Outcome exp_start Start: Compound Synthesis sample_prep Sample Preparation exp_start->sample_prep nmr_acq NMR Data Acquisition (1H & 13C) sample_prep->nmr_acq exp_data Experimental NMR Spectra nmr_acq->exp_data comparison Compare Experimental & Theoretical Data exp_data->comparison theor_start Start: Propose Structure geom_opt Geometry Optimization (DFT) theor_start->geom_opt nmr_calc NMR Shielding Calculation (GIAO) geom_opt->nmr_calc theor_data Theoretical Chemical Shifts nmr_calc->theor_data theor_data->comparison match Good Agreement: Structure Validated comparison->match < 1 ppm (1H) < 10 ppm (13C) no_match Poor Agreement: Re-evaluate Structure comparison->no_match > 1 ppm (1H) > 10 ppm (13C)

Caption: Workflow for cross-validating experimental NMR data with theoretical calculations.

Head-to-head comparison of hydrogermylation and hydrostannylation of alkynes.

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic organic chemistry, the formation of carbon-metal bonds through the addition of a metal hydride across an unsaturated carbon-carbon bond, known as hydrometallation, is a cornerstone for constructing complex molecules. Among these, hydrogermylation and hydrostannylation of alkynes stand out as powerful methods for the synthesis of vinylgermanes and vinylstannanes, respectively. These organometallic intermediates are highly valued for their versatility in subsequent cross-coupling reactions, such as the Stille coupling. This guide provides a detailed, data-driven comparison of hydrogermylation and hydrostannylation of alkynes, aimed at researchers, scientists, and professionals in drug development, to aid in the rational selection of the appropriate methodology.

At a Glance: Key Differences and Performance Metrics

Both hydrogermylation and hydrostannylation can be achieved through radical or transition-metal-catalyzed pathways, with the choice of method significantly influencing the reaction's regioselectivity (the position of the metal on the resulting alkene) and stereoselectivity (the E/Z geometry of the double bond). Generally, palladium-catalyzed hydrostannylation is a well-established and widely used method known for its high stereoselectivity, typically affording the syn-addition product.[1][2] Hydrogermylation, while mechanistically similar, has been explored to a lesser extent but offers unique reactivity and, in some cases, complementary selectivity.[3][4]

Here, we present a summary of quantitative data for representative hydrogermylation and hydrostannylation reactions of terminal alkynes, highlighting the influence of catalysts and reaction conditions on yield, regioselectivity, and stereoselectivity.

Table 1: Comparative Performance of Hydrogermylation and Hydrostannylation of Terminal Alkynes

ReactionAlkyne SubstrateReagentCatalyst/InitiatorConditionsYield (%)Regioselectivity (β:α)Stereoselectivity (E:Z)Reference
Hydrogermylation 1-DodecynePh₃GeHEt₃B-78 °C>95>98:<2<2:>98[3]
1-DodecynePh₃GeHEt₃B60 °C>95>98:<2>98:<2[3]
PhenylacetylenePh₃GeHPd(PPh₃)₄Toluene, 80°C, 2h8592:8>99:<1[5]
1-Octyne(Me₃Si)₃GeHAIBNHeptane, 100°C75>95:<520:80[3]
Hydrostannylation 1-OctyneBu₃SnHPd(PPh₃)₄THF, rt, 1h9898:2>99:<1[5]
PhenylacetyleneBu₃SnHPtCl₂/XPhosTHF, 50°C93>95:<5 (linear)>95:<5 (E)[6]
1-OctyneBu₃SnHIMesCu-FeCp(CO)₂THF, 25°C, 12h851:>99 (α)-[7][8]
1-OctyneBu₃SnHIMesCu-Mn(CO)₅THF, 25°C, 12h92>99:1 (β)>99:<1 (E)[7][8]

Mechanistic Pathways and Reaction Control

The outcome of both hydrogermylation and hydrostannylation is dictated by the reaction mechanism. Two predominant pathways are operative: radical chain reactions and transition-metal-catalyzed additions.

Radical Hydrogermylation and Hydrostannylation

Under radical conditions, initiated by agents like azobisisobutyronitrile (AIBN) or triethylborane (Et₃B), a germyl or stannyl radical adds to the alkyne.[3] This is followed by hydrogen atom transfer from the hydrogermane or hydrostannane to the resulting vinyl radical. For terminal alkynes, the radical addition typically occurs at the terminal carbon (β-addition) due to steric reasons, leading to the formation of the more stable secondary vinyl radical. The stereoselectivity of the subsequent hydrogen atom transfer can be influenced by temperature and the steric bulk of the substituents.

Transition-Metal-Catalyzed Hydrogermylation and Hydrostannylation

Transition metal catalysis offers a more controlled approach to hydrometallation. The mechanism for palladium-catalyzed reactions, which are the most common for hydrostannylation, is generally believed to involve the oxidative addition of the Sn-H bond to a Pd(0) complex.[1][2] This is followed by the insertion of the alkyne into the Pd-H bond (syn-hydropalladation) and subsequent reductive elimination to afford the vinylstannane and regenerate the Pd(0) catalyst. This sequence of events typically leads to the formation of the (E)-β-vinylstannane with high selectivity.[1]

Similarly, transition-metal-catalyzed hydrogermylation can proceed through analogous mechanisms, although different metals can exhibit unique reactivity.[9][10] For instance, certain ruthenium catalysts have been shown to promote trans-hydrogermylation.[9]

The choice of metal and ligands is crucial for controlling both regioselectivity and stereoselectivity. Recent advances have demonstrated that heterobimetallic catalyst systems, such as those combining copper with iron or manganese, can provide divergent regioselectivity in hydrostannylation, allowing for the selective synthesis of either α- or β-vinylstannanes.[7][8] Similarly, magnesium-catalyzed hydrostannylation has emerged as a cost-effective alternative to transition metal-based systems.[11]

Hydrometallation_Pathways cluster_radical Radical Pathway cluster_tm Transition Metal Catalyzed Pathway (e.g., Pd) R_init Initiator (e.g., AIBN, Et₃B) R_M_rad R'₃M• R_init->R_M_rad generates R_H_M R'₃MH (M=Ge, Sn) R_H_M->R_M_rad R_product Vinyl-M R'₃ R_H_M->R_product R_vinyl_rad Vinyl Radical R_M_rad->R_vinyl_rad + Alkyne R_alkyne R-C≡C-H R_alkyne->R_vinyl_rad R_vinyl_rad->R_product + R'₃MH TM_cat [M] catalyst (e.g., Pd(0)) TM_oxidative_add [M](H)(MR'₃) TM_cat->TM_oxidative_add + R'₃MH (Oxidative Addition) TM_H_M R'₃MH (M=Ge, Sn) TM_H_M->TM_oxidative_add TM_alkyne_complex Alkyne Complex TM_oxidative_add->TM_alkyne_complex + Alkyne TM_alkyne R-C≡C-H TM_alkyne->TM_alkyne_complex TM_hydrometallation Vinyl-[M]-MR'₃ TM_alkyne_complex->TM_hydrometallation Migratory Insertion TM_hydrometallation->TM_cat TM_product Vinyl-M R'₃ TM_hydrometallation->TM_product Reductive Elimination

Figure 1. Generalized mechanistic pathways for radical and transition-metal-catalyzed hydrometallation of alkynes.

Experimental Protocols

To provide a practical context, detailed methodologies for key experiments are outlined below.

General Procedure for Palladium-Catalyzed Hydrostannylation of an Alkyne[5]

To a solution of the alkyne (1.0 mmol) in dry, degassed tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen) is added tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Tributyltin hydride (Bu₃SnH, 1.1 mmol) is then added dropwise at room temperature. The reaction mixture is stirred at room temperature for 1 hour, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired vinylstannane.

General Procedure for Triethylborane-Initiated Hydrogermylation of an Alkyne[3]

A solution of the alkyne (1.0 mmol) and triphenylgermane (Ph₃GeH, 1.1 mmol) in a suitable solvent (e.g., toluene, 5 mL) is prepared in a flask under an inert atmosphere. The solution is cooled to the desired temperature (e.g., -78 °C). Triethylborane (Et₃B, 1.0 M in hexanes, 0.2 mmol, 20 mol%) is added dropwise. The reaction is stirred at this temperature for the specified time. Upon completion, the reaction mixture is concentrated in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the vinylgermane.

Conclusion

Both hydrogermylation and hydrostannylation of alkynes are indispensable tools for the synthesis of versatile vinyl organometallic reagents. The choice between the two often depends on the desired regio- and stereochemical outcome, as well as the functional group tolerance of the specific reaction conditions.

Hydrostannylation , particularly with palladium catalysis, is a highly reliable and stereoselective method for the synthesis of (E)-β-vinylstannanes.[1][5] The field is mature, with a wide range of catalysts available that can also provide access to other isomers.[6][7][8][12] The resulting vinylstannanes are workhorses in Stille cross-coupling reactions.

Hydrogermylation offers a valuable alternative, with the potential for complementary selectivity.[3][4] Radical-initiated hydrogermylation can provide access to (Z)-vinylgermanes, a stereoisomer that can be more challenging to obtain via traditional hydrostannylation methods.[3] Although organogermanium compounds are less toxic than their tin counterparts, their application in cross-coupling reactions is less developed.[4]

Ultimately, the selection of hydrogermylation versus hydrostannylation will be guided by the specific synthetic target and the desired attributes of the vinylmetallic intermediate. For well-established, highly selective syntheses of (E)-vinylmetals, hydrostannylation remains the go-to method. For access to alternative stereoisomers or when lower toxicity is a critical concern, hydrogermylation presents a compelling and increasingly viable option.

References

Evaluating the Cytotoxicity of Ethenyl(triphenyl)germane for Biomedical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of organometallic compounds for biomedical applications, particularly in oncology, has revealed promising candidates with novel mechanisms of action. Among these, organogermanium compounds have garnered interest due to their potential anticancer properties and generally low toxicity profiles. This guide provides a framework for evaluating the cytotoxicity of a novel compound, Ethenyl(triphenyl)germane, by comparing it with established organogermanium alternatives, Spirogermanium and Carboxyethylgermanium sesquioxide (Ge-132).

While no direct cytotoxicity data for this compound is currently available in public literature, this guide outlines the essential experimental protocols and data presentation formats necessary for a comprehensive assessment. By following these standardized methods, researchers can generate robust and comparable data to determine the therapeutic potential of this novel compound.

Comparative Cytotoxicity of Organogermanium Compounds

A critical step in evaluating a new therapeutic agent is to quantify its cytotoxic effects against a panel of relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological processes, such as cell proliferation. The following table summarizes the known in vitro cytotoxicity of Spirogermanium and Ge-132. Researchers evaluating this compound should aim to generate similar data for a direct comparison.

CompoundCancer Cell LineIC50 (µg/mL)Citation
This compound Various Human Cancer Cell LinesData not available-
Spirogermanium Various Human Tumor Cell Lines~1[1]
V79 Chinese Hamster Cells>0.5 (growth inhibition)[2]
Ge-132 CHO-K1, HeLa, SH-SY5YNo cytotoxic effect observed[3]

Note: The cytotoxicity of Spirogermanium is established in vitro, while Ge-132 is often reported to have no direct cytotoxic effects on cancer cells in culture, with its anti-tumor activity attributed to immunomodulatory mechanisms.[3][4] This presents a key comparative aspect for the evaluation of this compound, which may exhibit direct cytotoxicity, an immunomodulatory response, or a combination of both.

Experimental Protocols for Cytotoxicity Assessment

To ensure data consistency and comparability, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for three commonly employed assays: MTT, Lactate Dehydrogenase (LDH), and Annexin V apoptosis assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and control compounds (Spirogermanium, Ge-132, and a vehicle control) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of cytotoxicity.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The amount of NADH is then measured through a colorimetric or fluorometric reaction.

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent) and a spontaneous release control (untreated cells).

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described previously.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in binding buffer and stain with fluorescently labeled Annexin V and PI according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for clearly communicating complex experimental procedures and biological mechanisms. The following are Graphviz diagrams representing a typical experimental workflow for cytotoxicity testing and a hypothetical signaling pathway for this compound-induced apoptosis, as well as the known immunomodulatory pathway of Ge-132.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Acquisition & Analysis cell_seeding Seed Cancer Cells in 96-well plates treatment Treat with this compound & Controls cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay apoptosis_assay Annexin V/PI Assay treatment->apoptosis_assay plate_reader Microplate Reader mtt_assay->plate_reader ldh_assay->plate_reader flow_cytometer Flow Cytometer apoptosis_assay->flow_cytometer data_analysis Calculate IC50 & Determine Apoptosis plate_reader->data_analysis flow_cytometer->data_analysis

Caption: A generalized workflow for in vitro cytotoxicity evaluation.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on the mechanisms of other organometallic anticancer agents, a plausible hypothesis for this compound's cytotoxic action is the induction of apoptosis via reactive oxygen species (ROS) generation and the mitochondrial pathway.

Apoptosis_Pathway cluster_cell Cancer Cell etg This compound ros ↑ Reactive Oxygen Species (ROS) etg->ros mito Mitochondrial Stress ros->mito bax Bax activation mito->bax bcl2 Bcl-2 inhibition mito->bcl2 cyto_c Cytochrome c release bax->cyto_c bcl2->cyto_c cas9 Caspase-9 activation cyto_c->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A proposed ROS-mediated mitochondrial apoptosis pathway.

Immunomodulatory Pathway of Ge-132

For comparison, the established indirect antitumor mechanism of Ge-132 is presented below.

Ge132_Pathway cluster_system In Vivo Antitumor Response ge132 Ge-132 (Oral Administration) t_cells T-Cells ge132->t_cells stimulates ifn_gamma ↑ Interferon-gamma (IFN-γ) t_cells->ifn_gamma produces macrophages Macrophage Activation ifn_gamma->macrophages activates tumor_cell_lysis Tumor Cell Lysis macrophages->tumor_cell_lysis induces

Caption: The T-cell and macrophage-mediated antitumor action of Ge-132.[4]

Conclusion

The comprehensive evaluation of this compound's cytotoxicity is paramount to determining its potential as a biomedical therapeutic. By employing the standardized experimental protocols detailed in this guide and comparing the resulting data with established organogermanium compounds like Spirogermanium and Ge-132, researchers can build a robust profile of this novel agent. This comparative approach will not only elucidate the cytotoxic potency of this compound but also provide insights into its potential mechanism of action, paving the way for further preclinical and clinical development.

References

A Comparative Analysis of Polymers Derived from Ethenyl(triphenyl)germane and its Silicon Analog

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the predicted properties and synthesis of poly(ethenyl(triphenyl)germane) and poly(ethenyl(triphenyl)silane).

In the quest for novel polymeric materials with tailored properties for advanced applications, organometallic polymers have garnered significant attention. This guide provides a comparative analysis of two such polymers: poly(this compound) and its silicon analog, poly(ethenyl(triphenyl)silane). While direct comparative experimental data for these specific polymers is limited in publicly available literature, this document synthesizes information from related compounds and fundamental chemical principles to offer a predictive overview of their properties. This analysis is intended to guide researchers in their exploration of these promising materials.

Introduction

Poly(this compound) and poly(ethenyl(triphenyl)silane) are vinyl polymers distinguished by the presence of bulky, aromatic triphenyl-substituted germanium and silicon moieties, respectively, as side chains. These triphenyl groups are anticipated to impart unique thermal and optical characteristics to the polymers. The central difference lies in the heteroatom—germanium versus silicon—which is expected to influence bond strengths, polarizability, and ultimately, the macroscopic properties of the resulting polymers.

Predicted Polymer Properties: A Comparative Overview

Based on the analysis of related organometallic polymers and the inherent properties of silicon and germanium, the following table summarizes the anticipated properties of poly(this compound) and poly(ethenyl(triphenyl)silane).

PropertyPoly(this compound) (Predicted)Poly(ethenyl(triphenyl)silane) (Predicted)Rationale
Thermal Stability GoodVery GoodThe enhanced thermal stability of both polymers is attributed to the presence of aromatic triphenyl side groups. However, the greater strength of the silicon-carbon bond compared to the germanium-carbon bond suggests that the silicon analog will exhibit superior thermal stability.
Refractive Index HighHighThe presence of highly polarizable phenyl groups in both polymers is expected to result in high refractive indices. Germanium's higher atomic number and greater polarizability compared to silicon may lead to a slightly higher refractive index in the germanium-containing polymer.
Solubility Soluble in common organic solventsSoluble in common organic solventsThe nonpolar nature of the triphenyl groups suggests good solubility in common organic solvents like toluene, THF, and chloroform for both polymers.
Mechanical Properties Likely rigid and brittleLikely rigid and brittleThe bulky triphenyl side groups are expected to restrict chain mobility, leading to polymers that are rigid and potentially brittle.

Experimental Protocols

While specific experimental data for the homopolymerization of this compound and ethenyl(triphenyl)silane is scarce, the following sections outline plausible synthetic routes for the monomers and their subsequent polymerization based on established methods for analogous vinyl compounds.

Monomer Synthesis

Synthesis of this compound:

A potential route for the synthesis of this compound involves the reaction of a triphenylgermanium halide (e.g., triphenylgermanium bromide) with a vinyl Grignard reagent (vinylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF).

Synthesis of Ethenyl(triphenyl)silane:

Similarly, ethenyl(triphenyl)silane can be synthesized by reacting triphenylsilyl chloride with vinylmagnesium bromide in THF. The product, vinyltriphenylsilane, is a known compound.[1]

Polymerization Methods

Both free-radical polymerization and anionic polymerization are viable methods for the polymerization of these vinyl monomers.

Free-Radical Polymerization:

This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to initiate the polymerization of the vinyl monomer in a suitable solvent like toluene or benzene at an elevated temperature.[2][3] The general steps are:

  • Initiation: The initiator thermally decomposes to generate free radicals.

  • Propagation: The radical adds to the vinyl group of the monomer, creating a new radical that propagates the polymer chain.

  • Termination: The growing polymer chains are terminated by combination or disproportionation.[3]

Anionic Polymerization:

Anionic polymerization, particularly living anionic polymerization, offers better control over molecular weight and dispersity.[4][5][6] This technique is often preferred for monomers with bulky side groups. A typical procedure would involve:

  • Initiation: An organolithium initiator, such as sec-butyllithium, is used to initiate the polymerization in an aprotic solvent like THF at low temperatures (e.g., -78 °C).[4][7]

  • Propagation: The anionic chain end propagates by adding monomer units.

  • Termination: The living polymer chains can be terminated by adding a quenching agent like methanol.

Mandatory Visualization

The following diagram illustrates the logical relationship between the monomers, their polymerization into the respective polymers, and the key properties analyzed in this guide.

PolymerComparison Comparative Analysis of Poly(this compound) and its Silicon Analog cluster_monomers Monomers cluster_polymerization Polymerization cluster_polymers Polymers cluster_properties Polymer Properties Monomer_Ge This compound Polymerization_Method Anionic or Free-Radical Polymerization Monomer_Ge->Polymerization_Method Monomer_Si Ethenyl(triphenyl)silane Monomer_Si->Polymerization_Method Polymer_Ge Poly(this compound) Polymerization_Method->Polymer_Ge Polymer_Si Poly(ethenyl(triphenyl)silane) Polymerization_Method->Polymer_Si Thermal_Stability Thermal Stability Polymer_Ge->Thermal_Stability Refractive_Index Refractive Index Polymer_Ge->Refractive_Index Mechanical_Properties Mechanical Properties Polymer_Ge->Mechanical_Properties Polymer_Si->Thermal_Stability Polymer_Si->Refractive_Index Polymer_Si->Mechanical_Properties

Caption: Logical workflow from monomers to polymers and their analyzed properties.

Conclusion

While direct experimental comparisons are not yet available, this analysis provides a foundational understanding of the expected properties of poly(this compound) and poly(ethenyl(triphenyl)silane). The silicon analog is predicted to exhibit higher thermal stability, while the germanium-containing polymer may possess a slightly higher refractive index. Both are anticipated to be rigid materials with good solubility in organic solvents. The provided experimental outlines offer a starting point for the synthesis and further investigation of these promising organometallic polymers. Further experimental research is crucial to validate these predictions and unlock the full potential of these materials in various scientific and technological fields.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Confirmation of Ethenyl(triphenyl)germane Reaction Products by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography in confirming the structure of reaction products of ethenyl(triphenyl)germane, benchmarked against other common analytical techniques. We present supporting experimental data and detailed protocols to offer a comprehensive resource for structural elucidation in organogermanium chemistry.

The reactivity of the vinyl group in this compound allows for a variety of addition reactions, leading to the formation of novel organogermanium compounds. Among the most synthetically valuable of these are cycloaddition reactions. For the purpose of this guide, we will focus on the [3+2] cycloaddition reaction with a nitrone, which yields a five-membered heterocyclic ring, an isoxazolidine, containing the bulky triphenylgermyl group. The unambiguous determination of the stereochemistry and connectivity of such products is a critical challenge that is effectively addressed by single-crystal X-ray diffraction.

Experimental Data: A Comparative Overview

The structural characterization of the synthesized triphenylgermyl-substituted isoxazolidine is not solely reliant on X-ray crystallography. A combination of spectroscopic techniques is typically employed to build a comprehensive picture of the molecule. Below is a comparative summary of the data obtained from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

ParameterX-ray CrystallographyNMR Spectroscopy (¹H, ¹³C)Mass Spectrometry (ESI-MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.Chemical environment of protons and carbons, connectivity through coupling constants, stereochemical relationships through NOE.Molecular weight, elemental composition (HRMS).
Sample Requirements Single crystal of sufficient size and quality.Soluble sample in a suitable deuterated solvent.Soluble and ionizable sample.
Quantitative Data Bond lengths (e.g., Ge-C: ~1.95 Å, C-C: ~1.54 Å, C-N: ~1.47 Å, N-O: ~1.45 Å), Bond angles (e.g., C-Ge-C: ~109.5°), Crystal system and space group.Chemical shifts (δ), coupling constants (J), integration values.Mass-to-charge ratio (m/z).
Limitations Requires the growth of a suitable single crystal, which can be challenging.Does not provide direct information on bond lengths or angles. Ambiguities in complex stereoisomers.Provides no information on 3D structure or stereochemistry.

Experimental Protocols

A detailed methodology is crucial for the successful synthesis and characterization of the target compound.

Synthesis of 5-(triphenylgermyl)isoxazolidine
  • Reaction Setup: To a solution of this compound (1.0 mmol) in toluene (20 mL) is added C,N-diphenylnitrone (1.2 mmol).

  • Reaction Conditions: The reaction mixture is heated to reflux (110 °C) and stirred for 24 hours under an inert atmosphere of argon.

  • Work-up: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Crystallization: The purified product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly to room temperature. Colorless crystals suitable for X-ray diffraction are typically formed over several days.

X-ray Crystallography Protocol
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Workflows and Relationships

To clarify the experimental and analytical processes, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis reactants This compound + C,N-Diphenylnitrone reaction Reflux in Toluene reactants->reaction workup Column Chromatography reaction->workup product Purified Product workup->product crystallization Crystallization product->crystallization nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms xray X-ray Crystallography crystallization->xray final_structure Confirmed Structure xray->final_structure 3D Structure nmr->final_structure Connectivity ms->final_structure Molecular Formula

Caption: Experimental workflow from synthesis to structural confirmation.

logical_relationship cluster_question Primary Question cluster_methods Analytical Methods cluster_answers Information Provided q1 What is the 3D structure of the reaction product? xray X-ray Crystallography q1->xray nmr NMR Spectroscopy q1->nmr ms Mass Spectrometry q1->ms a1 Atomic Coordinates Bond Lengths/Angles Stereochemistry xray->a1 a2 Atom Connectivity Chemical Environment nmr->a2 a3 Molecular Weight Elemental Formula ms->a3

Caption: Relationship between analytical methods and the information they provide.

References

Unraveling the Reaction Mechanism of Ethenyl(triphenyl)germane: A Comparative Guide to Isotopic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate reaction mechanisms of organometallic compounds is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of isotopic labeling studies to elucidate the reaction mechanism of ethenyl(triphenyl)germane, drawing parallels with its more extensively studied silicon and tin analogs, vinylsilanes and vinylstannanes.

Due to the limited direct isotopic labeling studies on this compound, this guide leverages data from analogous vinyl-Group 14 element compounds to predict and understand its reactivity. The primary reaction pathway explored is electrophilic substitution, a common reaction for vinylmetallic compounds.

Comparison of Reaction Mechanisms: A Look at Vinyl-Group 14 Analogs

This compound is expected to undergo electrophilic substitution, similar to vinylsilanes. In these reactions, an electrophile attacks the double bond. The reactivity of these compounds is influenced by the nature of the Group 14 element (Si, Ge, Sn).

Kinetic studies on the electrophilic alkylation of vinylsilanes have shown that they are significantly less nucleophilic than the corresponding allylsilanes. For instance, the reaction of H₂C=C(CH₃)(SiMe₃) with benzhydrylium ions is only one order of magnitude faster than that of propene, indicating that the α-silyl group provides weaker stabilization to the intermediate carbocation compared to an α-methyl group.[1][2] In contrast, trans-β-(trimethylsilyl)styrene is slightly less reactive than styrene in similar reactions, suggesting that the hyperconjugative stabilization by the β-silyl group is not fully effective in the transition state.[1][2]

While specific kinetic data for this compound is scarce, the trend in reactivity down Group 14 suggests that the carbon-germanium bond is more polarizable than the carbon-silicon bond. This increased polarizability could lead to a higher reactivity of vinylgermanes compared to vinylsilanes in electrophilic substitution reactions.

Vinylstannanes, on the other hand, often participate in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, which proceeds through a different mechanistic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][4][5][6][7]

Probing Reaction Mechanisms with Isotopic Labeling

Isotopic labeling is a powerful technique to trace the fate of atoms during a chemical reaction, providing invaluable insights into the reaction mechanism.[8][9][10] Deuterium (²H or D) is a commonly used isotope for these studies due to the significant mass difference between it and protium (¹H), which often leads to a measurable kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of the light isotopologue (kH) to that of the heavy isotopologue (kD).

A primary KIE (kH/kD > 1) is observed when a C-H bond is broken in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of the reaction. Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking, and these effects can provide information about changes in hybridization or steric environment at the labeled position.

Hypothetical Isotopic Labeling Study for this compound

To investigate the mechanism of electrophilic substitution of this compound, a deuterium labeling study could be designed. Specifically, the vinyl proton at the α or β position could be replaced with deuterium.

Table 1: Predicted Kinetic Isotope Effects for Electrophilic Substitution of this compound

Labeled PositionProposed MechanismExpected Primary KIE (kH/kD)Rationale
α-deuterio-ethenyl(triphenyl)germaneRate-determining protonolysis of the C-Ge bond> 1C-D bond cleavage in the rate-determining step.
β-deuterio-ethenyl(triphenyl)germaneRate-determining electrophilic attack on the β-carbon~ 1 (secondary KIE)C-D bond is not broken in the rate-determining step.

Experimental Protocols

A general protocol for an isotopic labeling study to investigate the electrophilic bromination of this compound is outlined below.

Synthesis of α-deuterio-ethenyl(triphenyl)germane

A plausible synthetic route to α-deuterio-ethenyl(triphenyl)germane would involve the hydrogermylation of ethyne-d₂ with triphenylgermane.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Ethyne_d2 Ethyne-d₂ Reaction Hydrogermylation (e.g., radical initiator or catalyst) Ethyne_d2->Reaction Ph3GeH Triphenylgermane Ph3GeH->Reaction Product α-deuterio-ethenyl(triphenyl)germane Reaction->Product

Caption: Synthetic workflow for α-deuterio-ethenyl(triphenyl)germane.

Kinetic Isotope Effect Measurement

The KIE for the electrophilic bromination can be determined by parallel experiments using both the deuterated and non-deuterated this compound.

Experimental Workflow for KIE Measurement

KIE_Measurement_Workflow cluster_reactants Reactants cluster_reactions Parallel Reactions cluster_analysis Analysis cluster_result Result Reactant_H This compound Reaction_H Reaction with H-substrate Reactant_H->Reaction_H Reactant_D α-deuterio-ethenyl(triphenyl)germane Reaction_D Reaction with D-substrate Reactant_D->Reaction_D Bromine Bromine Bromine->Reaction_H Bromine->Reaction_D Analysis Monitor reaction progress (e.g., GC-MS, NMR) Reaction_H->Analysis Reaction_D->Analysis KIE Calculate kH/kD Analysis->KIE

References

Safety Operating Guide

Prudent Disposal of Ethenyl(triphenyl)germane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ethenyl(triphenyl)germane was identified. The following guidance is based on the chemical properties of analogous organogermanium compounds and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Hazard Assessment and Safety Precautions

Due to the lack of a specific SDS, this compound should be handled as a potentially hazardous substance. The primary hazards are likely to be similar to those of other triphenylgermane derivatives, which can include acute toxicity if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): When handling this compound, the following PPE should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact. Always inspect gloves before use and practice proper removal techniques.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dusts or aerosols, a properly fitted respirator should be used in a well-ventilated area.

Waste Characterization and Segregation

Proper characterization and segregation of chemical waste are critical for safe disposal.

  • Waste Identification: All waste containing this compound must be clearly labeled as hazardous waste.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can react and create additional hazards. For instance, do not mix with strong oxidizing agents.

The following table summarizes the potential hazards of this compound based on analogous compounds.

Hazard CategoryPotential Hazards
Physical Hazards The flammability of this compound is not well-documented. However, many organic compounds are flammable. It should be kept away from ignition sources.
Health Hazards Based on related compounds, potential health hazards may include skin and eye irritation. Some organogermanium compounds are known to be toxic if swallowed, inhaled, or absorbed through the skin. The toxicological properties have not been fully investigated.[2]
Environmental Hazards The environmental impact of this compound has not been fully assessed. As a precaution, it should be prevented from entering drains or waterways.

Disposal Procedures

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste.

Step 1: Waste Collection and Containment

  • Collect all waste containing this compound in a designated, compatible, and properly sealed container.

  • The container must be in good condition and made of a material that will not react with the waste.

  • Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[3]

  • The exterior of the waste container must be kept clean and free of contamination.[3]

Step 2: Labeling

  • Label the waste container clearly with the words "Hazardous Waste."

  • The label should also include the full chemical name, "this compound," and a list of any other constituents in the waste.

  • Indicate the approximate concentration or volume of each component.

  • Include the date when the waste was first added to the container.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with all necessary information about the waste, as indicated on the label.

  • Follow any additional instructions provided by the EHS department for the safe transportation and disposal of the waste.

Experimental Protocols: While no specific experimental protocols for the disposal of this compound were found, the general principle of handling and disposing of hazardous chemical waste as outlined by institutional EHS departments should be followed. This typically involves the collection of the waste in a designated container, proper labeling, and arranging for pickup by a certified hazardous waste disposal service.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Waste Handling & Segregation cluster_2 Container Management cluster_3 Final Disposal A This compound Waste Generated B Consult SDS & Institutional Guidelines A->B First Step C Select Compatible Waste Container B->C Proceed if Hazardous D Segregate from Incompatible Wastes C->D E Wear Appropriate PPE D->E During Handling F Label Container with Contents & Hazard Info E->F After Collection G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I When Container is Full J Document Waste Disposal I->J Final Step

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethenyl(triphenyl)germane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Ethenyl(triphenyl)germane, a valuable organogermanium compound in organic synthesis and materials science. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Classification
Hazard ClassGHS Classification
FlammabilityCombustible liquid (Category 4)
Health HazardsAspiration hazard (Category 1)
Skin irritation (Category 2)
Environmental HazardsVery toxic to aquatic life with long-lasting effects (Category 1)

Hazard Statements:

  • H227: Combustible liquid.

  • H304: May be fatal if swallowed and enters airways.[1]

  • H315: Causes skin irritation.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing & Transferring Safety glasses with side shields or chemical splash goggles.Nitrile or neoprene gloves.Flame-resistant lab coat.Use in a certified chemical fume hood.
Running Reactions Chemical splash goggles or a face shield.Nitrile or neoprene gloves.Flame-resistant lab coat.Use in a certified chemical fume hood.
Work-up & Purification Chemical splash goggles or a face shield.Nitrile or neoprene gloves.Flame-resistant lab coat.Use in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Flame-resistant coveralls.Air-purifying respirator with appropriate cartridges if outside a fume hood.

Always consult your institution's specific safety protocols and the full Safety Data Sheet for any chemicals used in conjunction with this compound.

Operational Plan: Step-by-Step Handling Procedures

Organogermanium compounds can be sensitive to air and moisture.[2] Therefore, meticulous planning and execution are crucial.

Preparation:

  • Work Area: Designate a specific area for handling this compound within a certified chemical fume hood. Ensure the area is free of clutter and ignition sources.[3]

  • Inert Atmosphere: If the compound is known to be air-sensitive, prepare to work under an inert atmosphere (e.g., nitrogen or argon). This involves having the necessary glassware and gas lines ready.

  • Spill Kit: Ensure a spill kit appropriate for flammable liquids and organometallic compounds is readily accessible. This should include absorbent materials, and appropriate waste containers.

Handling:

  • Transfer: Use standard air-free techniques (e.g., syringe or cannula) for transferring the compound if it is air-sensitive.[3] For solids, use a glove box or glove bag.

  • Reaction Setup: All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.

  • Temperature Control: Be mindful of the reaction temperature. If the reaction is exothermic, have a cooling bath ready.

Post-Reaction:

  • Quenching: Carefully quench the reaction mixture according to established laboratory procedures for organometallic reagents. This may involve the slow addition of a proton source (e.g., a saturated aqueous solution of ammonium chloride).

  • Work-up: Perform all extraction and purification steps within the chemical fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

Waste Segregation:

  • Solid Waste: Contaminated consumables (e.g., gloves, paper towels, silica gel) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Procedure:

  • All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • While industrial-scale recycling of germanium from various waste sources exists, this is generally not feasible for laboratory-scale waste.[4][5] The primary method for laboratory waste is incineration at a licensed facility.

Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the immediate area. If the spill is small and you are trained to do so, contain the spill with absorbent material and place it in a sealed container for disposal. If the spill is large or you are unsure how to handle it, evacuate the laboratory and contact your institution's EHS office.
Fire Use a dry chemical, foam, or carbon dioxide extinguisher. Do not use water. If the fire is large or cannot be extinguished, evacuate the area and activate the fire alarm.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SafeHandlingWorkflow A Preparation B Personal Protective Equipment (PPE) A->B Don PPE C Handling in Fume Hood B->C Proceed to Hood D Reaction C->D Perform Reaction F Waste Collection C->F E Work-up & Purification D->E Post-Reaction D->F E->F Segregate Waste G Decontamination E->G Clean Glassware & Area H Disposal via EHS F->H Follow Institutional Protocol

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.